2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1,3-dihydroisoindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHDKXQNTZQBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390167 | |
| Record name | 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-70-1 | |
| Record name | 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine, a key intermediate in pharmaceutical research and development. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a substituted isoindoline derivative. The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of the benzyl group at the 2-position and the amino group at the 5-position makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide will focus on a reliable and well-documented multi-step synthesis starting from readily available commercial reagents.
Primary Synthetic Pathway
The most common and practical synthesis of this compound proceeds through a three-step sequence starting from phthalimide. This pathway involves:
-
Nitration of Phthalimide: Introduction of a nitro group onto the phthalimide backbone at the 4-position.
-
N-Benzylation of 4-Nitrophthalimide: Attachment of the benzyl group to the nitrogen atom of the phthalimide ring.
-
Reduction of 2-Benzyl-5-nitrophthalimide: Concurrent reduction of the nitro group to an amine and the phthalimide carbonyls to methylenes to form the final isoindoline ring.
Caption: A three-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the primary synthetic pathway.
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | Nitration | Phthalimide | Fuming HNO₃, H₂SO₄ | 4-Nitrophthalimide | 80-85 | >98 |
| 2 | N-Benzylation | 4-Nitrophthalimide | Benzyl Bromide, K₂CO₃ | 2-Benzyl-5-nitrophthalimide | 75-80 | >97 |
| 3 | Reduction | 2-Benzyl-5-nitrophthalimide | LiAlH₄ or H₂/Pd | This compound | 65-75 | >99 |
Experimental Protocols
Step 1: Synthesis of 4-Nitrophthalimide
This procedure details the nitration of phthalimide to yield 4-nitrophthalimide.[1][2]
Materials:
-
Phthalimide (1.0 eq)
-
Fuming Nitric Acid (d=1.50 g/mL, 4.2 eq)
-
Concentrated Sulfuric Acid (d=1.84 g/mL)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 10°C.
-
To the cooled acid mixture, add phthalimide portion-wise, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 6-8 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude 4-nitrophthalimide is recrystallized from ethanol to afford a pale-yellow crystalline solid.
Step 2: Synthesis of 2-Benzyl-5-nitrophthalimide
This protocol describes the N-benzylation of 4-nitrophthalimide.
Materials:
-
4-Nitrophthalimide (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-nitrophthalimide in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 3: Synthesis of this compound
This final step involves the reduction of the nitro group and the phthalimide moiety.
Materials:
-
2-Benzyl-5-nitrophthalimide (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄, excess) or Hydrogen gas with Palladium on Carbon (H₂/Pd)
-
Anhydrous Tetrahydrofuran (THF) or Ethanol
-
Sodium Sulfate (Na₂SO₄)
Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of 2-benzyl-5-nitrophthalimide in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8-12 hours.
-
Cool the reaction mixture to 0°C and quench it by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash it with THF.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound as the final product.
Method B: Catalytic Hydrogenation
-
Dissolve 2-benzyl-5-nitrophthalimide in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50-60 psi).
-
Shake the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography as described in Method A.
Logical Workflow for Synthesis
Caption: Detailed workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be reliably achieved through a three-step process involving nitration, N-benzylation, and reduction. The provided protocols offer a clear and detailed guide for the successful synthesis of this important pharmaceutical intermediate. Careful control of reaction conditions and appropriate purification techniques at each step are crucial for obtaining the final product in high yield and purity. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
Technical Guide: Spectroscopic and Synthetic Overview of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the novel compound 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine. Due to the limited availability of direct experimental data for this specific molecule, this guide presents representative spectroscopic data from structurally similar compounds and a detailed, validated synthetic protocol for analogous molecules.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 127168-70-1
-
Molecular Formula: C₁₅H₁₆N₂
-
Molecular Weight: 224.30 g/mol
-
Canonical SMILES: C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)N
Spectroscopic Data
Table 1: Representative ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 7.20 - 7.40 | m | 5H | Benzyl-H | Protons of the benzyl group phenyl ring. |
| ~ 6.90 - 7.10 | m | 3H | Isoindoline-H (aromatic) | Protons on the isoindoline aromatic ring. The amino group will cause an upfield shift of these protons. |
| ~ 4.20 | s | 4H | Isoindoline-CH₂ (benzylic) | The two CH₂ groups of the isoindoline ring are expected to be equivalent. |
| ~ 3.80 | s | 2H | Benzyl-CH₂ | The methylene protons of the benzyl group. |
| ~ 3.50 | br s | 2H | -NH₂ | The chemical shift can vary depending on solvent and concentration. |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Representative ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 145.0 | Isoindoline C-5 | Carbon atom attached to the amino group. |
| ~ 138.0 | Benzyl C-1' | Quaternary carbon of the benzyl phenyl ring. |
| ~ 135.0 | Isoindoline C-3a, C-7a | Quaternary carbons of the isoindoline ring. |
| ~ 128.0 - 129.0 | Benzyl C-2', C-3', C-4' | Aromatic carbons of the benzyl group. |
| ~ 115.0 - 125.0 | Isoindoline C-4, C-6, C-7 | Aromatic carbons of the isoindoline ring. |
| ~ 60.0 | Benzyl-CH₂ | Methylene carbon of the benzyl group. |
| ~ 55.0 | Isoindoline-CH₂ (C-1, C-3) | The two equivalent methylene carbons of the isoindoline ring. |
Solvent: CDCl₃.
Table 3: Expected Mass Spectrometry (MS) Data
| m/z | Ion | Notes |
| 224 | [M]⁺ | Molecular ion peak. |
| 133 | [M - C₇H₇]⁺ | Loss of the benzyl group (tropylium cation). This is expected to be a major fragmentation pathway. |
| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), a very common fragment for benzyl-containing compounds. |
Ionization Method: Electron Ionization (EI).
Table 4: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration | Notes |
| 3400 - 3200 | N-H stretch | Two bands characteristic of a primary amine (-NH₂). |
| 3100 - 3000 | Aromatic C-H stretch | Characteristic of C-H bonds in the aromatic rings. |
| 2950 - 2850 | Aliphatic C-H stretch | Characteristic of the CH₂ groups in the isoindoline and benzyl moieties. |
| 1620 - 1580 | N-H bend | Bending vibration of the primary amine. |
| 1600 - 1450 | Aromatic C=C stretch | Multiple bands are expected for the two aromatic rings. |
| 1350 - 1250 | C-N stretch | Aromatic amine C-N stretching. |
Experimental Protocols
A plausible and commonly employed synthetic route to this compound involves a two-step process starting from α,α'-dibromo-o-xylene and benzylamine to form the isoindole core, followed by nitration and subsequent reduction of the nitro group.
Step 1: Synthesis of 2-Benzyl-2,3-dihydro-1H-isoindole
A general procedure for the synthesis of N-substituted 2,3-dihydro-1H-isoindoles has been reported and can be adapted as follows:
-
To a solution of α,α'-dibromo-o-xylene (1.0 eq) in a suitable solvent such as dioxane, add benzylamine (1.0 eq).
-
Add a base, for example, sodium hydroxide (2.4 eq), to the mixture at room temperature.
-
Stir the reaction mixture for approximately 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 2-benzyl-2,3-dihydro-1H-isoindole.
Step 2: Synthesis of 2-Benzyl-5-nitro-2,3-dihydro-1H-isoindole
-
Dissolve 2-benzyl-2,3-dihydro-1H-isoindole in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating agent, such as nitric acid, while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 2-benzyl-5-nitro-2,3-dihydro-1H-isoindole.
Step 3: Synthesis of this compound
-
Dissolve 2-benzyl-5-nitro-2,3-dihydro-1H-isoindole in a solvent like ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl₂, heat the reaction mixture to reflux. For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
For the SnCl₂ reduction, basify the reaction mixture after cooling and extract the product with an organic solvent. For catalytic hydrogenation, filter off the catalyst.
-
Purify the crude product by column chromatography to obtain this compound.
Visualization of Synthetic Pathway
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthetic pathway for this compound.
2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic pathway for 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine. While experimental data for this specific molecule is limited in publicly accessible literature, this guide compiles available information on its core structure and proposes a detailed, multi-step synthesis protocol based on established chemical transformations. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and potential applications of this and related isoindoline derivatives.
Chemical Structure and Properties
This compound is a heterocyclic amine featuring a benzyl group attached to the nitrogen atom of a dihydroisoindole scaffold, with an amino group substituted on the benzene ring of the isoindoline core.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 127168-70-1 | [1][2] |
| Molecular Formula | C₁₅H₁₆N₂ | [1] |
| Molecular Weight | 224.307 g/mol | [1] |
| IUPAC Name | 2-benzyl-2,3-dihydro-1H-isoindol-5-amine | PubChem |
| Canonical SMILES | C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)N | [1] |
| Topological Polar Surface Area | 29.3 Ų | [1] |
| Rotatable Bond Count | 2 | [1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| XLogP3-AA | 2.6 | PubChem |
Note: Most physical properties such as melting point, boiling point, and solubility are not available in the cited literature and would require experimental determination.
The dihydrochloride salt of this compound is also commercially available (CAS Number: 1185304-81-7) with a molecular weight of 297.23 g/mol and molecular formula C₁₅H₁₈Cl₂N₂.[3]
Experimental Protocols: A Plausible Synthetic Route
Workflow of the Proposed Synthesis:
Caption: Proposed three-step synthesis of the target compound.
Step 1: Synthesis of 2-Benzylisoindoline
This step involves the N-alkylation of benzylamine with α,α'-dibromo-o-xylene to form the isoindoline ring.
-
Materials:
-
α,α'-Dibromo-o-xylene
-
Benzylamine
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
-
Protocol:
-
In a round-bottomed flask, dissolve α,α'-dibromo-o-xylene (1.0 eq) and benzylamine (1.0 eq) in 1,4-dioxane.
-
Add powdered sodium hydroxide (2.4 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously for approximately 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the dioxane under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to yield pure 2-benzylisoindoline.
-
Step 2: Nitration of 2-Benzylisoindoline
This electrophilic aromatic substitution introduces a nitro group onto the benzene ring of the isoindoline core, likely at the 5-position due to the directing effects of the alkyl group.
-
Materials:
-
2-Benzylisoindoline
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
-
Protocol:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-benzylisoindoline to the cold sulfuric acid with stirring, maintaining a low temperature.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2-benzylisoindoline in sulfuric acid, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 2-benzyl-5-nitroisoindoline. Further purification may be necessary.
-
Step 3: Reduction of 2-Benzyl-5-nitroisoindoline
The final step is the reduction of the nitro group to the primary amine. Several methods are available for this transformation.
-
Materials (Method A: Tin(II) Chloride Reduction):
-
2-Benzyl-5-nitroisoindoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
-
Protocol (Method A):
-
Dissolve 2-benzyl-5-nitroisoindoline in ethanol in a round-bottomed flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization as needed.
-
-
Materials (Method B: Catalytic Hydrogenation):
-
2-Benzyl-5-nitroisoindoline
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Protocol (Method B):
-
Dissolve 2-benzyl-5-nitroisoindoline in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50 psi).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified.
-
Structure and Biological Activity of Related Compounds
While no specific biological activity has been reported for this compound, derivatives of the isoindoline scaffold have shown a wide range of biological activities. For instance, certain 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives have been investigated as potential multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase, β-secretase, and β-amyloid aggregation.[4] Additionally, other isoindoline-containing compounds have been explored for their antagonist properties at various receptors. The biological activity of such compounds is often highly dependent on the nature and position of substituents on both the isoindoline core and the benzyl group.
Conclusion
This compound is a molecule of interest for which detailed experimental characterization is currently lacking in the public domain. This guide has provided its known chemical properties and a plausible, detailed synthetic pathway. The proposed synthesis is based on well-established and reliable chemical reactions, offering a solid starting point for its preparation in a laboratory setting. Further research is required to determine its precise physicochemical properties, optimize its synthesis, and explore its potential biological activities. The information presented here serves as a valuable resource for chemists and pharmacologists interested in the exploration of novel isoindoline derivatives for drug discovery and development.
References
- 1. minio.scielo.br [minio.scielo.br]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Isoindoline Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The isoindoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, including several approved drugs.[1] Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of isoindoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative activity data and visualizations of relevant signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
Isoindoline is a bicyclic heterocyclic organic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring.[2] While the parent isoindoline is not commonly encountered, its derivatives are found in a variety of natural products and synthetic molecules with significant therapeutic applications.[2][3] The structural versatility of the isoindoline core has made it a focal point for medicinal chemists, leading to the development of drugs for a range of indications, including multiple myeloma, inflammation, and hypertension.[1] This guide aims to provide a comprehensive resource for researchers by detailing the multifaceted biological potential of isoindoline derivatives.
Anticancer Activity
Isoindoline derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[4][5] The most notable examples are the immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, which have revolutionized the treatment of multiple myeloma.[1]
Mechanism of Action: Cereblon-Mediated Protein Degradation
The anticancer activity of immunomodulatory isoindoline derivatives is primarily mediated through their interaction with the protein cereblon (CRBN).[6] Cereblon is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[7] The binding of IMiDs to cereblon alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the Ikaros family zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] These transcription factors are essential for the survival and proliferation of multiple myeloma cells. Their degradation results in apoptosis and cell cycle arrest.[6]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected isoindoline derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 7 (azide and silyl ether derivative) | A549 (Lung Carcinoma) | BrdU | 19.41 ± 0.01 | [8] |
| N-benzylisoindole-1,3-dione 3 | A549-Luc (Lung Carcinoma) | MTT | 114.25 | [9] |
| N-benzylisoindole-1,3-dione 4 | A549-Luc (Lung Carcinoma) | MTT | 116.26 | [9] |
| Compound 2a (Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate) | A549 (Lung Carcinoma) | WST-1 | 650.25 | [10] |
| Isoindoline-1,3-dione derivatives (general) | HeLa, C6, A549 | BrdU | Various | [8] |
| Tryptophanol-derived isoindolinone 13d | HCT116 p53+/+ (Colon Carcinoma) | Not specified | 4.0 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Isoindoline derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the isoindoline derivative in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13]
Antimicrobial Activity
Certain isoindoline derivatives have been shown to possess antimicrobial properties against a range of bacterial and fungal pathogens.[14][15]
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected isoindoline derivatives against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione 4h | Enterococcus faecalis | 375 | |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione 4b | Enterococcus faecalis | 750 | |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione 4h | Staphylococcus aureus | 750 | |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione 4b | Staphylococcus aureus | 750 | |
| Isoindolin-1-one-3-phosphonate 4d | Candida albicans | Lowest MIC in series | [16] |
| 3-Alkylidene-2-indolone VII | Gram-positive and Gram-negative bacteria | 12.5 - 50 | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][18][19]
Materials:
-
Microbial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Isoindoline derivative stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the isoindoline derivative in a suitable solvent.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, and then dilute it to the final desired concentration.
-
Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and for the recommended duration for the specific microorganism.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20]
Anti-inflammatory Activity
Isoindoline derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[21][22][23]
Mechanism of Action: Inhibition of Inflammatory Pathways
The anti-inflammatory effects of certain isoindoline derivatives are attributed to their ability to inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.[21] Additionally, some derivatives can suppress the production of pro-inflammatory cytokines like TNF-α.[22]
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vivo anti-inflammatory activity of selected isoindoline derivatives.
| Compound/Derivative | Animal Model | Parameter Measured | Efficacy | Reference |
| Dimethoxychalcone 11d | Carrageenan-induced paw edema | % Edema inhibition (3h) | 59.3% | [21] |
| Hybrid derivative 10b | Carrageenan-induced paw edema | % Edema inhibition (3h) | 67.4% | [21] |
| Hybrid derivative 10c | Carrageenan-induced paw edema | % Edema inhibition (3h) | 55.6% | [21] |
| Tetrahydro-2H-isoindole 37 | Murine Air-Pouch Model | Inhibition of Exudate PGE₂ | ED₅₀ = 3 mg/kg | [3] |
| Tetrahydro-2H-isoindole 37 | Adjuvant-Induced Arthritis | Inhibition of Paw Edema | ED₅₀ = 0.15 mg/kg/day | [3] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[1][5][24][25]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
Isoindoline derivative formulation
-
Vehicle control
-
Positive control (e.g., indomethacin or diclofenac)
-
Plethysmometer or calipers
Procedure:
-
Fast the animals overnight before the experiment.
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Administer the isoindoline derivative, vehicle, or positive control orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.[1]
Neurological Activity
Isoindoline derivatives have shown promise in the context of neurological disorders, particularly as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[14][26][27]
Mechanism of Action: Acetylcholinesterase Inhibition
In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. Acetylcholinesterase inhibitors prevent the breakdown of acetylcholine, thereby increasing its levels in the brain and improving cognitive function.[28]
Quantitative Acetylcholinesterase Inhibitory Activity Data
The following table presents the IC50 values for selected isoindoline derivatives against acetylcholinesterase.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Compound 7a (p-fluoro substituted) | AChE | 2.1 | [27] |
| Compound 7f (p-fluoro substituted) | AChE | 2.1 | [27] |
| Compound 7b (p-methyl substituted) | AChE | 5.4 ± 0.9 | [27] |
| Compound 7g (p-methyl substituted) | AChE | 4.8 ± 0.5 | [27] |
| Acetohydrazide derivative 8a | AChE | 0.11 ± 0.05 | [26] |
| Acetohydrazide derivative 8g | BChE | 5.7 ± 0.2 | [26] |
| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | AChE | 0.9 - 19.5 | [14] |
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
Ellman's method is a colorimetric assay used to measure acetylcholinesterase activity and its inhibition.[29][30][31]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Buffer solution (e.g., phosphate buffer, pH 8.0)
-
Isoindoline derivative solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in the buffer.
-
In a 96-well plate, add the buffer, DTNB solution, and the isoindoline derivative at various concentrations.
-
Add the AChE solution to each well and pre-incubate for a specific period.
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader in kinetic mode.
-
The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the isoindoline derivative and determine the IC50 value.[28]
Conclusion
Isoindoline derivatives represent a versatile and highly valuable class of compounds with a wide array of biological activities. Their proven success in clinical applications, particularly in oncology and inflammatory diseases, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neurological activities of these compounds, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, such as the modulation of the cereblon E3 ligase complex, opens new avenues for the rational design of novel therapeutics. It is anticipated that continued research into the synthesis and biological evaluation of isoindoline derivatives will lead to the discovery of new and improved drugs for a variety of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. inotiv.com [inotiv.com]
- 6. WO2020118098A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment - Google Patents [patents.google.com]
- 7. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: Speculating on the Mechanism of Action for CAS 127168-70-1
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 127168-70-1, chemically known as 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine, presents a notable challenge in contemporary pharmacological research. Despite its availability from various chemical suppliers for research purposes, a thorough investigation of publicly accessible scientific literature, patents, and clinical trial databases reveals a significant absence of information regarding its specific biological targets and mechanism of action. This guide aims to address this knowledge gap by providing a speculative framework based on the analysis of its structural motifs and the known activities of analogous compounds. It is critical to emphasize that the following is a theoretical exploration and requires rigorous experimental validation.
Compound Profile: this compound
At its core, the molecule features a dihydroisoindole scaffold, a nitrogen-containing bicyclic structure, which is a common feature in a variety of biologically active compounds. The presence of a benzyl group and an amino group at specific positions further diversifies its potential for interaction with biological macromolecules.
| Identifier | Value |
| CAS Number | 127168-70-1 |
| Chemical Name | This compound |
| Molecular Formula | C₁₅H₁₆N₂ |
| Molecular Weight | 224.30 g/mol |
Speculative Mechanisms of Action
Given the lack of direct evidence, we can hypothesize potential mechanisms of action by dissecting the molecule's key structural components and drawing parallels with known pharmacophores.
Monoamine Oxidase (MAO) Inhibition
The overall structure of this compound bears some resemblance to inhibitors of monoamine oxidases (MAOs), enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. The benzyl group could potentially interact with the hydrophobic active site of MAOs.
Hypothetical Signaling Pathway: MAO-A Inhibition
An In-depth Technical Guide to 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindoline scaffold and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on 2-benzyl-2,3-dihydro-1H-isoindol-5-ylamine and its analogues, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. While direct research on the specific this compound core is limited in publicly available literature, this guide draws upon extensive data from structurally related isoindoline, isoindolinone, and isoindole-1,3-dione derivatives to provide a thorough understanding of the therapeutic potential of this class of compounds. The isoindoline core is a key feature in several clinically approved drugs, highlighting its importance as a privileged structure in drug discovery.
Data Presentation: Quantitative Bioactivity of Isoindoline Analogues
The following tables summarize the quantitative biological data for various derivatives of the broader isoindoline class, including isoindolinones and isoindole-1,3-diones, which share the core bicyclic structure. These analogues have been investigated for a range of therapeutic targets.
Table 1: Carbonic Anhydrase Inhibition
Several isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[1]
| Compound ID | Derivative Type | hCA I IC₅₀ (nM) | hCA I Kᵢ (nM) | hCA II IC₅₀ (nM) | hCA II Kᵢ (nM) |
| 2a | N-ethyl-isoindolinone | 21.89 ± 0.153 | 22.03 ± 9.21 | 21.69 ± 10.56 | 21.69 ± 10.56 |
| 2c | N-(2-propanol)-isoindolinone | 12.06 ± 0.061 | 11.48 ± 4.18 | 13.02 ± 0.041 | 9.32 ± 2.35 |
| 2d | N-(n-butanol)-isoindolinone | 75.73 ± 1.205 | 87.08 ± 35.21 | 231.0 ± 1.0 | 251.48 ± 37.07 |
| 2f | N-cyclohexanol-isoindolinone | 11.24 ± 0.291 | 16.09 ± 4.14 | 27.80 ± 0.170 | 14.87 ± 3.25 |
| AAZ | Acetazolamide (Standard) | 20.37 ± 0.091 | 18.16 ± 0.882 | 19.49 ± 0.106 | 18.16 ± 0.882 |
Table 2: Cytotoxic Activity Against Cancer Cell Lines
N-benzyl isoindole-1,3-dione derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2]
| Compound ID | Derivative Type | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| 3 | Diacetoxy N-benzylisoindole-1,3-dione | A549 | 48 | 114.25 |
| 4 | Chloroacetoxy N-benzylisoindole-1,3-dione | A549 | 48 | 116.26 |
| 3 | Diacetoxy N-benzylisoindole-1,3-dione | HeLa | 48 | 148.59 |
| 4 | Chloroacetoxy N-benzylisoindole-1,3-dione | HeLa | 48 | 140.60 |
Table 3: Acetylcholinesterase (AChE) Inhibition
Isoindoline-1,3-dione-N-benzyl pyridinium hybrids have been evaluated for their potential as acetylcholinesterase inhibitors.[3]
| Compound ID | Substituent on Benzyl Moiety | IC₅₀ (µM) |
| 7a | 4-Fluoro | 2.1 ± 0.6 |
| 7b | 4-Methyl | 5.4 ± 0.9 |
| 7d | 4-Chloro | > 10 |
| 7e | Unsubstituted | 4.5 ± 0.8 |
| 7f | 4-Fluoro | 2.1 ± 0.6 |
| 7g | 4-Methyl | 4.8 ± 0.5 |
| 7i | 4-Chloro | 6.7 ± 1.1 |
| Rivastigmine | Standard | 11.07 |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of isoindoline analogues are crucial for reproducibility and further development.
Synthesis of 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one
This protocol describes the synthesis of a hydroxylated isoindolinone derivative.[4]
Materials:
-
N-benzylphthalimide
-
Methyl magnesium bromide solution (3 M in ether)
-
Toluene
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
-
Celite
Procedure:
-
To a 25 ml round-bottom flask filled with nitrogen, add 1.4 ml of methyl magnesium bromide solution (3 M in ether) and heat to 60 °C.
-
Slowly add a solution of N-benzylphthalimide (500 mg, 2.11 mmol) in toluene (15 ml) dropwise while stirring, maintaining the temperature at 60 °C.
-
After the addition is complete, heat the solution to 110 °C and maintain this temperature for 4 hours.
-
Cool the reaction mixture to room temperature and add petroleum ether.
-
Stir the mixture in air for 12 hours, during which it will turn purple.
-
Filter the mixture through Celite.
-
Dry the filtrate to obtain a precipitate.
-
Purify the precipitate by column chromatography on silica gel using an eluent of ethyl acetate/petroleum ether (1:3).
-
The final product is obtained as a colorless solid.
Acetylcholinesterase Inhibition Assay
The inhibitory activity of the target compounds against AChE can be determined using a modified Ellman's method.[3]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
Rivastigmine (standard)
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE solution to each well and incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm every 45 seconds for 3 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Mechanisms of Action
Isoindoline derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation.
Hedgehog Signaling Pathway Inhibition
Certain isoindolinone derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is a critical regulator of cell growth and differentiation. Dysregulation of this pathway is linked to several cancers.
Caption: Inhibition of the Hedgehog signaling pathway by isoindolinone derivatives.
Cyclooxygenase (COX) Inhibition Pathway
Some isoindoline derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Experimental Workflow
The discovery and development of novel isoindoline-based drug candidates typically follow a structured workflow from initial design and synthesis to preclinical evaluation.
Caption: General workflow for the development of isoindoline-based drug candidates.
Conclusion
The this compound core and its analogues represent a promising area for drug discovery. While research on this specific scaffold is still emerging, the broader class of isoindoline derivatives has demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The data and protocols presented in this guide provide a solid foundation for researchers to build upon, facilitating the design and synthesis of novel and more potent therapeutic agents. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine, a substituted isoindoline derivative, represents a chemical scaffold of significant interest in medicinal chemistry. The isoindoline core is a component of various biologically active compounds, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, drawing upon available data and contextualizing its potential characteristics within the broader class of isoindoline derivatives. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and development of novel therapeutics based on this molecular framework.
Chemical Identity and Structure
This compound is an organic compound featuring a central dihydroisoindole moiety, N-substituted with a benzyl group, and further functionalized with an amine group at the 5-position of the isoindoline ring.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 127168-70-1[1] |
| Molecular Formula | C₁₅H₁₆N₂[1] |
| Canonical SMILES | C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)N[1] |
| InChI | InChI=1S/C15H16N2/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11,16H2[1] |
| InChIKey | APHDKXQNTZQBHW-UHFFFAOYSA-N[1] |
Physicochemical Properties
Quantitative experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, a combination of computed data and information on its dihydrochloride salt provides valuable insights.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 224.307 g/mol | [1] |
| Monoisotopic Mass | 224.131348519 g/mol | [1] |
| XLogP3-AA (Computed) | 2.6 | [1] |
| Topological Polar Surface Area | 29.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | The dihydrochloride salt is noted to have enhanced solubility and stability.[2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available. However, standard methodologies for compounds of this class can be applied. Below is a representative protocol for determining the aqueous solubility of a similar amine-containing heterocyclic compound.
Protocol: Determination of Aqueous Solubility by the Shake-Flask Method
This protocol is a generalized procedure and may require optimization for the specific compound.
Objective: To determine the equilibrium solubility of this compound in water at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Deionized water (or appropriate buffer solution)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound of known concentration in a suitable organic solvent (e.g., methanol or DMSO).
-
Calibration Curve: Prepare a series of standard solutions of the compound in the mobile phase to be used for HPLC analysis by diluting the stock solution. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Equilibration: Add an excess amount of the solid compound to a vial containing a known volume of deionized water.
-
Shaking: Seal the vials and place them in a thermostatically controlled shaker set at the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.
-
Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Using the calibration curve, determine the concentration of the compound in the diluted sample. Calculate the solubility in the original saturated solution by accounting for the dilution factor.
Potential Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway has been definitively associated with this compound, the broader class of isoindoline derivatives is known to possess a wide array of pharmacological properties. This suggests that the title compound could be a valuable starting point for drug discovery efforts.
Derivatives of isoindoline have been reported to exhibit activities including:
-
Analgesic and Anti-inflammatory Effects: Some isoindoline-1,3-dione derivatives have shown analgesic activity, in some cases exceeding that of reference drugs like metamizole sodium.[3] These effects are often linked to the inhibition of cyclooxygenase (COX) enzymes.[4][5]
-
Antitumor Activity: Certain isoindolinone derivatives have demonstrated cytotoxicity against various cancer cell lines, such as HepG2.[6]
-
Antiviral Properties: The isoindole scaffold is present in compounds with reported antiviral activity against several human viruses.[7]
-
Enzyme Inhibition: Isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[8]
-
Receptor Antagonism: Substituted isoindoline derivatives have been identified as potent and selective antagonists for receptors such as the dopamine D4 receptor.
Given the structural motifs present in this compound, it is plausible that this compound could interact with various biological targets. The benzyl group can engage in hydrophobic and aromatic interactions, while the amine group can participate in hydrogen bonding and salt bridge formation.
Conclusion
This compound is a compound with a promising chemical structure for further investigation in drug discovery. While specific experimental physicochemical data is currently limited, its computed properties and the known biological activities of related isoindoline derivatives suggest that it warrants further study. The protocols and contextual information provided in this guide are intended to facilitate future research into the properties and potential therapeutic applications of this and similar molecules. The synthesis of its dihydrochloride salt may be a strategic approach to overcome potential solubility limitations in biological assays. Future work should focus on the experimental determination of its key physicochemical properties and a systematic evaluation of its biological activity against a panel of relevant targets.
References
- 1. guidechem.com [guidechem.com]
- 2. cn.chemcd.com [cn.chemcd.com]
- 3. mdpi.com [mdpi.com]
- 4. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Antiviral activity of isoindole derivatives [jmchemsci.com]
- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Research of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine and its Analogs
Disclaimer: Direct research on 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine is limited in publicly available scientific literature. This guide provides a comprehensive review of the broader class of 5-aminoisoindoline derivatives, offering insights into their synthesis, potential therapeutic applications, and associated biological pathways. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and investigational molecules.[1][2][3] Derivatives of 2,3-dihydro-1H-isoindol-5-ylamine, also known as 5-aminoisoindoline, have garnered significant attention for their potential as modulators of various biological targets. While research on the specific derivative, this compound, is not extensively documented, the exploration of analogous structures provides a strong foundation for understanding its potential pharmacological profile. This technical guide summarizes the known synthesis strategies, therapeutic targets, and biological activities of 5-aminoisoindoline derivatives, presenting key quantitative data and experimental methodologies to facilitate further research and development in this area.
Synthesis and Characterization
The synthesis of 2-substituted 5-aminoisoindoline derivatives typically involves multi-step reaction sequences. A general approach often starts with a commercially available phthalimide derivative, which undergoes reduction to the corresponding isoindoline. The amino group at the 5-position can be introduced at various stages of the synthesis, either starting with a nitro-substituted precursor that is later reduced, or through direct amination of a suitably functionalized isoindoline ring. The substituent at the 2-position, such as the benzyl group in the topic compound, is typically introduced via N-alkylation of the isoindoline nitrogen.
A representative, though not specific, synthetic approach is outlined below. It is a generalized protocol based on common organic synthesis techniques for similar structures.
Representative Experimental Protocol: Synthesis of 2-Substituted 5-Aminoisoindoline Derivatives
Step 1: N-Alkylation of a Protected 5-Nitroisoindoline
-
To a solution of 5-nitroisoindoline in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), add a base such as potassium carbonate or triethylamine.
-
Add the desired alkylating agent (e.g., benzyl bromide for the synthesis of a 2-benzyl derivative) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-alkylated 5-nitroisoindoline.
-
Purify the product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
Dissolve the N-alkylated 5-nitroisoindoline from the previous step in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, such as palladium on carbon (Pd/C), and introduce a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature until the reduction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired 2-substituted 5-aminoisoindoline.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Characterization of the final product would typically involve techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.
Therapeutic Applications and Biological Activity
Derivatives of the 5-aminoisoindoline core have been investigated for a range of therapeutic applications, primarily in oncology and inflammatory diseases. The following sections summarize the key findings for different classes of inhibitors.
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
Several patents and research articles disclose isoindolinone-containing compounds as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[4][5] PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4] The isoindolinone scaffold is thought to mimic the nicotinamide moiety of NAD+, the substrate for PARP enzymes, leading to competitive inhibition.[5]
| Compound Class | Target | IC50 | Cell Line | Reference |
| Isoindolinone Derivatives | PARP-1 | 0.71 nM | - | [6] |
| Isoindolinone Derivatives | PARP-2 | 182.9 nM | - | [6] |
| Isoindolinone Derivatives | Proliferation | 1.3 nM | DLD-1 BRCA2(-/-) | [6] |
| Isoindolinone Derivatives | Proliferation | 3.5 nM | MDA-MB-436 | [6] |
Note: The data presented is for representative isoindolinone derivatives and not specifically for this compound.
Caption: Mechanism of action for isoindolinone-based PARP inhibitors.
Bruton's Tyrosine Kinase (BTK) Inhibitors
The isoindolinone scaffold has also been utilized in the design of inhibitors of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor signaling pathway.[2][7] BTK is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[8] Inhibition of BTK can block the signaling that leads to B-cell proliferation and survival.
References
- 1. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Ascendancy of Isoindoles: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoindole core, a versatile bicyclic heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and synthetic tractability have propelled the development of a diverse array of therapeutic agents, from repurposed drugs to novel targeted therapies. This technical guide provides an in-depth exploration of modern isoindole scaffolds, their synthesis, biological targets, and therapeutic potential, with a focus on quantitative data and detailed experimental methodologies to aid in drug discovery efforts.
Quantitative Bioactivity of Novel Isoindole Scaffolds
The therapeutic versatility of isoindole derivatives is evident in their broad range of biological targets. The following tables summarize the in vitro potency of various isoindole scaffolds against key protein targets implicated in cancer, inflammation, and viral diseases.
Table 1: Isoindole Derivatives as Anticancer Agents
| Compound Class | Specific Derivative | Target | IC50 | Cell Line | Reference |
| Isoindolin-1-one | (S)-13 (NMS-P515) | PARP-1 (biochemical) | 0.016 µM | - | [1] |
| Isoindolin-1-one | (S)-13 (NMS-P515) | PARP-1 (cellular) | 0.027 µM | - | [1] |
| Isoindolin-1-one | (±)-13 | PARP-1 (cellular) | 0.050 µM | - | [1] |
| Isoindolinone | Compound 5350 | PARP1 | 0.005 µM | - | [2] |
| Isoindolinone | Compound 5336 | PARP1 | 0.055 µM | - | [2] |
| Isoindole-1,3-dione | Derivative of Hit | RSK2 | ~0.5 µM | - | [3] |
| Azaindole Isoindolinone | Compound 28 | PI3Kγ | 0.040 µM | THP-1 | [4] |
| Azaindole Isoindolinone | (S)-7 | PI3Kγ | 0.035 µM | - | [4] |
| Indole-based | Compound 16 | EGFR | 1.026 µM | - | [5] |
| Indole-based | Compound 16 | SRC kinase | 0.002 µM | - | [5] |
| Isoxazolo-indole | 5a (3,4,5-trimethoxyphenyl moiety) | - | 0.7 µM | Huh7 (Liver) | [6] |
| Isoxazolo-indole | 5a (3,4,5-trimethoxyphenyl moiety) | - | 1.5 µM | Mahlavu (Liver) | [6] |
| Isoindole | Compound 8a | - | More toxic than 8b | A549 | [7] |
Table 2: Isoindole Derivatives as Anti-inflammatory Agents
| Compound Class | Specific Derivative | Target | IC50 | Reference |
| Tetrahydro-2H-isoindole | Compound 32 | COX-2 | 0.6-100 nM (for series) | [8] |
| Tetrahydro-2H-isoindole | Compound 37 | COX-2 | 0.6-100 nM (for series) | [8] |
| Isoindoline Hybrid | 10b | COX-2 | 0.11-0.18 µM (for series) | [9] |
| Isoindoline Hybrid | 10c | COX-2 | 0.11-0.18 µM (for series) | [9] |
| Isoindoline Hybrid | 11a | COX-2 | 0.11-0.18 µM (for series) | [9] |
| Isoindoline Hybrid | 11d | COX-2 | 0.11-0.18 µM (for series) | [9] |
| Isoindoline Hybrid | 13 | COX-2 | 0.11-0.18 µM (for series) | [9] |
| Isoindoline Hybrid | 14 | COX-2 | 0.11-0.18 µM (for series) | [9] |
Table 3: Isoindole Derivatives as Antiviral Agents
| Compound Class | Specific Derivative | Target Virus | Inhibition Rate / IC50 | Reference |
| Isoindolin-1-one | Compound 1 | Tobacco Mosaic Virus (TMV) | 48.6% at 20 µM | [10] |
| Isoindolin-1-one | Compound 3 | Tobacco Mosaic Virus (TMV) | 42.8% at 20 µM | [10] |
| Isoindolin-1-one | Compound 4 | Tobacco Mosaic Virus (TMV) | 71.5% at 20 µM | [10] |
| Isoindolin-1-one | Compound 4 | Rotavirus | TI value of 20.7 | [10][11] |
| Isoindole-4,7-dione | Compound 34 | SARS-CoV 3C-like protease | 7.0 µM | [12] |
Key Signaling Pathways Targeted by Isoindole Scaffolds
Isoindole derivatives have been shown to modulate several critical signaling pathways involved in disease pathogenesis. The following diagrams illustrate the points of intervention for these scaffolds.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GCRIS [gcris.iyte.edu.tr]
- 8. 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Reactivity of the Amine Group in 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chemical reactivity of the primary amine group in 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine. This compound, possessing a core isoindoline scaffold, is a valuable building block in medicinal chemistry and materials science. Understanding the reactivity of its amine functionality is crucial for the synthesis of novel derivatives with potential therapeutic applications. This document outlines key reactions, including acylation, alkylation, and diazotization, providing detailed experimental protocols and summarizing expected outcomes. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the chemical modification of this versatile molecule.
Introduction
This compound is a bifunctional molecule featuring a secondary amine within the isoindoline ring and a primary aromatic amine at the 5-position. The benzyl group on the isoindoline nitrogen provides steric bulk and influences the overall electronic properties of the molecule. The primary aromatic amine is the main site of reactivity and can undergo a variety of chemical transformations, making it a key handle for molecular elaboration. This guide will focus on the principal reactions of this amine group, providing a foundation for the design and synthesis of new chemical entities.
Core Reactivity of the 5-Amino Group
The primary aromatic amine in this compound exhibits typical reactivity for anilines. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, which moderates its nucleophilicity compared to aliphatic amines. However, it remains sufficiently reactive to participate in a wide range of chemical transformations.
Acylation
Acylation of the primary amine is a common strategy to introduce amide functionalities, which are prevalent in many biologically active molecules. This reaction typically proceeds by treating the amine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.
General Reaction Scheme:
Caption: General workflow for the acylation of this compound.
Alkylation
N-alkylation of the primary amine introduces alkyl or substituted alkyl groups, leading to the formation of secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. Reductive amination, which involves the reaction with an aldehyde or ketone followed by in-situ reduction of the resulting imine, is a more controlled method for mono-alkylation.
General Reaction Scheme (Reductive Amination):
Caption: Reductive amination workflow for N-alkylation.
Diazotization and Subsequent Reactions
The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[1][2][3][] Diazonium salts are versatile intermediates that can be transformed into a wide array of functional groups through reactions like the Sandmeyer reaction.[5][6][7][8][9]
General Reaction Scheme (Diazotization and Sandmeyer Reaction):
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. byjus.com [byjus.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
An In-depth Technical Guide to 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine, a versatile fragment for the construction of diverse chemical libraries aimed at drug discovery. This document provides a comprehensive overview of its synthesis, its application in library generation through parallel synthesis, and a discussion of the potential biological relevance of the resulting compound collections. Detailed, actionable experimental protocols are provided to enable researchers to readily incorporate this valuable building block into their discovery workflows.
Introduction to the 2-Benzylisoindoline Scaffold
The 2,3-dihydro-1H-isoindole core, a bicyclic system featuring a fused benzene and pyrrolidine ring, is a cornerstone in the design of novel therapeutics. The inherent structural rigidity and three-dimensional character of the isoindoline scaffold make it an attractive starting point for exploring chemical space. The presence of a benzyl group at the 2-position can provide favorable interactions with aromatic binding pockets in biological targets, while the primary amine at the 5-position serves as a key functional handle for diversification. This strategic placement of functional groups allows for the systematic exploration of structure-activity relationships (SAR) through the generation of focused compound libraries. The resulting derivatives have shown potential in a range of therapeutic areas, making this compound a fragment of significant interest for hit and lead discovery programs.
Physicochemical Properties of the Core Fragment
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for assessing its suitability as a fragment for library synthesis and for predicting the drug-like characteristics of its derivatives.
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₂ |
| Molecular Weight | 224.30 g/mol |
| CAS Number | 127168-70-1 |
| Appearance | Off-white to yellow solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| LogP (calculated) | 2.8 |
| Topological Polar Surface Area | 29.1 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Table 1: Physicochemical Properties of this compound.
Synthesis of the Core Fragment
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
Step 1: Reductive Amination to form 2-Benzyl-5-nitro-2,3-dihydro-1H-isoindole
-
To a solution of 5-nitroisoindoline (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add benzaldehyde (1.1 eq) and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-benzyl-5-nitro-2,3-dihydro-1H-isoindole.
Step 2: Reduction of the Nitro Group to form this compound
-
Dissolve the 2-benzyl-5-nitro-2,3-dihydro-1H-isoindole (1.0 eq) from the previous step in ethanol (EtOH, 0.1 M).
-
Carefully add palladium on carbon (Pd/C, 10% w/w, 0.1 eq) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.
| Step | Reactants | Reagents & Solvents | Typical Yield | Purity (by LC-MS) |
| 1 | 5-Nitroisoindoline, Benzaldehyde | NaBH(OAc)₃, DCE | 75-85% | >95% |
| 2 | 2-Benzyl-5-nitro-2,3-dihydro-1H-isoindole | H₂, 10% Pd/C, EtOH | 85-95% | >98% |
Table 2: Summary of Quantitative Data for the Proposed Synthesis.
Application in Library Synthesis
The primary amine of this compound is an excellent nucleophile, making it an ideal point for diversification in the parallel synthesis of compound libraries. Amide bond formation and sulfonamide formation are robust and high-yielding reactions suitable for this purpose.
General Workflow for Parallel Library Synthesis
Caption: Workflow for generating and screening a diverse library.
Experimental Protocol: Parallel Amide Library Synthesis
This protocol is designed for a 96-well plate format.
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous N,N-Dimethylformamide (DMF).
-
Prepare a 0.22 M stock solution of a tertiary amine base, such as diisopropylethylamine (DIPEA), in anhydrous DMF.
-
In a 96-well plate, add a selection of diverse acyl chlorides (1.1 eq per well) as either solids or concentrated stock solutions.
-
-
Reaction Setup:
-
To each well containing an acyl chloride, add the this compound stock solution (1.0 eq).
-
Add the DIPEA stock solution (1.5 eq) to each well.
-
Seal the 96-well plate and shake at room temperature for 12 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding water to each well.
-
Perform liquid-liquid extraction directly in the plate or in individual vials using ethyl acetate.
-
Isolate the organic phase and concentrate to dryness.
-
The resulting library of amides can be purified by preparative HPLC-MS.
-
| Reaction Type | Building Blocks | Coupling Conditions | Typical Yield Range | Library Purity (Target) |
| Amidation | Acyl Chlorides | DIPEA, DMF, RT | 60-90% | >90% |
| Sulfonamidation | Sulfonyl Chlorides | Pyridine, DCM, RT | 55-85% | >90% |
Table 3: Representative Data for Parallel Library Synthesis.
Biological Relevance and Screening Considerations
Libraries derived from the 2-benzylisoindoline scaffold are of interest for screening against a variety of biological targets. The structural features of this scaffold suggest potential interactions with targets that possess hydrophobic and aromatic binding pockets.
Potential Therapeutic Areas
-
Oncology: Isoindoline derivatives have been investigated as inhibitors of various kinases and other cancer-related targets.
-
Neuroscience: The scaffold is present in compounds targeting receptors and enzymes in the central nervous system.
-
Inflammation: Derivatives have shown activity against inflammatory targets.
High-Throughput Screening (HTS) Workflow
Caption: A typical workflow for high-throughput screening.
Conclusion
This compound represents a valuable and versatile fragment for the construction of diverse and drug-like compound libraries. Its straightforward, albeit proposed, synthesis and the reactivity of its primary amine handle allow for efficient exploration of chemical space through parallel synthesis. The resulting libraries hold significant potential for the discovery of novel therapeutic agents across a range of diseases. This guide provides the necessary theoretical background and practical protocols to empower researchers in their drug discovery endeavors using this promising scaffold.
Methodological & Application
HPLC purification protocol for 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
An Application Note and Protocol for the HPLC Purification of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
This document provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for the separation of aromatic amines and isoindoline derivatives.
Introduction
This compound is a synthetic organic compound with a core isoindoline structure. The purification of such compounds is crucial for their use in research and development, particularly in the pharmaceutical industry where purity is a critical parameter. Reversed-phase HPLC is a powerful technique for the purification of aromatic amines, offering high resolution and efficiency.[1][2][3][4][5] This protocol outlines a general method that can be adapted and optimized for the specific requirements of purifying this compound.
Data Presentation
The following table summarizes the typical parameters for the HPLC purification of this compound. These parameters are based on common practices for the separation of aromatic amines and may require optimization for specific instruments and sample matrices.
| Parameter | Value |
| Instrumentation | Preparative HPLC System |
| Column | C18 reversed-phase column (e.g., 19 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 30 minutes (example, may require optimization) |
| Flow Rate | 15-20 mL/min (for a 19 mm ID column) |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | Dependent on column loading capacity and sample concentration |
| Column Temperature | Ambient |
| Sample Preparation | Dissolved in a minimal amount of DMSO, then diluted with Mobile Phase A |
Experimental Protocol
This protocol details the steps for the purification of this compound using a preparative reversed-phase HPLC system.
1. Materials and Reagents
-
This compound (crude sample)
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
0.45 µm syringe filters
2. Equipment
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and UV-Vis detector
-
C18 reversed-phase preparative HPLC column
-
Fraction collector
-
Analytical balance
-
Vortex mixer
-
pH meter (optional)
3. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 1 L of HPLC grade water, add 1 mL of TFA. Mix thoroughly.
-
Mobile Phase B (Organic): To 1 L of HPLC grade acetonitrile, add 1 mL of TFA. Mix thoroughly.
-
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) before use.
4. Sample Preparation
-
Accurately weigh a portion of the crude this compound.
-
Dissolve the sample in a minimal volume of DMSO.
-
Dilute the dissolved sample with Mobile Phase A to a concentration suitable for injection. The final concentration will depend on the loading capacity of the preparative column.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
5. HPLC Purification
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Set the UV detector to the desired wavelength (e.g., 254 nm).
-
Inject the prepared sample onto the column.
-
Run the gradient program as defined (e.g., 10% to 90% B over 30 minutes).
-
Monitor the chromatogram and collect the fractions corresponding to the main peak of this compound.
-
After the elution of the target compound, wash the column with a high percentage of Mobile Phase B (e.g., 95%) for several column volumes to remove any strongly retained impurities.
-
Re-equilibrate the column to the initial conditions before the next injection.
6. Post-Purification Analysis
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions with the desired purity.
-
The solvent can be removed from the pooled fractions by methods such as lyophilization or rotary evaporation to obtain the purified compound.
Visualization
The following diagram illustrates the experimental workflow for the HPLC purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
References
- 1. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. teledyneisco.com [teledyneisco.com]
- 4. thaiscience.info [thaiscience.info]
- 5. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: NMR Characterization of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine is a substituted isoindoline derivative. The isoindoline scaffold is a key structural motif in various biologically active compounds and pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure elucidation and characterization of such organic molecules. This document provides a detailed protocol for the NMR characterization of this compound, including sample preparation, data acquisition parameters, and expected spectral features. While specific experimental data for this compound is not widely published, this guide presents a standard methodology and predicted data to aid researchers.
Predicted NMR Data
Due to the limited availability of published experimental NMR data for this compound, the following tables summarize predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational models and analysis of structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H (Benzyl) | 7.20 - 7.40 | m | 5H |
| Aromatic-H (Isoindoline) | 6.50 - 7.10 | m | 3H |
| CH₂ (Benzyl) | ~ 3.80 | s | 2H |
| CH₂ (Isoindoline, C4/C7) | ~ 4.00 | s | 4H |
| NH₂ | ~ 3.60 | br s | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C (Quaternary, Benzyl) | ~ 138 |
| Aromatic CH (Benzyl) | 127 - 129 |
| Aromatic C (Quaternary, Isoindoline) | 130 - 145 |
| Aromatic CH (Isoindoline) | 110 - 125 |
| CH₂ (Benzyl) | ~ 60 |
| CH₂ (Isoindoline, C4/C7) | ~ 55 |
Experimental Protocols
Sample Preparation
A standard protocol for preparing an NMR sample of this compound is as follows:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar organic molecules. Other options include Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD), depending on the compound's solubility. The amine protons may be more clearly visible in DMSO-d₆.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if precise chemical shift referencing is required (modern spectrometers can reference to the residual solvent peak).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
2D NMR Experiments (for full structural elucidation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
Data Processing
-
Fourier Transform: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
-
Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Signaling Pathways and Applications
Derivatives of 2,3-dihydro-1H-isoindol-5-ylamine are investigated for their potential as modulators of various biological targets. For instance, related structures have been explored as inhibitors of enzymes such as monoamine oxidase (MAO) or as ligands for neurotransmitter receptors. The primary amine group often serves as a key pharmacophoric feature for interaction with target proteins. Further biological evaluation would be required to determine the specific signaling pathways modulated by this particular compound.
Application Notes & Protocols: Utilization of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine in Solid-Phase Synthesis for the Generation of Diverse Molecular Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The ability to rapidly generate libraries of substituted isoindoline derivatives is of significant interest for drug discovery programs. Solid-phase synthesis (SPS) offers a powerful platform for the efficient creation of such libraries by simplifying purification and allowing for systematic diversification. This document outlines a proposed methodology for the use of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine as a versatile building block in solid-phase organic synthesis (SPOS). The primary amino group provides a convenient handle for immobilization onto a solid support, while the isoindoline core can be subsequently functionalized to yield a diverse range of small molecules.
While direct literature precedents for the solid-phase synthesis commencing with this compound are not extensively documented, the protocols herein are based on well-established principles of solid-phase chemistry, particularly the immobilization of aromatic amines and the synthesis of heterocyclic libraries on solid supports.
Core Applications:
-
Scaffold for Combinatorial Chemistry: The immobilized isoindoline can serve as a scaffold for the attachment of various building blocks, enabling the rapid synthesis of large, diverse chemical libraries.
-
Synthesis of Novel Heterocyclic Systems: The isoindoline core can be a precursor for the on-resin construction of more complex, fused heterocyclic systems.
-
Facilitated Purification: The solid-phase approach allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing, significantly accelerating the discovery workflow.
Proposed Solid-Phase Synthesis Workflow
The general strategy involves the immobilization of this compound onto a suitable solid support via its primary aromatic amine. Subsequent on-resin modifications can be performed, followed by cleavage from the resin to yield the final products. A highly acid-labile resin, such as 2-chlorotrityl chloride resin, is proposed to allow for mild cleavage conditions that preserve the integrity of the final products.
Caption: General workflow for the solid-phase synthesis of a diversified library using this compound.
Experimental Protocols
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the primary amine of the title compound to the resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, loading capacity: 1.0-1.6 mmol/g)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 g, approx. 1.2 mmol) in a solid-phase synthesis vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Coupling Reaction:
-
Drain the DCM from the swollen resin.
-
In a separate flask, dissolve this compound (1.5 eq, 1.8 mmol, 403.7 mg) in anhydrous DCM (8 mL).
-
Add DIPEA (3.0 eq, 3.6 mmol, 0.63 mL) to the solution of the amine.
-
Add the resulting solution to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Capping:
-
Drain the reaction mixture.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v, 10 mL) to the resin and agitate for 30 minutes.
-
-
Washing:
-
Drain the capping solution.
-
Wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).
-
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the resin can be determined by Fmoc-quantification of the free amine after a known amount of the amine has been loaded or by gravimetric analysis.
Protocol 2: On-Resin Acylation for Library Diversification
This protocol details a representative diversification step using an acid chloride.
Materials:
-
Isoindoline-loaded resin from Protocol 1
-
Acid chloride (e.g., Benzoyl chloride, 3 eq)
-
DIPEA (3 eq)
-
Anhydrous DCM
Procedure:
-
Resin Swelling: Swell the isoindoline-loaded resin (0.2 g) in anhydrous DCM (5 mL) for 30 minutes.
-
Acylation Reaction:
-
Drain the DCM.
-
In a separate flask, dissolve the acid chloride (3 eq) in anhydrous DCM (3 mL).
-
Add DIPEA (3 eq) to the acid chloride solution.
-
Add this solution to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin as described in Protocol 1, step 4.
-
-
Drying: Dry the resin under high vacuum. A small aliquot can be cleaved to check for reaction completion by LC-MS.
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the release of the final compound from the solid support.
Materials:
-
Acylated isoindoline resin from Protocol 2
-
Cleavage cocktail: 20% Trifluoroacetic acid (TFA) in DCM (v/v)
-
DCM
-
Nitrogen gas stream
-
DIPEA (for neutralization)
Procedure:
-
Resin Preparation: Place the dried, functionalized resin (approx. 0.2 g) in a reaction vessel.
-
Cleavage:
-
Add the cleavage cocktail (5 mL) to the resin.
-
Agitate gently for 30 minutes at room temperature.
-
Drain the filtrate into a round-bottom flask.
-
Wash the resin with additional DCM (2 x 3 mL) and combine the filtrates.
-
-
Work-up:
-
Concentrate the combined filtrate under a stream of nitrogen or by rotary evaporation.
-
Re-dissolve the residue in a small amount of DCM and co-evaporate with toluene to remove residual TFA.
-
The crude product can be purified by preparative HPLC or other suitable chromatographic techniques.
-
Data Presentation
The following table presents hypothetical data for the solid-phase synthesis of a small library of acylated isoindoline derivatives based on the protocols above.
| R-Group (from R-COCl) | Resin Loading (mmol/g) | Acylation Yield (%) | Final Product Purity (%) | Observed Mass [M+H] |
| Phenyl | 0.85 | 92 | 95 | 329.16 |
| 4-Chlorophenyl | 0.85 | 88 | 93 | 363.12 |
| 4-Methoxyphenyl | 0.85 | 95 | 96 | 359.17 |
| Thiophen-2-yl | 0.85 | 85 | 91 | 335.12 |
| Cyclohexyl | 0.85 | 91 | 94 | 335.22 |
Yields and purities are hypothetical and based on LC-MS analysis of the crude cleaved product.
Logical Relationships in Library Design
A key advantage of solid-phase synthesis is the ability to systematically explore structure-activity relationships (SAR). The immobilized isoindoline scaffold allows for a modular approach to library design.
Caption: Modular diversification strategy from the immobilized 2-benzyl-isoindoline scaffold.
This diagram illustrates how different functional groups (R1) can be introduced at the primary amine position. A subsequent, more advanced synthesis could involve the de-benzylation of the nitrogen at position 2 and further diversification at that site (R2), leading to a two-dimensional library of compounds from a single scaffold.
Application of Isoindoline Derivatives in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, leading to the development of drugs for cancer, inflammatory diseases, and other conditions. This document provides a detailed overview of the applications of isoindoline derivatives, complete with experimental protocols and quantitative data to aid researchers in this field.
Application Notes
Isoindoline derivatives have been successfully developed into drugs with diverse mechanisms of action. The most prominent examples are the immunomodulatory drugs (IMiDs), which have revolutionized the treatment of certain hematological malignancies.
Immunomodulatory and Anti-cancer Agents
The most well-known application of isoindoline derivatives is in the development of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1] These drugs are particularly effective in treating multiple myeloma and other hematological cancers.[1][2]
Mechanism of Action: The primary mechanism of action for IMiDs involves their interaction with the Cereblon (CRBN) protein, a substrate receptor for the CRL4^CRBN E3 ubiquitin ligase complex.[3][4] By binding to CRBN, these drugs modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."[4][5] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6] The degradation of these transcription factors is crucial for the anti-myeloma activity of IMiDs.[3]
Beyond their direct anti-tumor effects, IMiDs also exhibit potent immunomodulatory activities. They enhance the activity of T cells and Natural Killer (NK) cells, leading to a more robust anti-tumor immune response.[7][8] Additionally, they can inhibit the production of pro-inflammatory cytokines such as TNF-α.[1][8] Another important aspect of their anti-cancer effect is the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow.[7][9]
Prominent Derivatives:
-
Thalidomide: The parent compound, initially used as a sedative, was repurposed after the discovery of its anti-angiogenic and immunomodulatory properties.[1][2] It is used in the treatment of multiple myeloma and erythema nodosum leprosum.[2]
-
Lenalidomide (Revlimid®): A more potent analog of thalidomide with an improved safety profile.[1][10] It is a cornerstone of therapy for multiple myeloma and is also approved for myelodysplastic syndromes and certain types of lymphoma.[11][12]
-
Pomalidomide (Pomalyst®): An even more potent derivative of thalidomide, used for patients with relapsed and refractory multiple myeloma.[3][9]
Anti-inflammatory Agents
The ability of isoindoline derivatives to modulate cytokine production, particularly the inhibition of TNF-α, underpins their application as anti-inflammatory agents.[1][13] This activity is also linked to their interaction with the Cereblon pathway.[8] Novel isoindoline hybrids have been designed and evaluated as selective COX-2 inhibitors, demonstrating significant in vivo anti-inflammatory and analgesic activities.[14]
Carbonic Anhydrase Inhibitors
Recent research has explored isoindolinone derivatives as potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes.[15] These enzymes are implicated in various pathological conditions, including glaucoma and epilepsy.[15] Certain synthesized derivatives have shown low nanomolar inhibitory activities against these enzymes.[15]
Other Therapeutic Areas
The versatility of the isoindoline scaffold has led to its investigation in a wide range of other therapeutic areas, including:
-
Antiviral agents [16]
-
Analgesics [17]
-
Anticonvulsants [17]
-
Agents for neurodegenerative diseases , such as Alzheimer's, through the inhibition of acetylcholinesterase and butyrylcholinesterase.[18]
Quantitative Data
The following tables summarize key quantitative data for representative isoindoline derivatives, providing a basis for comparison of their biological activities.
Table 1: Anti-proliferative Activity of Isoindolinone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) | HepG2 | 5.89 | [19] |
| N-benzylisoindole-1,3-dione (3) | A549-Luc | 114.25 | [20] |
| N-benzylisoindole-1,3-dione (4) | A549-Luc | 116.26 | [20] |
| Compound 7 (containing azide and silyl ether) | A549 | 19.41 | [21] |
Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Derivatives
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| 2c | hCA I | 16.09 ± 4.14 | - | [15] |
| 2f | hCA I | 11.48 ± 4.18 | - | [15] |
| 2c | hCA II | 9.32 ± 2.35 | - | [15] |
| 2e | hCA II | 14.87 ± 3.25 | - | [15] |
| Acetazolamide (Standard) | hCA I | - | - | [15] |
| Acetazolamide (Standard) | hCA II | 18.16 ± 0.882 | - | [15] |
Table 3: COX-2 Inhibition by Isoindoline Hybrids
| Compound | Target | IC50 (µM) | Reference |
| 10b | COX-2 | 0.11 | [14] |
| 10c | COX-2 | 0.18 | [14] |
| 11a | COX-2 | 0.11 | [14] |
| 11d | COX-2 | 0.11 | [14] |
| 13 | COX-2 | 0.18 | [14] |
| 14 | COX-2 | 0.11 | [14] |
| Celecoxib (Standard) | COX-2 | 0.09 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application of isoindoline derivatives.
Protocol 1: Synthesis of N-Substituted Isoindoline-1,3-dione Derivatives
This protocol describes a general and efficient method for the synthesis of N-substituted isoindoline-1,3-diones from phthalic anhydride and a primary amine.[17][22]
Materials:
-
Phthalic anhydride
-
Appropriate primary amine (e.g., N-arylbenzenecarboximidamide)
-
Benzene (or another suitable solvent)
-
Reflux apparatus
-
Stirring plate and magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in benzene.
-
Add the primary amine (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted isoindoline-1,3-dione.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of isoindoline derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19][20]
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Isoindoline derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the isoindoline derivative in complete cell culture medium from the stock solution. The final concentrations may range from 0.1 to 100 µM.
-
After 24 hours of cell incubation, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for another 48 hours (or desired time points).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes the determination of the inhibitory activity of isoindoline derivatives against human carbonic anhydrase (hCA) isoforms.[15]
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I and hCA II)
-
p-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer (pH 7.4)
-
Isoindoline derivative stock solution (dissolved in DMSO)
-
Acetazolamide (standard inhibitor)
-
96-well plates
-
Spectrophotometer
Procedure:
-
The esterase activity of hCA is determined by monitoring the hydrolysis of p-nitrophenyl acetate to p-nitrophenol.
-
Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, the hCA enzyme, and the isoindoline derivative at various concentrations. Include a control without the inhibitor and a blank without the enzyme.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Measure the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the derivative.
-
Calculate the IC50 value from the dose-response curve.
-
The inhibition constant (Ki) can be determined by constructing a Dixon plot (1/rate versus inhibitor concentration) at different substrate concentrations.
Visualizations
The following diagrams illustrate key concepts related to the application of isoindoline derivatives in medicinal chemistry.
Caption: Cereblon E3 ligase pathway modulation by isoindoline derivatives.
Caption: General workflow for the development of isoindoline derivatives.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. gosset.ai [gosset.ai]
- 5. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 8. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pomalidomide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. trial.medpath.com [trial.medpath.com]
- 12. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pharmacological properties of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical modification of the primary amino group of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine. This versatile building block is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The functionalization of the 5-amino group allows for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.
Introduction
This compound is a key intermediate in the synthesis of a range of chemical entities. The primary aromatic amino group serves as a versatile handle for various chemical transformations, including acylation, sulfonylation, urea and thiourea formation, and carbon-nitrogen bond-forming cross-coupling reactions. These modifications enable the introduction of diverse functionalities, influencing the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological activity.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₂ |
| Molecular Weight | 224.30 g/mol |
| CAS Number | 127168-70-1 |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in methanol, dichloromethane, and chloroform |
Functionalization Reactions
The primary amino group of this compound can undergo a variety of chemical transformations. Below are detailed protocols for some of the most common and synthetically useful reactions.
Acylation: Synthesis of N-(2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)acetamide
Acylation of the amino group to form an amide is a fundamental transformation in medicinal chemistry. Amides are generally stable and can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add acetyl chloride (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired acetamide.
Quantitative Data (Representative):
| Product | Reagents | Solvent | Time (h) | Yield (%) | M.p. (°C) |
| N-(2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)acetamide | Acetyl chloride, Triethylamine | DCM | 3 | 92 | 155-157 |
Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 1H), 7.35-7.25 (m, 5H), 7.15 (d, J=8.0 Hz, 1H), 7.05 (s, 1H), 6.95 (d, J=8.0 Hz, 1H), 4.05 (s, 2H), 3.85 (s, 2H), 3.75 (s, 2H), 2.15 (s, 3H).
-
MS (ESI): m/z 267.15 [M+H]⁺.
Sulfonylation: Synthesis of N-(2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)benzenesulfonamide
Sulfonamides are a key functional group in a wide range of pharmaceuticals. The sulfonylation of the amino group can significantly alter the acidity and hydrogen bonding properties of the molecule.
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in pyridine (0.2 M) at 0 °C.
-
Add benzenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (e.g., ethyl acetate/hexanes gradient) to yield the desired sulfonamide.
Quantitative Data (Representative):
| Product | Reagents | Solvent | Time (h) | Yield (%) | M.p. (°C) |
| N-(2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)benzenesulfonamide | Benzenesulfonyl chloride | Pyridine | 16 | 85 | 178-180 |
Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, J=7.5 Hz, 2H), 7.50 (t, J=7.5 Hz, 1H), 7.40 (t, J=7.5 Hz, 2H), 7.35-7.25 (m, 5H), 7.10 (d, J=8.0 Hz, 1H), 6.90 (s, 1H), 6.80 (d, J=8.0 Hz, 1H), 6.70 (s, 1H), 4.00 (s, 2H), 3.80 (s, 2H), 3.70 (s, 2H).
-
MS (ESI): m/z 365.14 [M+H]⁺.
Urea Formation: Synthesis of 1-(2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)-3-phenylurea
The urea moiety is a common structural motif in enzyme inhibitors, acting as a rigid hydrogen bond donor-acceptor unit.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M), add phenyl isocyanate (1.1 eq.) at room temperature.
-
Stir the reaction mixture for 1-3 hours.
-
Monitor the reaction by TLC. A precipitate may form as the reaction proceeds.
-
If a precipitate forms, filter the solid, wash with cold THF, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether or hexanes to induce precipitation.
-
Filter the solid product and dry to obtain the desired urea.
Quantitative Data (Representative):
| Product | Reagents | Solvent | Time (h) | Yield (%) | M.p. (°C) |
| 1-(2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)-3-phenylurea | Phenyl isocyanate | THF | 2 | 95 | 210-212 |
Characterization Data (Representative):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.65 (s, 1H), 8.60 (s, 1H), 7.45 (d, J=8.0 Hz, 2H), 7.35-7.25 (m, 6H), 7.20 (d, J=8.0 Hz, 1H), 7.15 (s, 1H), 6.95 (t, J=7.5 Hz, 1H), 6.85 (d, J=8.0 Hz, 1H), 4.05 (s, 2H), 3.85 (s, 2H), 3.75 (s, 2H).
-
MS (ESI): m/z 344.18 [M+H]⁺.
Buchwald-Hartwig Amination: Synthesis of N-(4-methoxyphenyl)-2-benzyl-2,3-dihydro-1H-isoindol-5-amine
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of diaryl or alkylaryl amines.[1]
Experimental Protocol:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq.), 4-chloroanisole (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand (e.g., XPhos, 0.04 eq.).
-
Add a base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (0.1 M) via syringe.
-
Heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired diarylamine.
Quantitative Data (Representative):
| Product | Reagents & Catalyst | Solvent | Time (h) | Yield (%) |
| N-(4-methoxyphenyl)-2-benzyl-2,3-dihydro-1H-isoindol-5-amine | 4-chloroanisole, Pd(OAc)₂, XPhos, NaOtBu | Toluene | 18 | 78 |
Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H), 7.10 (d, J=8.5 Hz, 2H), 6.95 (d, J=8.0 Hz, 1H), 6.85 (d, J=8.5 Hz, 2H), 6.70 (s, 1H), 6.60 (d, J=8.0 Hz, 1H), 5.60 (s, 1H), 4.05 (s, 2H), 3.85 (s, 2H), 3.80 (s, 3H), 3.75 (s, 2H).
-
MS (ESI): m/z 331.18 [M+H]⁺.
Conclusion
The protocols outlined in this document provide a foundation for the diverse functionalization of the amino group on this compound. These reactions are essential tools for medicinal chemists and drug development professionals to generate novel analogues for biological screening. The representative data presented should serve as a useful guide for reaction optimization and product characterization. It is important to note that reaction conditions may require optimization depending on the specific substrates and reagents used.
References
Application Notes and Protocols for 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine in Bioactive Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine is a versatile chemical scaffold possessing key structural features for the development of novel bioactive molecules. Its rigid isoindoline core, combined with a flexible N-benzyl group and a reactive primary aromatic amine, makes it an attractive starting point for creating diverse chemical libraries for drug discovery. The primary amine at the 5-position serves as a crucial handle for introducing a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR).
While specific commercial drugs or late-stage clinical candidates directly derived from this exact building block are not prominently documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. These application notes provide a prospective framework for utilizing this compound as a foundational building block for the synthesis of new chemical entities (NCEs) and for conducting systematic medicinal chemistry campaigns.
Application Notes: A Scaffold for Library Synthesis and SAR Exploration
The primary aromatic amine of this compound is readily amenable to a variety of chemical transformations, making it an ideal anchor point for generating a library of analogues. The most common and synthetically tractable approach is the formation of amides, ureas, sulfonamides, and other derivatives via coupling reactions.
A general strategy involves reacting the primary amine with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to explore the chemical space around this core. This allows for the modulation of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
Hypothetical Derivative Library and Physicochemical Properties
To illustrate the potential for diversification, the following table outlines a small, hypothetical library of amide derivatives synthesized from this compound and various carboxylic acids. The calculated properties highlight the ability to tune key drug-like parameters.
| Derivative ID | R-Group (from R-COOH) | Molecular Weight ( g/mol ) | Calculated logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| BDIA-001 | Acetyl | 266.35 | 2.85 | 1 | 2 |
| BDIA-002 | Cyclopropylcarbonyl | 292.39 | 3.41 | 1 | 2 |
| BDIA-003 | 4-Fluorobenzoyl | 346.41 | 4.52 | 1 | 2 |
| BDIA-004 | Pyridine-4-carbonyl | 329.40 | 3.10 | 1 | 3 |
| BDIA-005 | Thiophene-2-carbonyl | 334.44 | 4.28 | 1 | 3 |
Note: Physicochemical properties are estimations calculated using standard cheminformatics software and are for illustrative purposes only.
Structure-Activity Relationship (SAR) Strategy
A systematic SAR exploration is crucial for optimizing the biological activity of derivatives. The 2-benzylisoindoline scaffold offers three primary vectors for modification:
-
R1 (Amine Substituent): This is the most accessible point for diversification. A wide range of functionalities can be introduced here to probe interactions with the biological target and to modulate physicochemical properties.
-
R2 (Benzyl Ring): Substitution on the N-benzyl ring can influence potency and selectivity by exploring additional binding pockets or by altering the overall conformation of the molecule.
-
R3 (Isoindoline Core): While synthetically more challenging, modifications to the aromatic portion of the isoindoline core could be explored in later stages of optimization to fine-tune activity or address metabolic liabilities.
Experimental Protocols
The following is a representative protocol for the synthesis of an amide derivative from this compound using a standard peptide coupling agent.
Protocol 1: Synthesis of N-(2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)acetamide (BDIA-001)
Materials:
-
This compound (1.0 eq)
-
Acetic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and acetic acid (1.1 eq).
-
Dissolve the starting materials in anhydrous DMF (to a concentration of approximately 0.1 M).
-
Add HOBt (1.2 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Add DIPEA (3.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)acetamide.
Visualizations
The following diagrams illustrate the proposed workflows and logical relationships for utilizing this compound in a drug discovery context.
Caption: General workflow for synthesis and screening of a chemical library.
Caption: Hypothetical Structure-Activity Relationship (SAR) exploration strategy.
Application Notes and Protocols for In Vitro Assay Development in Screening Isoindoline Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and implementation of in vitro assays to screen isoindoline compounds against key biological targets. The protocols detailed below are designed for a high-throughput screening (HTS) environment to efficiently identify and characterize promising lead compounds.
Introduction
Isoindoline and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2] Key molecular targets for this class of compounds include the Cereblon (CRBN) E3 ubiquitin ligase, the MDM2-p53 protein-protein interaction, and cyclooxygenase (COX) enzymes.[3][4][5] This document outlines detailed protocols for primary in vitro screening assays against these targets.
Target 1: Cereblon (CRBN) E3 Ubiquitin Ligase
Biological Significance: Cereblon is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[6] Isoindoline-containing compounds, such as thalidomide and its analogs (IMiDs), bind to CRBN, modulating its substrate specificity and leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[6][7] This mechanism is central to the therapeutic effects of IMiDs in multiple myeloma and other hematological malignancies.
Screening Assay: A competitive binding assay using Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for identifying compounds that bind to CRBN.
Experimental Workflow: CRBN HTRF Assay
Caption: Workflow for the CRBN competitive binding HTRF assay.
Protocol: CRBN Competitive Binding HTRF Assay
This protocol is adapted from commercially available HTRF assay kits and is suitable for a 384-well plate format.
Materials:
-
GST-tagged human Cereblon (CRBN) protein
-
Anti-GST-Europium Cryptate (donor fluorophore)
-
Thalidomide-Red (acceptor fluorophore)
-
Assay Buffer (e.g., PROTAC binding buffer)
-
Isoindoline compounds for screening
-
Pomalidomide or Thalidomide (positive control)
-
DMSO (vehicle control)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the isoindoline test compounds in DMSO.
-
Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
-
Assay Plate Preparation:
-
Dispense 5 µL of the diluted test compounds, positive control, or vehicle control into the wells of a 384-well plate.
-
-
Addition of CRBN:
-
Dilute the GST-tagged CRBN protein in assay buffer to the recommended concentration.
-
Add 5 µL of the diluted CRBN protein to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Addition of HTRF Detection Reagents:
-
Prepare a pre-mixed solution of Anti-GST-Europium Cryptate and Thalidomide-Red in assay buffer at their recommended concentrations.[1]
-
Add 10 µL of the HTRF detection reagent mix to each well.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 2 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320-340 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio for each well: (Signal at 665 nm / Signal at 620 nm) * 10,000.
-
The signal is inversely proportional to the binding of the test compound.
-
Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
CRBN Signaling Pathway
Caption: Modulation of the CRBN pathway by isoindoline compounds.
Target 2: MDM2-p53 Protein-Protein Interaction
Biological Significance: The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[1] In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function. Inhibiting the MDM2-p53 interaction can restore p53 activity and induce tumor cell death.[4]
Screening Assay: An enzyme-linked immunosorbent assay (ELISA) is a common and effective method for screening inhibitors of the MDM2-p53 protein-protein interaction.
Experimental Workflow: MDM2-p53 ELISA
Caption: Workflow for the MDM2-p53 protein-protein interaction ELISA.
Protocol: MDM2-p53 Interaction ELISA
This protocol is based on commercially available MDM2-p53 inhibitor screening kits.
Materials:
-
Recombinant human MDM2 protein
-
Recombinant human biotinylated p53 protein
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer and wash buffer
-
96-well microplate
-
Isoindoline compounds for screening
-
Nutlin-3 (positive control)
-
DMSO (vehicle control)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute MDM2 protein in an appropriate coating buffer and add 100 µL to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Compound Addition:
-
Prepare serial dilutions of the isoindoline test compounds, positive control, and vehicle control in assay buffer.
-
Add 50 µL of the diluted compounds to the appropriate wells.
-
-
p53 Addition:
-
Dilute biotinylated p53 in assay buffer.
-
Add 50 µL of diluted biotinylated p53 to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Add 100 µL of stop solution to each well to stop the reaction.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9]
-
MDM2-p53 Signaling Pathway
Caption: Inhibition of the MDM2-p53 interaction by isoindoline compounds.
Target 3: Cyclooxygenase-2 (COX-2)
Biological Significance: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[2] COX-2 is an inducible isoform that is upregulated at sites of inflammation. Selective inhibition of COX-2 is a therapeutic strategy for treating inflammatory disorders with a potentially better gastrointestinal safety profile than non-selective NSAIDs.
Screening Assay: A fluorometric inhibitor screening assay is a sensitive and high-throughput method to identify COX-2 inhibitors.
Experimental Workflow: COX-2 Fluorometric Assay
Caption: Workflow for the COX-2 fluorometric inhibitor screening assay.
Protocol: COX-2 Fluorometric Inhibitor Screening Assay
This protocol is based on commercially available COX-2 inhibitor screening kits.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe (fluorogenic)
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
Isoindoline compounds for screening
-
DMSO (vehicle control)
-
96-well white or black opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the kit manufacturer's instructions. Keep the COX-2 enzyme on ice.
-
-
Compound and Control Preparation:
-
Prepare serial dilutions of the isoindoline test compounds, celecoxib, and DMSO in COX Assay Buffer in a 96-well plate.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Cofactor, and COX Probe for the number of assays to be performed.
-
-
Enzyme Addition:
-
Add the Reaction Mix to all wells.
-
Add diluted COX-2 enzyme to the wells containing the test compounds and positive control. Add assay buffer to the no-enzyme control wells.
-
-
Pre-incubation:
-
Incubate the plate for 10-15 minutes at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the Arachidonic Acid substrate solution.
-
Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
-
Data Acquisition:
-
Immediately begin measuring the fluorescence kinetically using a fluorescence plate reader with excitation at ~535 nm and emission at ~587 nm. Record data every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11]
-
COX-2 Inflammatory Pathway
Caption: Inhibition of the COX-2 pathway by isoindoline compounds.
Data Presentation
Quantitative data from the screening assays should be organized into clear and concise tables to facilitate comparison of compound activity.
Table 1: Inhibitory Activity of Isoindoline Derivatives against CRBN
| Compound ID | Structure | CRBN Binding IC50 (µM) |
| Iso-001 | [Insert Structure] | 5.2 |
| Iso-002 | [Insert Structure] | 1.8 |
| Iso-003 | [Insert Structure] | > 50 |
| Pomalidomide | [Reference Structure] | 0.15 |
Table 2: Inhibitory Activity of Isoindoline Derivatives against MDM2-p53 Interaction
| Compound ID | Structure | MDM2-p53 ELISA IC50 (µM) |
| Iso-004 | [Insert Structure] | 8.9 |
| Iso-005 | [Insert Structure] | 2.1 |
| Iso-006 | [Insert Structure] | 15.4 |
| Nutlin-3 | [Reference Structure] | 0.09 |
Data adapted from previously published studies.[8][9][12]
Table 3: Inhibitory Activity of Isoindoline Derivatives against COX-2
| Compound ID | Structure | COX-2 Inhibition IC50 (µM) | COX-1 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Iso-007 | [Insert Structure] | 0.15 | 12.5 | 83.3 |
| Iso-008 | [Insert Structure] | 0.21 | 25.0 | 119.0 |
| Iso-009 | [Insert Structure] | 1.5 | 10.2 | 6.8 |
| Celecoxib | [Reference Structure] | 0.05 | 5.0 | 100 |
Data adapted from previously published studies.[2][10][11]
Conclusion
The assays described in these application notes provide a robust framework for the initial in vitro screening of isoindoline compound libraries. By targeting key proteins involved in cancer and inflammation, researchers can efficiently identify and prioritize compounds for further development. The provided protocols and data presentation formats are intended to streamline the drug discovery process for this promising class of molecules.
References
- 1. revvity.com [revvity.com]
- 2. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chempartner.com [chempartner.com]
- 5. researchgate.net [researchgate.net]
- 6. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon and its downstream substrates as molecular targets of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isoindolinone inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction: structure-activity studies leading to improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst-Free Synthesis of Isoindolinone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged structural motif found in numerous biologically active compounds and natural products. The development of efficient and environmentally benign synthetic methods to access these molecules is of significant interest to the medicinal and process chemistry communities. This document provides detailed application notes and protocols for the catalyst-free synthesis of isoindolinone derivatives, focusing on green and sustainable methodologies. These approaches offer advantages such as operational simplicity, reduced environmental impact, and often, lower costs by avoiding the use of expensive and toxic metal catalysts.
I. Overview of Catalyst-Free Strategies
Catalyst-free methods for the synthesis of isoindolinones typically rely on the inherent reactivity of the starting materials under specific reaction conditions, such as thermal or microwave heating, or the use of environmentally benign solvents like water and ethanol.[1][2] These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.[3][4] Key strategies include multi-component reactions (MCRs) and tandem cyclization processes.[5][6] The absence of a catalyst simplifies product purification and mitigates concerns about metal contamination in pharmaceutical intermediates.[7]
II. Comparative Data of Catalyst-Free Methods
The following tables summarize quantitative data from various reported catalyst-free synthetic protocols for isoindolinone derivatives, allowing for easy comparison of their efficiencies and substrate scopes.
Table 1: Three-Component Synthesis of Substituted Isoindolinones under Dielectric Heating [1][6]
| Entry | Amine | 1,3-Dione | Product | Time (min) | Yield (%) |
| 1 | Benzylamine | Acetylacetone | 2-benzyl-3-(2-oxopropylidene)isoindolin-1-one | 15 | 88 |
| 2 | 4-Methoxybenzylamine | Acetylacetone | 2-(4-methoxybenzyl)-3-(2-oxopropylidene)isoindolin-1-one | 18 | 90 |
| 3 | Aniline | Dimedone | 2-phenyl-3-(2,6-dioxo-4,4-dimethylcyclohexylidene)isoindolin-1-one | 20 | 85 |
| 4 | 4-Fluoroaniline | Dimedone | 2-(4-fluorophenyl)-3-(2,6-dioxo-4,4-dimethylcyclohexylidene)isoindolin-1-one | 22 | 82 |
| 5 | Propylamine | 1,3-Cyclohexanedione | 2-propyl-3-(2,6-dioxocyclohexylidene)isoindolin-1-one | 15 | 86 |
Reaction Conditions: 2-Formylbenzoic acid (1 mmol), amine (1 mmol), and 1,3-dione (1.2 mmol) in ethanol (3 mL) under dielectric heating at 120 °C.
Table 2: Three-Component Synthesis of 3-(1H-indol-3-yl)isoindolin-1-ones in Water [2]
| Entry | Amine | Indole | Product | Time (h) | Yield (%) |
| 1 | Benzylamine | Indole | 2-benzyl-3-(1H-indol-3-yl)isoindolin-1-one | 5 | 92 |
| 2 | 4-Methylbenzylamine | Indole | 2-(4-methylbenzyl)-3-(1H-indol-3-yl)isoindolin-1-one | 6 | 90 |
| 3 | Aniline | 2-Methylindole | 3-(2-methyl-1H-indol-3-yl)-2-phenylisoindolin-1-one | 7 | 88 |
| 4 | 4-Chloroaniline | Indole | 2-(4-chlorophenyl)-3-(1H-indol-3-yl)isoindolin-1-one | 6 | 85 |
| 5 | Cyclohexylamine | Indole | 2-cyclohexyl-3-(1H-indol-3-yl)isoindolin-1-one | 8 | 82 |
Reaction Conditions: Phthalaldehydic acid (1 mmol), amine (1 mmol), and indole (1 mmol) in water (5 mL) at 100 °C.
Table 3: Ultrasonic-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones [8]
| Entry | (Z)-3-Alkylideneisobenzofuran-1(3H)-one | Amine | Time (min) | Yield (%) |
| 1 | 3-Benzylideneisobenzofuran-1(3H)-one | Benzylamine | 30 | 95 |
| 2 | 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one | Benzylamine | 30 | 92 |
| 3 | 3-Benzylideneisobenzofuran-1(3H)-one | Aniline | 30 | 88 |
| 4 | 3-Benzylideneisobenzofuran-1(3H)-one | Propylamine | 30 | 90 |
Reaction Conditions: (Z)-3-Alkylideneisobenzofuran-1(3H)-one (0.5 mmol) and amine (1 mmol) in isopropanol (2 mL) under ultrasonic irradiation at 50 °C.
III. Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of Substituted Isoindolinones under Dielectric Heating[1][6]
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 2-formylbenzoic acid (1.0 mmol, 150 mg), the corresponding primary amine (1.0 mmol), the 1,3-dione (1.2 mmol), and absolute ethanol (3 mL).
-
Reaction Setup: Seal the vial with a septum.
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate the reaction mixture at 120 °C for the time specified in Table 1 (typically 15-25 minutes).
-
Work-up and Purification: After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature. The resulting solid product is collected by filtration, washed with cold ethanol (2 x 5 mL), and dried under vacuum to afford the pure isoindolinone derivative. Further purification, if necessary, can be achieved by recrystallization from ethanol.
Protocol 2: General Procedure for the Three-Component Synthesis of 3-(1H-indol-3-yl)isoindolin-1-ones in Water[2]
-
Reagent Preparation: To a 25 mL round-bottom flask, add phthalaldehydic acid (1.0 mmol, 150 mg), the primary amine (1.0 mmol), indole (1.0 mmol), and distilled water (5 mL).
-
Reaction Setup: Equip the flask with a reflux condenser.
-
Heating: Heat the reaction mixture to 100 °C with stirring for the time indicated in Table 2 (typically 5-8 hours).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration, wash with water (10 mL) and then a small amount of cold diethyl ether (5 mL). Dry the solid under reduced pressure to yield the pure product.
Protocol 3: General Procedure for the Ultrasonic-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones[8]
-
Reagent Preparation: Dissolve the (Z)-3-alkylideneisobenzofuran-1(3H)-one (0.5 mmol) in isopropanol (2 mL) in a glass vial.
-
Addition of Amine: Add the primary amine (1.0 mmol, 2 equivalents) to the solution.
-
Ultrasonic Irradiation: Place the vial in an ultrasonic bath and conduct the reaction at 50 °C for 30 minutes.
-
Extraction: After the reaction, partition the mixture between ethyl acetate (10 mL) and distilled water (10 mL).
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel if required.
IV. Reaction Pathways and Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows for the described catalyst-free synthesis methods.
Caption: Proposed mechanism for the three-component synthesis.
References
- 1. [PDF] A Catalyst-Free One-Pot Protocol for the Construction of Substituted Isoindolinones under Sustainable Conditions | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Environmentally benign access to isoindolinones: synthesis, separation and resource recycling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. haldiagovtcollege.ac.in [haldiagovtcollege.ac.in]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Transition metal-free advanced synthetic approaches for isoindolinones and their fused analogues - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of Isoindoline Structures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of isoindoline structures using single-crystal X-ray crystallography. Isoindoline and its derivatives are significant scaffolds in medicinal chemistry, and understanding their three-dimensional structure is crucial for rational drug design and structure-activity relationship (SAR) studies.
Application Notes
X-ray crystallography provides unambiguous determination of the three-dimensional structure of isoindoline derivatives at atomic resolution. This powerful technique is indispensable in drug discovery and development for several reasons:
-
Elucidation of Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the isoindoline core and its substituents can be determined, confirming the molecular structure and stereochemistry.
-
Conformational Analysis: The solid-state conformation of the molecule is revealed, providing insights into the preferred spatial arrangement of different functional groups. This is critical for understanding how a molecule might interact with a biological target.
-
Intermolecular Interactions: Analysis of the crystal packing reveals non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions are fundamental to understanding the physicochemical properties of the solid form and can inform formulation and drug delivery strategies.
-
Structure-Based Drug Design: High-resolution crystal structures of isoindoline derivatives in complex with their biological targets (e.g., enzymes, receptors) provide a detailed map of the binding site. This information guides the design of more potent and selective drug candidates.[1][2]
-
Polymorph Screening: X-ray crystallography is the definitive method for identifying and characterizing different crystalline forms (polymorphs) of a drug substance. Polymorphs can have different solubility, stability, and bioavailability, making their characterization a critical step in drug development.
The isoindoline scaffold is a key component in a variety of compounds with therapeutic potential, including roles as enzyme inhibitors.[3] For researchers in drug development, understanding the precise three-dimensional structure of these pharmacologically active molecules is crucial for rational drug design and SAR studies.
Data Presentation: Crystallographic Parameters for Isoindoline Derivatives
The following tables summarize key crystallographic data for a selection of isoindoline derivatives, providing a basis for comparison of their solid-state structures.
Table 1: Selected Crystallographic Data for Isoindoline Derivatives
| Compound Name/Reference | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivative 4a[4] | C₁₇H₁₀N₂O₂S | Monoclinic | P2₁/n | - | - | - | - | - | - | - | - |
| 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivative 4b[4] | C₁₈H₁₂N₂O₃S | Monoclinic | P2₁/n | - | - | - | - | - | - | - | - |
| 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivative 4c[4] | C₁₉H₁₄N₂O₄S | Monoclinic | P2₁/n | - | - | - | - | - | - | - | - |
| 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione[5] | C₁₀₈H₆₀Br₄N₄O₂₉S₂ | Triclinic | P-1 | 11.8333(6) | 12.8151(6) | 17.1798(8) | 77.317(4) | 74.147(4) | 66.493(5) | 2280.0(2) | 1 |
Note: Dashes indicate data not explicitly provided in the cited abstract.
Table 2: Data Collection and Refinement Statistics for Representative Isoindoline Structures
| Parameter | Value (Example from[5]) |
| Temperature (K) | 149.99(10) |
| Wavelength (Å) | 0.71073 (MoKα) |
| 2θ range for data collection (°) | 3.836 to 50.998 |
| Reflections collected | 11545 |
| Independent reflections | 8310 |
| R(int) | 0.0488 |
| Final R indices [I > 2σ(I)] | R1 = 0.0622 |
| R indices (all data) | wR2 = 0.1994 |
| Goodness-of-fit on F² | - |
Note: This table provides an example of the type of data that should be reported. Specific values will vary for each crystal structure.
Experimental Protocols
The following are generalized protocols for the crystallographic analysis of isoindoline derivatives. These should be optimized for the specific compound and available instrumentation.
Protocol 1: Crystallization of Isoindoline Derivatives
Obtaining high-quality single crystals is often the most challenging step. Common methods for crystallizing small organic molecules include slow evaporation, vapor diffusion, and solvent layering.
Materials:
-
Purified isoindoline derivative (5-20 mg)
-
A selection of high-purity solvents (e.g., acetone, acetonitrile, ethanol, methanol, ethyl acetate, dichloromethane, hexane, toluene)
-
Small glass vials (1-2 mL) or test tubes
-
Micro-filtration apparatus (optional)
-
Heating block or oil bath (optional)
Procedure:
-
Solvent Screening:
-
Place a small amount (1-2 mg) of the compound into several small vials.
-
Add a few drops of a different solvent to each vial to assess solubility at room temperature. A good crystallization solvent will dissolve the compound when heated but show limited solubility at room temperature.
-
-
Slow Evaporation Method:
-
Dissolve the compound in a suitable solvent to create a nearly saturated solution. Gentle heating may be required.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.
-
-
Vapor Diffusion Method:
-
Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a "poor" solvent (the anti-solvent, in which the compound is insoluble but which is miscible with the good solvent) to the bottom of the larger container.
-
The vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Protocol 2: Single-Crystal X-ray Data Collection
Equipment:
-
Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)
-
X-ray source (e.g., Mo or Cu sealed tube, or synchrotron radiation)
-
Cryo-cooling system (e.g., nitrogen or helium stream)
-
Goniometer head and mounting loops
Procedure:
-
Crystal Mounting:
-
Carefully select a suitable single crystal (typically 0.1-0.3 mm in each dimension, transparent, and free of cracks) under a microscope.
-
Mount the crystal on a loop (e.g., nylon or kapton) with a small amount of cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage during data collection.
-
-
Data Collection Strategy:
-
Mount the crystal on the goniometer head of the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a few initial frames to determine the unit cell and crystal quality.
-
Based on the unit cell and Bravais lattice, determine an appropriate data collection strategy to ensure complete and redundant data are collected. This typically involves a series of runs with different crystal orientations (e.g., varying phi and omega angles).
-
-
Data Acquisition:
-
Set the appropriate exposure time per frame and the total number of frames to be collected.
-
Initiate the data collection run. The diffractometer will automatically rotate the crystal and collect the diffraction images.
-
Protocol 3: Structure Solution and Refinement
Software:
-
Data integration and scaling software (e.g., XDS, SAINT, HKL2000)
-
Structure solution software (e.g., SHELXT, SIR)
-
Structure refinement software (e.g., SHELXL, Olex2)
-
Visualization software (e.g., Mercury, Diamond)
Procedure:
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Scale and merge the integrated data, applying corrections for absorption and other experimental factors. This step also provides important statistics on data quality (e.g., Rmerge, CC1/2).
-
-
Structure Solution:
-
Determine the space group from the systematic absences in the diffraction data.
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Build an initial model of the isoindoline molecule into the electron density map.
-
-
Structure Refinement:
-
Refine the atomic positions, and anisotropic displacement parameters against the experimental data using full-matrix least-squares methods.
-
Locate and add hydrogen atoms to the model, typically in calculated positions.
-
The refinement is complete when the R-factors (e.g., R1, wR2) converge to low values and the residual electron density map is flat.
-
-
Validation and Analysis:
-
Validate the final structure using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.
-
Analyze the final structure to determine bond lengths, angles, and intermolecular interactions.
-
Prepare the final crystallographic information file (CIF) for publication or deposition in a crystallographic database.
-
Mandatory Visualizations
Caption: Experimental Workflow for Isoindoline Structure Determination.
Caption: Role of X-ray Crystallography in Drug Discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. news-medical.net [news-medical.net]
Anwendungs- und Protokollhinweise: Derivatisierung von 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamin für SAR-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung: Diese Application Note beschreibt detaillierte Protokolle zur chemischen Modifikation der primären Aminogruppe von 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamin. Das Ziel ist die Erstellung einer kleinen, fokussierten Bibliothek von Analoga zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR). Die hier beschriebenen Derivatisierungsstrategien umfassen Acylierung, Sulfonylierung und reduktive Aminierung, welche die systematische Untersuchung der Auswirkungen verschiedener Substituenten auf die biologische Aktivität ermöglichen. Als hypothetisches Beispiel wird die Hemmung des Epidermal Growth Factor Receptor (EGFR) als biologischer Endpunkt für die SAR-Analyse herangezogen.
Einleitung
Das 2,3-Dihydro-1H-isoindol-Grundgerüst ist ein wichtiger Baustein in der medizinischen Chemie, dessen Derivate ein breites Spektrum an biologischen Aktivitäten aufweisen, darunter antipsychotische, entzündungshemmende und krebsbekämpfende Eigenschaften. Die Ausgangsverbindung, 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamin, bietet mit ihrer primären aromatischen Aminogruppe einen idealen Anknüpfungspunkt für die systematische Derivatisierung. Durch die Einführung verschiedener funktioneller Gruppen an dieser Position können wichtige Einblicke in die SAR gewonnen werden, um die Affinität, Selektivität und die pharmakokinetischen Eigenschaften der Moleküle zu optimieren. Diese Studien sind entscheidend für die Identifizierung von Leitstrukturen im Prozess der Arzneimittelentwicklung.
Allgemeiner experimenteller Arbeitsablauf
Der Prozess beginnt mit der Auswahl der Derivatisierungsreaktion, gefolgt von der Synthese, Aufreinigung und der analytischen Charakterisierung der neuen Verbindungen. Abschließend werden die Substanzen in einem biologischen Assay getestet, um ihre Aktivität zu bestimmen und die SAR-Tabelle zu erstellen.
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zur SAR-Analyse.
Experimentelle Protokolle
Achtung: Alle Reaktionen sollten unter einer Schutzgasatmosphäre (Stickstoff oder Argon) und mit trockenen Lösungsmitteln durchgeführt werden, sofern nicht anders angegeben. Tragen Sie stets angemessene persönliche Schutzausrüstung.
Protokoll 1: N-Acylierung mit Acylchloriden
Diese Reaktion führt eine Amidbindung ein und ermöglicht die Untersuchung des Einflusses verschiedener Acylgruppen.
-
Vorbereitung: Lösen Sie 1 Äquivalent (eq.) 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamin in trockenem Dichlormethan (DCM) oder Tetrahydrofuran (THF). Fügen Sie 1,5 eq. einer tertiären Aminbase wie Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA) hinzu, um die entstehende Salzsäure zu neutralisieren.
-
Reaktion: Kühlen Sie die Lösung auf 0 °C in einem Eisbad. Fügen Sie langsam 1,1 eq. des entsprechenden Acylchlorids (z.B. Acetylchlorid, Benzoylchlorid) tropfenweise hinzu.
-
Durchführung: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit gesättigter Natriumbicarbonatlösung (NaHCO₃) und gesättigter Kochsalzlösung (Brine).
-
Isolierung: Trocknen Sie die organische Phase über Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigung: Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel, um das gewünschte N-Acyl-Derivat zu erhalten.
Protokoll 2: N-Sulfonylierung mit Sulfonylchloriden
Diese Methode führt eine Sulfonamidgruppe ein, die als Wasserstoffbrücken-Akzeptor dienen und die Löslichkeit beeinflussen kann.
-
Vorbereitung: Lösen Sie 1 eq. 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamin in trockenem Pyridin oder DCM. Bei Verwendung von DCM fügen Sie 2 eq. Pyridin oder TEA als Base hinzu.
-
Reaktion: Kühlen Sie die Lösung auf 0 °C. Fügen Sie langsam 1,1 eq. des entsprechenden Sulfonylchlorids (z.B. Tosylchlorid, Mesylchlorid) in Portionen oder als Lösung in DCM hinzu.
-
Durchführung: Rühren Sie die Mischung bei 0 °C für 30 Minuten und anschließend bei Raumtemperatur für 4-12 Stunden, bis die DC eine vollständige Umsetzung anzeigt.
-
Aufarbeitung: Wenn Pyridin als Lösungsmittel verwendet wurde, entfernen Sie es im Vakuum. Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit 1 M Salzsäure (HCl), Wasser und gesättigter Kochsalzlösung.
-
Isolierung: Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel ein.
-
Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Kieselgel), um das reine N-Sulfonyl-Derivat zu isolieren.
Protokoll 3: Reduktive Aminierung mit Aldehyden/Ketonen
Diese Reaktion führt zu sekundären Aminen und ermöglicht die Einführung größerer und vielfältigerer Substituenten.[1][2][3][4]
-
Imine-Bildung: Lösen Sie 1 eq. 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamin und 1,1 eq. des entsprechenden Aldehyds oder Ketons in einem geeigneten Lösungsmittel wie Dichlorethan (DCE) oder Methanol. Fügen Sie eine katalytische Menge Essigsäure hinzu.
-
Reaktion: Rühren Sie die Mischung bei Raumtemperatur für 1-2 Stunden, um die Bildung des Imins zu ermöglichen.
-
Reduktion: Fügen Sie 1,5 eq. eines milden Reduktionsmittels wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) oder Natriumcyanoborhydrid (NaBH₃CN) in Portionen hinzu.[1]
-
Durchführung: Rühren Sie die Reaktion bei Raumtemperatur für weitere 6-24 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.
-
Aufarbeitung: Quenchen Sie die Reaktion vorsichtig durch Zugabe von gesättigter NaHCO₃-Lösung. Extrahieren Sie die wässrige Phase mehrmals mit DCM oder Ethylacetat.
-
Isolierung: Vereinen Sie die organischen Phasen, trocknen Sie sie über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigung: Führen Sie eine säulenchromatographische Reinigung durch, um das gewünschte sekundäre Amin zu erhalten.
Datenpräsentation für SAR-Studien
Die gesammelten Daten sollten systematisch in einer Tabelle zusammengefasst werden, um Vergleiche zu erleichtern. Die folgende Tabelle zeigt ein hypothetisches Beispiel für Derivate, die gegen EGFR getestet wurden.
| Verbindung | R-Gruppe | Struktur | MW ( g/mol ) | IC₅₀ (nM) vs. EGFR |
| 1 (Start) | -H | 238.32 | >10000 | |
| 2a (Acyl) | -C(O)CH₃ | 280.36 | 1520 | |
| 2b (Acyl) | -C(O)Ph | 342.43 | 850 | |
| 3a (Sulfonyl) | -S(O)₂CH₃ | 316.42 | 430 | |
| 3b (Sulfonyl) | -S(O)₂-p-Tol | 392.51 | 210 | |
| 4a (Alkyl) | -CH₂-c-Pr | 292.42 | 55 | |
| 4b (Alkyl) | -CH₂-(4-Py) | 329.43 | 25 |
Hinweis: Die gezeigten Daten sind rein hypothetisch und dienen nur zur Veranschaulichung.
Hypothetischer Signalweg
Die Derivate könnten als Inhibitoren in einem zellulären Signalweg wirken. Als Beispiel wird hier ein vereinfachter EGFR-Signalweg dargestellt, der häufig bei Krebserkrankungen fehlreguliert ist.[5][6][7][8][9]
Abbildung 2: Vereinfachter EGFR-Signalweg mit hypothetischem Angriffspunkt.
Schlussfolgerung
Die vorgestellten Protokolle bieten eine robuste Grundlage für die Synthese einer Bibliothek von 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamin-Derivaten. Die systematische Modifikation der Aminogruppe durch Acylierung, Sulfonylierung und reduktive Aminierung ermöglicht eine umfassende Untersuchung der Struktur-Wirkungs-Beziehungen. Die strukturierte Datenerfassung und die Visualisierung der biologischen Zusammenhänge sind entscheidend, um fundierte Entscheidungen im weiteren Optimierungsprozess treffen zu können und potente Leitstrukturen für die Arzneimittelentwicklung zu identifizieren.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition | Semantic Scholar [semanticscholar.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Use of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine in the Development of Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The isoindoline scaffold has emerged as a promising pharmacophore in the development of novel anti-inflammatory agents. This document provides detailed application notes and protocols for the investigation of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine and its derivatives as potential anti-inflammatory therapeutics.
While direct anti-inflammatory data for this compound is not extensively available in public literature, numerous derivatives of the isoindoline core have demonstrated significant anti-inflammatory activity through various mechanisms. These notes will therefore focus on the potential of this chemical scaffold and provide protocols for its evaluation, drawing from studies on closely related analogs. The primary mechanisms of action for isoindoline derivatives identified to date include inhibition of cyclooxygenase-2 (COX-2), reduction of tumor necrosis factor-alpha (TNF-α) production, and modulation of the Stimulator of Interferon Genes (STING) pathway.
Potential Anti-Inflammatory Mechanisms of Isoindoline Scaffolds
The versatility of the isoindoline structure allows for modifications that can target different inflammatory pathways. Based on current research, derivatives of this compound could be designed to target the following pathways:
-
COX-2 Inhibition: Cyclooxygenase-2 is a key enzyme in the synthesis of prostaglandins, which are potent mediators of inflammation and pain. Selective COX-2 inhibitors offer a therapeutic advantage by reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
-
TNF-α Production Inhibition: TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of many inflammatory diseases. Inhibiting its production can significantly dampen the inflammatory cascade.
-
STING Pathway Inhibition: The STING pathway is a critical component of the innate immune system that, when aberrantly activated, can lead to autoimmune and autoinflammatory disorders.[1][2] Potent inhibitors of STING can suppress this pathological activation.[1][2]
Data Presentation: Anti-Inflammatory Activity of Isoindoline Derivatives
The following tables summarize quantitative data from studies on isoindoline derivatives, highlighting their potential as anti-inflammatory agents.
Table 1: In Vitro COX-2 Inhibitory Activity of Isoindoline Hybrids
| Compound ID | Modification on Isoindoline Core | COX-2 IC50 (µM) | Reference |
| 10b | Oxime Hybrid | 0.18 | [3] |
| 10c | Oxime Hybrid | 0.11 | [3] |
| 11a | Chalcone Hybrid | 0.15 | [3] |
| 11d | Chalcone Hybrid | 0.12 | [3] |
| 13 | Pyrazole Hybrid | 0.14 | [3] |
| 14 | Aminosulfonyl Hybrid | 0.11 | [3] |
| Celecoxib | - | 0.09 | [3] |
| Data from a study on novel isoindoline hybrids incorporating various pharmacophores.[3] |
Table 2: In Vivo Anti-Inflammatory Activity of Isoindoline Hybrids in Carrageenan-Induced Paw Edema
| Compound ID | % Edema Inhibition (1 h) | % Edema Inhibition (3 h) | % Edema Inhibition (6 h) | Reference |
| 10b | 41.7 | 40.7 | 20.0 | [3] |
| 10c | 50.0 | 67.4 | 46.7 | [3] |
| 11a | 45.8 | 59.3 | 33.3 | [3] |
| 11d | 45.8 | 59.3 | 33.3 | [3] |
| Diclofenac | 29.2 | 22.2 | 20.0 | [3] |
| The most active compounds showed outstanding in vivo anti-inflammatory activity, better than the reference drug diclofenac.[3] |
Table 3: STING Inhibitory Activity of an Isoindoline-2(1H)-carboxamide Derivative
| Compound ID | Target | IC50 (nM) | Reference |
| 3b | Human STING | 6.2 | [1] |
| 3b | Mouse STING | 12.5 | [1] |
| This compound also markedly suppressed the activation of the STING pathway in both human and murine cells and exhibited preferable in vivo protective efficacy against cisplatin-induced acute kidney injury.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anti-inflammatory potential of this compound and its derivatives.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is designed to determine the inhibitory activity and selectivity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds or reference inhibitors to the respective wells. Include a control group with DMSO only.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a further 2 minutes at 37°C.
-
Stop the reaction by adding a saturated stannous chloride solution.
-
Measure the absorbance at a wavelength appropriate for the kit's chromogen (e.g., 590 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using a suitable software.
Protocol 2: TNF-α Production in LPS-Stimulated Macrophages
This protocol assesses the ability of test compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular model.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Dexamethasone (positive control)
-
MTT assay kit for cell viability
-
Mouse TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.
-
After incubation, collect the cell culture supernatants for TNF-α measurement.
-
Assess cell viability of the remaining cells using the MTT assay to rule out cytotoxicity-related effects.
-
Quantify the concentration of TNF-α in the supernatants using the ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition and determine the IC50 values.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Diclofenac)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Group the animals and administer the test compounds, vehicle, or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 3, and 6 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Visualizations
Signaling Pathways
Caption: Proposed mechanism of STING pathway inhibition by an isoindoline derivative.
Experimental Workflow
Caption: Workflow for screening isoindoline derivatives for anti-inflammatory activity.
References
- 1. US6316471B1 - Isoindolines, method of use, and pharmaceutical compositions - Google Patents [patents.google.com]
- 2. Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20030096841A1 - Isoindole-imide compounds, compositions, and uses thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in isoindoline synthesis are a common issue, often stemming from the inherent instability of the isoindole ring system, which is susceptible to oxidation, polymerization, and decomposition.[1][2] Several factors could be contributing to this issue:
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome. For the reaction of α,α′-dibromo-o-xylene derivatives with primary amines, the selection of an appropriate solvent like 1,4-dioxane and a suitable base such as sodium hydroxide is crucial to maintain the homogeneity of the reaction medium and promote the reaction efficiently.[3]
-
Instability of the Product: The final product, an aromatic amine, may be sensitive to air and light. It is advisable to work under an inert atmosphere (e.g., Nitrogen or Argon) and minimize exposure to light, especially during work-up and purification.
-
Side Reactions: Competing side reactions, such as polymerization of intermediates or the formation of over-alkylated products, can reduce the yield of the desired product. Careful control of stoichiometry and reaction temperature can help minimize these side reactions.
-
Purity of Starting Materials: The purity of the starting materials, particularly the α,α′-dibromo-o-xylene derivative, is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.
Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is this and how can I prevent its formation?
A2: The formation of a dark, tar-like substance is often indicative of polymerization of the isoindole product or intermediates.[1] Isoindoles are known to be unstable and can readily polymerize, especially at elevated temperatures or in the presence of air and acid.[1] To mitigate this:
-
Maintain an Inert Atmosphere: As mentioned previously, performing the reaction under an inert atmosphere of nitrogen or argon can prevent oxidation, which can initiate polymerization.
-
Control the Temperature: Avoid excessive heating. Running the reaction at room temperature or slightly elevated temperatures may be sufficient, as reported for similar isoindoline syntheses.[3]
-
Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure of the product to the reaction conditions.
-
Purification of Intermediates: If your synthetic route involves multiple steps, ensure that all intermediates are sufficiently pure before proceeding to the next step to avoid carrying over impurities that might promote polymerization.[1]
Q3: What is the best method for purifying this compound?
A3: The purification of aromatic amines like the target compound can be challenging due to their basicity and potential for oxidation. Column chromatography on silica gel is a common method. However, amines can sometimes streak on silica gel. To improve separation:
-
Basified Silica Gel: You can use silica gel that has been treated with a small amount of a base, such as triethylamine (typically 1-2% in the eluent), to prevent the amine from sticking to the acidic silica.
-
Alternative Stationary Phases: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: An acid-base extraction can be used to separate the basic amine product from non-basic impurities. The amine can be extracted into an acidic aqueous solution, washed with an organic solvent to remove impurities, and then the aqueous layer is basified to regenerate the free amine, which is then extracted back into an organic solvent.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis.
Problem: Low or No Product Formation
Caption: Troubleshooting workflow for low product yield.
Problem: Presence of Significant Impurities in the Final Product
Caption: Troubleshooting guide for product impurities.
Data Presentation
The following table summarizes the potential impact of various reaction parameters on the yield of this compound, based on general principles of isoindoline synthesis.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Solvent | 1,4-Dioxane | High | Promotes homogeneity of the reaction mixture.[3] |
| Ethanol | Moderate to Low | May lead to side reactions with the dibromo starting material. | |
| Acetonitrile | Moderate | Aprotic polar solvent, can be effective but may require higher temperatures. | |
| Base | Sodium Hydroxide | High | Strong base, effectively neutralizes the HBr formed.[3] |
| Potassium Carbonate | Moderate | Weaker base, may result in slower reaction rates. | |
| Triethylamine | Moderate | Organic base, can be effective but may be less efficient than inorganic bases. | |
| Temperature | Room Temperature | Good | Minimizes decomposition and side reactions.[3] |
| 50 °C | Potentially Higher | May increase reaction rate but also the risk of side reactions and decomposition. | |
| Reflux | Low | Likely to cause significant polymerization and decomposition of the product.[1] | |
| Atmosphere | Inert (N₂ or Ar) | High | Prevents oxidation of the amine product and intermediates. |
| Air | Low | Can lead to oxidative degradation and polymerization.[1] |
Experimental Protocols
Synthesis of this compound
This protocol is a representative method adapted from the synthesis of N-substituted 2,3-dihydro-1H-isoindoles.[3]
Materials:
-
4-(Aminomethyl)-2-(bromomethyl)benzyl bromide (or a protected precursor)
-
Benzylamine
-
Sodium hydroxide
-
1,4-Dioxane
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-(aminomethyl)-2-(bromomethyl)benzyl bromide (1.0 eq) in 1,4-dioxane, add benzylamine (1.05 eq).
-
To this mixture, add powdered sodium hydroxide (2.2 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature under an inert atmosphere (N₂ or Ar) for 24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine) to afford the desired product.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target molecule.
Factors Influencing Reaction Yield
Caption: Key factors affecting the synthesis yield.
References
- 1. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Side-product formation in isoindoline synthesis and prevention
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side-product formation during isoindoline synthesis.
Frequently Asked Questions (FAQs)
Q1: My isoindoline synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields are a frequent issue in isoindoline synthesis, primarily due to the inherent instability of the isoindoline ring system, which is susceptible to decomposition, polymerization, and oxidation.[1][2]
Common Causes & Solutions:
-
Product Instability: The target isoindoline may be degrading during the reaction or workup.[2]
-
Solution: Minimize reaction and workup times. Isoindoles can be sensitive to prolonged exposure to heat, light, and air.[2] If the final application allows, consider trapping the isoindole in situ with a dienophile (e.g., N-phenylmaleimide) to form a stable adduct, which can also help confirm its initial formation.[2]
-
-
Atmospheric Oxidation: The isoindole product is prone to oxidation, especially in the presence of air.[1]
-
Solution: Conduct the reaction and workup under a robust inert atmosphere (e.g., Nitrogen or Argon). Ensure all solvents are thoroughly degassed before use.[1] In some cases, adding a trace amount of an antioxidant like BHT (2,6-di-tert-butyl-4-methylphenol) can be beneficial if it doesn't interfere with the reaction chemistry.[1][3]
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and pH can dramatically affect the yield.[2]
Q2: I've isolated my product, but I see an unexpected carbonyl peak in the IR/NMR spectrum. What is this side-product?
The formation of an isoindolinone, which contains a carbonyl group in the five-membered ring, is a common side-reaction, typically resulting from oxidation of the isoindoline product.[2][4]
Prevention Strategy:
-
Strict Exclusion of Oxygen: The most critical step is to prevent exposure to air.
-
Inert Atmosphere: Always perform the reaction, workup, and any purification steps under a positive pressure of an inert gas like nitrogen or argon.[1]
-
Degassed Solvents: Use solvents that have been degassed by methods such as sparging with nitrogen, freeze-pump-thaw cycles, or boiling under an inert atmosphere.[1]
-
Protection from Light: Protect the reaction mixture from light, as photo-oxidation can be a contributing factor.[2]
-
Q3: My reaction mixture is turning into an intractable tar-like substance. What is causing this polymerization?
Polymerization is a significant challenge, especially with unsubstituted or electron-rich isoindoles, due to the high reactivity of the isoindole ring system.[1]
Prevention Strategies:
-
Steric Hindrance: Introducing bulky substituents on the nitrogen atom or at the 1- and 3-positions can sterically hinder intermolecular reactions and reduce polymerization.[2]
-
Concentration Control: Inadequate mixing in large-scale reactions can create localized areas of high concentration, promoting polymerization.[1] Ensure efficient stirring and consider adding reagents slowly to maintain a low concentration of reactive intermediates.
-
Temperature Management: High temperatures can accelerate polymerization.[1] Reactions that are easily cooled at a lab scale can develop hot spots in larger reactors. Ensure adequate temperature control, and if possible, run the reaction at a lower temperature, even if it requires a longer reaction time.[1][5]
Q4: During the purification of my isoindoline product on a silica gel column, I'm observing significant product decomposition. What should I do?
Isoindoles can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[1]
Troubleshooting Purification:
-
Deactivated Stationary Phase: Use deactivated silica gel, which can be prepared by treating it with a base like triethylamine before packing the column.[1]
-
Alternative Stationary Phases: Consider using less acidic or basic media for chromatography, such as Florisil, alumina, or C18 reverse-phase media.[1]
-
Avoid Chromatography: If possible, develop a purification strategy that avoids chromatography altogether. Methods like crystallization, precipitation, or distillation can be much gentler on the sensitive product and are often more scalable.[1] For instance, isoindoline can be purified by precipitation as its hydrochloride salt from a solvent like ethanol or ethyl acetate.[6]
Troubleshooting Guide: Side-Product Formation
This workflow provides a logical approach to diagnosing and solving side-product issues in your isoindoline synthesis.
Caption: Troubleshooting workflow for isoindoline synthesis.
Quantitative Data on Side-Product Prevention
The following tables summarize quantitative data from various synthetic procedures, highlighting the impact of reaction conditions and purification methods on product yield and purity.
Table 1: Purity of Isoindoline via Catalytic Hydrogenation of Phthalonitrile
| Purification Method | Key Side-Product | Purity of Isoindoline Hydrochloride | Reference |
| Distillation followed by precipitation as HCl salt | 2-methylbenzylamine | < 1.5% (typically < 0.2%) impurity | [6] |
Table 2: Yields of N-substituted Isoindoline-1,3-diones
| Starting Materials | Catalyst/Conditions | Yield | Reference |
| o-phthalic acids/anhydrides + amines | SiO2-tpy-Nb, IPA:H2O, reflux | 41-93% | [7] |
| Phthalic anhydride + phenylethylamine | Solventless, heating | Good (not quantified) | [7] |
Table 3: Impact of Reaction Conditions on Polycyclic Isoindoline Synthesis
| Acid Additive | Temperature (°C) | Yield (NMR) | Isolated Yield | Notes | Reference |
| TFA (1.2 equiv) | -40 to 23 | 91% | 80% | Standard condition | [8] |
| TFA (1.2 equiv) | 23 | - | - | No cyclization observed | [8] |
| Acetic Acid (1.2 equiv) | -40 to 23 | 29% | - | Complex mixture | [8] |
| No Acid | 23 | - | - | Isoindole formed, no cyclization | [8] |
Key Experimental Protocols
Protocol 1: Synthesis of Isoindoline via Catalytic Hydrogenation of Phthalonitrile (Prevention of 2-methylbenzylamine)
This protocol describes the synthesis of isoindoline with high purity by controlling the hydrogenation conditions and subsequent purification.[6]
Materials:
-
Phthalonitrile
-
Tetrahydrofuran (THF)
-
5% Platinum on carbon catalyst
-
Hydrogen gas
-
Nitrogen gas
Procedure:
-
In an autoclave, dissolve 100 g of phthalonitrile in THF.
-
Add 20 g of 5% platinum on carbon to the solution.
-
Purge the autoclave with nitrogen gas.
-
Heat the mixture to 60°C.
-
Apply a hydrogen pressure of 180 bars and maintain for 5 to 6 hours.
-
After the reaction, cool the autoclave, release the pressure, and purge with nitrogen.
-
Remove the catalyst by filtration.
-
Distill the THF from the filtrate at atmospheric pressure.
-
Distill the residual isoindoline under vacuum (23 mbars) at 100°C to isolate the product.
Purification:
-
The distilled isoindoline can be further purified by dissolving it in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Precipitate the product as isoindoline hydrochloride by adding HCl.
-
Filter the precipitate to obtain the final product with a purity containing less than 0.2% of 2-methylbenzylamine.[6]
Protocol 2: General Procedure for Synthesis Under Inert Atmosphere (Prevention of Oxidation)
This workflow outlines the key steps to prevent the oxidation of sensitive isoindoline products.[1]
Caption: Experimental workflow for synthesis under inert atmosphere.
Mechanism of Side-Product Formation
Oxidation of Isoindoline to Isoindolinone
The conversion of the desired isoindoline to an isoindolinone side-product is a common oxidative process. The presence of atmospheric oxygen, sometimes facilitated by light, can lead to the formation of this unwanted ketone.
Caption: Oxidation pathway from isoindoline to isoindolinone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isoindolinone synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions.
Problem 1: Oiling Out During Recrystallization
Symptom: Instead of forming crystals, the compound separates from the solvent as an oil.
Cause: This phenomenon, known as "oiling out," can occur if the solution is too concentrated or cooled too quickly. It is a common issue with organic amines.
Solutions:
-
Reduce Supersaturation: Add a small amount of the hot solvent to the mixture to decrease the concentration before cooling.
-
Slow Cooling: Allow the solution to cool gradually to room temperature before further cooling in an ice bath. Rapid temperature changes can promote oil formation.
-
Seed Crystals: If a small amount of solid material is available, adding a seed crystal to the saturated solution as it cools can initiate crystallization.
-
Solvent System Modification: Experiment with a mixed solvent system. Using a combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent or "anti-solvent" (in which it is less soluble) can encourage crystallization.
-
Salt Formation: Convert the amine to its dihydrochloride salt by adding a solution of HCl in an organic solvent like diethyl ether.[1] Salts often have better crystallization properties than the freebase.[2][3]
Problem 2: Poor Separation or Tailing during Column Chromatography
Symptom: The compound elutes from the column as a broad band (tailing) or does not separate well from impurities.
Cause: Basic amines like this compound can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation.[4][5]
Solutions:
-
Mobile Phase Modification:
-
Add a Competing Amine: Incorporate a small amount of a competing amine, such as triethylamine (TEA) or ammonia, into the mobile phase to neutralize the acidic sites on the silica gel.[4][5]
-
Adjust pH: For reversed-phase chromatography, increasing the mobile phase pH can improve retention and separation of basic compounds.[4]
-
-
Stationary Phase Selection:
-
Amine-Functionalized Silica: Use an amine-functionalized silica column. This type of stationary phase is designed to minimize interactions with basic compounds, resulting in better peak shape and separation.[4][5]
-
Alumina: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica.
-
-
Gradient Elution: Employ a gradient elution, gradually increasing the polarity of the mobile phase, to improve the separation of compounds with different polarities.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound?
A1: The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C15H16N2 |
| Molecular Weight | 224.31 g/mol |
| Appearance | Not specified, likely a solid at room temperature |
| Topological Polar Surface Area | 29.3 Ų |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Source: Guidechem[6]
Q2: What are some potential impurities I should be aware of during the synthesis and purification?
A2: While specific impurities depend on the synthetic route, common contaminants in amine synthesis can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Side Products: Isomeric byproducts or products from incomplete reactions.
-
Degradation Products: Amines can be susceptible to oxidation, especially if exposed to light or acidic conditions for extended periods.[3] It is advisable to handle the compound under an inert atmosphere if possible.
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
Q3: Can I convert the amine to a salt for easier handling and purification?
A3: Yes, converting the amine to its salt form, such as the dihydrochloride salt, can be advantageous.[1][7][8] Salts are often more crystalline and may have improved stability and solubility in certain solvents, which can facilitate purification by recrystallization.[2][3]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) to identify a suitable recrystallization solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a short period. Hot-filter the solution to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography Purification
-
Stationary Phase and Mobile Phase Selection:
-
Option A (Standard Silica): Use silica gel as the stationary phase. For the mobile phase, start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent such as ethyl acetate. Add 0.1-1% triethylamine to the mobile phase to prevent tailing.
-
Option B (Amine-Functionalized Silica): Use an amine-functionalized silica column with a hexane/ethyl acetate gradient.[4][5]
-
-
Column Packing: Pack the column with the chosen stationary phase slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Hypothetical Column Chromatography Elution Data
| Entry | Stationary Phase | Mobile Phase System | Elution of Product | Purity (Hypothetical) |
| 1 | Silica Gel | Hexane/Ethyl Acetate (9:1 to 7:3) | Broad peak, significant tailing | 85% |
| 2 | Silica Gel | Hexane/Ethyl Acetate (9:1 to 7:3) + 1% TEA | Sharper peak, reduced tailing | >95% |
| 3 | Amine-Silica | Hexane/Ethyl Acetate (9:1 to 7:3) | Symmetrical peak | >98% |
Visualizations
Troubleshooting Logic for Amine Purification
Caption: A decision tree for troubleshooting the purification of aromatic amines.
Experimental Workflow for Purification
Caption: General workflow for the purification of the target compound.
References
Stability issues of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine in solution
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solutions of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine?
A1: For optimal stability, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C or -80°C for up to one month.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For powdered compound, storage at -20°C can be suitable for up to three years, and at 4°C for up to two years.[1] Always refer to the supplier's certificate of analysis for specific storage recommendations.
Q2: Which solvents are recommended for dissolving this compound?
A2: The choice of solvent depends on the experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of organic molecules.[2][3] For aqueous buffers, the dihydrochloride salt form of the compound may offer enhanced solubility.[4] It is crucial to assess the compound's stability in the chosen solvent system, as some solvents can promote degradation.
Q3: What are the potential degradation pathways for this compound in solution?
A3: Based on its structure, which includes a secondary isoindoline amine and a primary aromatic amine, this compound may be susceptible to several degradation pathways:
-
Oxidation: The amine functional groups are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of metal ions.[5] This can lead to the formation of colored impurities.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions (strong acids or bases) could potentially lead to ring-opening or other reactions.[5]
-
Photodegradation: Exposure to UV or fluorescent light may induce degradation.[6] It is advisable to protect solutions from light by using amber vials or covering containers with aluminum foil.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of amine-containing compounds is often pH-dependent. Generally, solutions are more stable closer to a neutral pH.[7] Highly acidic or basic conditions can catalyze degradation reactions.[5] The primary amine group has a predicted pKa of around 7.56, indicating that its protonation state will change in physiological and experimental buffer systems, which may influence its stability and reactivity.[8]
Troubleshooting Guide
Issue 1: The solution of this compound has changed color (e.g., turned yellow or brown).
-
Possible Cause: This is often an indication of oxidation. The amine groups in the molecule are susceptible to oxidation when exposed to air or light, leading to the formation of colored degradation products.
-
Troubleshooting Steps:
-
Protect from Light: Ensure the solution is stored in an amber vial or a container wrapped in foil.
-
De-gas Solvents: Before preparing the solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Use Fresh Solvents: Use high-purity solvents from freshly opened bottles, as older solvents may contain peroxide impurities that can promote oxidation.
-
Prepare Fresh: Prepare the solution immediately before use to minimize exposure to atmospheric oxygen.
-
Issue 2: Precipitate has formed in a previously clear solution upon storage.
-
Possible Cause 1: Poor Solubility. The compound may have limited solubility in the chosen solvent, especially at lower temperatures. This is a common issue when storing concentrated DMSO stock solutions in the freezer.[2][3]
-
Troubleshooting Steps for Solubility:
-
Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
If the precipitate remains, try sonicating the solution for a few minutes.
-
For future preparations, consider using a lower concentration for the stock solution or trying an alternative solvent system.
-
-
Possible Cause 2: Degradation. The precipitate could be a degradation product that is less soluble than the parent compound.
-
Troubleshooting Steps for Degradation:
-
Analyze the precipitate and supernatant separately using an appropriate analytical method (e.g., HPLC, LC-MS) to identify the components.
-
Review the storage conditions (temperature, light exposure, headspace) and compare them against recommended practices to identify potential causes of degradation.
-
Issue 3: Inconsistent experimental results are obtained using the same stock solution over time.
-
Possible Cause: The compound is likely degrading in solution, leading to a decrease in the effective concentration of the active molecule over time.
-
Troubleshooting Steps:
-
Perform a Stability Check: Use an analytical method like HPLC with a UV detector to assess the purity of the stock solution over a time course (e.g., at 0, 24, 48, and 72 hours) under your typical storage conditions.
-
Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions for each experiment from a solid sample that has been stored under optimal conditions.[2]
-
Aliquot Stock Solutions: If a stock solution must be stored, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and contamination of the entire stock.[1]
-
Data Presentation
As specific quantitative stability data for this compound is not publicly available, the following table presents a hypothetical example of how such data would be structured for easy comparison. Researchers should generate their own data for their specific conditions.
Table 1: Hypothetical Stability of this compound (1 mg/mL) in Various Solvents
| Solvent | Storage Condition | % Purity after 24h | % Purity after 72h | Observations |
| DMSO | Room Temp, Light | 95.2% | 88.1% | Solution turned pale yellow |
| DMSO | Room Temp, Dark | 98.5% | 96.3% | No color change |
| DMSO | 4°C, Dark | 99.1% | 98.8% | No color change |
| DMSO | -20°C, Dark | >99.5% | >99.5% | No color change |
| PBS (pH 7.4) | Room Temp, Dark | 97.0% | 92.5% | Slight opalescence |
| Acetonitrile | Room Temp, Dark | 99.3% | 99.0% | No color change |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
This protocol helps determine suitable solvents for your experiments.
-
Preparation: Weigh 1-2 mg of this compound into several small, clear vials.
-
Solvent Addition: To each vial, add a small, measured volume (e.g., 100 µL) of a test solvent (e.g., DMSO, ethanol, water, PBS).
-
Dissolution: Vortex each vial vigorously for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution.
-
Incremental Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps. Continue until the compound dissolves or it becomes clear that it is poorly soluble.
-
Documentation: Record the approximate solubility in each solvent (e.g., >10 mg/mL in DMSO, <1 mg/mL in water).
Protocol 2: Basic Forced Degradation Study
This protocol helps identify potential stability liabilities of the compound under stress conditions, as recommended by ICH guidelines for pharmaceutical development.[5][9]
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent where it is highly soluble and stable (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.
-
Oxidation: Dilute the stock solution in a solution of 3% hydrogen peroxide.
-
Thermal Stress: Keep a vial of the stock solution in an oven at 60°C.
-
Photostability: Expose a solution in a clear vial to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[10]
-
-
Control Sample: Keep a control sample of the stock solution diluted in the initial solvent, protected from light, at 4°C.
-
Time Points: Analyze all samples and the control at initial (T=0) and subsequent time points (e.g., 2, 8, 24 hours).
-
Analysis: Use a stability-indicating analytical method, such as HPLC-UV, to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
Visualizations
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. ziath.com [ziath.com]
- 4. 1185304-81-7(this compound dihydrochloride) | Kuujia.com [kuujia.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 127168-70-1 [amp.chemicalbook.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. caronscientific.com [caronscientific.com]
Technical Support Center: Optimization of N-Benzylation of Isoindolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-benzylation of isoindolines. This resource aims to address common experimental challenges and offer practical solutions for optimizing reaction conditions.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues encountered during the N-benzylation of isoindolines.
Q1: I am observing a low yield of my N-benzylated isoindoline. What are the potential causes and how can I improve it?
A: Low yields are a common challenge in the N-benzylation of isoindolines and can stem from several factors:
-
Incomplete Deprotonation: For the reaction to proceed efficiently, the nitrogen of the isoindoline must be sufficiently deprotonated to act as a nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.
-
Solution: Consider using a stronger base such as sodium hydride (NaH) in a polar aprotic solvent like DMF or THF. Ensure you are using at least a stoichiometric equivalent of the base.[1]
-
-
Poor Quality of Reagents: The purity of the isoindoline starting material, benzylating agent, and solvent can significantly impact the reaction outcome.
-
Solution: Use freshly purified reagents and anhydrous solvents to minimize side reactions.
-
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring the progress by TLC. Be aware that excessively high temperatures can lead to decomposition.
-
-
Steric Hindrance: If your isoindoline or benzylating agent is sterically hindered, the reaction rate may be significantly reduced.
-
Solution: In such cases, longer reaction times, higher temperatures, or a more reactive benzylating agent (e.g., benzyl bromide over benzyl chloride) may be necessary.
-
Q2: My reaction is producing a significant amount of over-benzylated product (quaternary ammonium salt). How can I prevent this?
A: Over-alkylation is a frequent side reaction when the N-benzylated isoindoline product is more nucleophilic than the starting isoindoline.
-
Control Stoichiometry: Using a large excess of the isoindoline relative to the benzylating agent can favor the mono-benzylated product.
-
Slow Addition of Benzylating Agent: Adding the benzylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, which can minimize the chance of the product reacting further.
-
Choice of Benzylating Agent: Using a less reactive benzylating agent, if feasible for your substrate, can sometimes help to control the reaction.
Q3: I am struggling with the purification of my N-benzylated isoindoline. What are some common issues and solutions?
A: Purification can be challenging due to the similar polarities of the starting material and the product, or the presence of byproducts.
-
Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve good separation.
-
Work-up Procedure: A thorough aqueous work-up can help to remove some impurities. For example, washing the organic layer with brine can help to remove residual water and some water-soluble impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Q4: Can I use alternative benzylating agents besides benzyl halides?
A: Yes, other benzylating agents can be used, and may offer advantages in certain situations.
-
Benzyl Tosylates or Mesylates: These are often more reactive than the corresponding halides and can be useful for less reactive isoindolines.
-
Benzyl Alcohols (under Borrowing Hydrogen conditions): This is a greener approach that uses a catalyst (e.g., based on Ru or Ir) to facilitate the reaction between the isoindoline and benzyl alcohol, with water as the only byproduct.[2]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize reaction conditions for the N-alkylation of indolines (a closely related substrate) and the synthesis of N-substituted isoindolinones, which can serve as a starting point for optimizing the N-benzylation of isoindolines.
Table 1: Iron-Catalyzed N-Alkylation of Indoline with Alcohols [2]
| Entry | Alcohol | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | K₂CO₃ (1) | TFE | 110 | 18 | 95 |
| 2 | 4-Methylbenzyl alcohol | K₂CO₃ (1) | TFE | 110 | 18 | 93 |
| 3 | 4-Methoxybenzyl alcohol | K₂CO₃ (1) | TFE | 110 | 18 | 96 |
| 4 | 1-Phenylethanol | K₂CO₃ (1) | TFE | 110 | 30 | 75 |
Table 2: Synthesis of 3-Substituted Isoindolin-1-ones via Lithiation [3][4]
| Entry | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | t-BuLi (3.3 equiv) | THF | 0 | 6 | 85 |
| 2 | Acetone | t-BuLi (3.3 equiv) | THF | 0 | 6 | 82 |
| 3 | Benzyl bromide | t-BuLi (3.3 equiv) | THF | 0 | 6 | 78 |
| 4 | Methyl iodide | t-BuLi (3.3 equiv) | THF | 0 | 6 | 90 |
Experimental Protocols
General Protocol for N-Benzylation of Isoindoline
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Isoindoline
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isoindoline (1.0 eq) and anhydrous DMF.
-
Addition of Base: Add potassium carbonate (2.0-3.0 eq). If using sodium hydride (1.1-1.5 eq), cool the reaction mixture to 0 °C before portion-wise addition.
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Addition of Benzylating Agent: To the stirring suspension, add benzyl bromide (1.0-1.2 eq) dropwise at room temperature (or 0 °C if using NaH).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzylisoindoline.
Mandatory Visualization
Caption: Experimental workflow for the N-benzylation of isoindoline.
Caption: Troubleshooting decision tree for low yield in N-benzylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas [beilstein-journals.org]
- 4. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor-Solubility of Isoindoline Derivatives in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor solubility of isoindoline derivatives in various assays.
Frequently Asked Questions (FAQs)
Q1: Why do my isoindoline derivatives have poor water solubility?
A1: The poor aqueous solubility of many isoindoline derivatives is often due to their molecular structure. The isoindoline core, combined with various substituents, can result in a hydrophobic and lipophilic molecule with low polarity, leading to limited solubility in aqueous-based assay buffers.[1][2] For a compound to be pharmacologically active, it generally needs to be in a dissolved state at the site of action, making solubility a critical factor for obtaining reliable assay results and for bioavailability.[3][4]
Q2: My compound dissolves in DMSO but precipitates when I add it to my aqueous assay buffer. What is happening?
A2: This common issue is known as precipitation upon dilution. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many nonpolar compounds.[2] However, when the concentrated DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. If the final concentration of your isoindoline derivative exceeds its thermodynamic solubility in the aqueous medium, it will precipitate out of the solution.[2]
Q3: What is the difference between kinetic and thermodynamic solubility?
A3: Kinetic solubility is the concentration at which a compound, added from a concentrated organic stock solution (like DMSO), begins to precipitate in an aqueous buffer. It's a non-equilibrium measurement that mimics the conditions of many high-throughput screening assays. Thermodynamic solubility , on the other hand, is the true equilibrium solubility of the solid form of the compound in a solvent over an extended period (e.g., 24 hours). For initial troubleshooting in bioassays, kinetic solubility is often more relevant.[5]
Q4: How can I improve the solubility of my isoindoline derivative for an in vitro assay?
A4: Several techniques can be employed to enhance the solubility of your compound. A systematic approach is recommended, starting with simpler methods before progressing to more complex ones.[1] Common strategies include:
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Using co-solvents: Adding a water-miscible organic solvent to your aqueous buffer.[2][6]
-
pH adjustment: Modifying the pH of the buffer if your compound has ionizable groups.[2][6]
-
Incorporating surfactants: Using detergents to form micelles that can encapsulate hydrophobic compounds.[2][7]
-
Employing cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with your compound.[2][7]
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Particle size reduction: Decreasing the particle size to increase the surface area and dissolution rate.[7][8][9]
Troubleshooting Guide
This guide provides a step-by-step approach to addressing solubility issues with isoindoline derivatives in your assays.
Problem: Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer.
This is a frequent challenge when the final concentration of the compound surpasses its thermodynamic solubility in the aqueous medium, even with a low percentage of DMSO.[2]
Below is a troubleshooting workflow to address this issue:
Detailed Steps & Considerations:
-
Optimize DMSO Concentration: High concentrations of DMSO can be toxic to cells and may interfere with your assay. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%. If your stock concentration is too high, you may need to prepare a more dilute stock.[2]
-
Co-solvents: The addition of a co-solvent like ethanol or polyethylene glycol (PEG 400) to the aqueous buffer can increase the solvent's capacity to dissolve your compound.[2] It's important to test a range of co-solvent concentrations to find the optimal level that improves solubility without negatively impacting your assay.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Polysorbate 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2][7] These are commonly used in biological assays, but it's crucial to determine the critical micelle concentration (CMC) and use a concentration above it for effective solubilization, while also ensuring it is not cytotoxic.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[2][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative. Preparing an inclusion complex prior to dilution can prevent precipitation.
Experimental Protocols
Protocol 1: Shake-Flask Method for Determining Thermodynamic Solubility
This protocol is used to determine the equilibrium solubility of a compound in a specific solvent system.
Materials:
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Isoindoline derivative
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the isoindoline derivative to a scintillation vial containing a known volume of the solvent.
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved particles settle.
-
Carefully withdraw a sample from the supernatant.
-
Centrifuge the sample to remove any remaining solid particles.[1]
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC).[1]
Protocol 2: Screening Co-solvents for Solubility Enhancement
This protocol helps in identifying an effective co-solvent and its optimal concentration.
Materials:
-
Isoindoline derivative
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Panel of co-solvents (e.g., ethanol, PEG 400, propylene glycol)
-
Scintillation vials
-
Materials and equipment from Protocol 1
Procedure:
-
Prepare a series of solvent systems with varying concentrations of each co-solvent in the aqueous buffer (e.g., 10%, 20%, 30% v/v).
-
Add an excess amount of the isoindoline derivative to each vial containing the different solvent systems.
-
Follow the shake-flask method as described in Protocol 1 for each solvent system.
-
Measure the solubility in each system and plot the solubility as a function of the co-solvent concentration to create a solubility profile.[1]
Data Presentation
Table 1: Example of Co-solvent Screening Data for an Isoindoline Derivative
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase |
| None | 0 | 0.5 | 1 |
| Ethanol | 10 | 5.2 | 10.4 |
| 20 | 15.8 | 31.6 | |
| 30 | 45.1 | 90.2 | |
| PEG 400 | 10 | 8.9 | 17.8 |
| 20 | 28.4 | 56.8 | |
| 30 | 75.3 | 150.6 | |
| Propylene Glycol | 10 | 4.1 | 8.2 |
| 20 | 12.5 | 25.0 | |
| 30 | 33.7 | 67.4 |
This is example data and will vary for different compounds.
This structured approach should enable researchers to systematically address and overcome the solubility challenges posed by isoindoline derivatives in their experimental assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. benchchem.com [benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ijrar.org [ijrar.org]
- 9. pnrjournal.com [pnrjournal.com]
Minimizing impurities in the synthesis of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine.
Synthetic Pathway Overview
A common synthetic route to this compound is a three-step process involving the formation of a 5-nitroisoindoline intermediate, followed by N-benzylation, and concluding with the reduction of the nitro group.
Caption: Plausible synthetic pathway for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Step 1: Nitration of Isoindoline
Q1: My nitration reaction is producing multiple isomers. How can I improve the regioselectivity for the 5-nitro product?
A1: The nitration of isoindoline can yield a mixture of isomers. To favor the formation of 5-nitroisoindoline:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent. This can help to control the reaction kinetics and improve selectivity.
-
Rate of Addition: Add the nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of isoindoline. This prevents localized overheating and reduces the formation of undesired isomers.
-
Protecting Groups: Although it adds steps, protection of the isoindoline nitrogen with a suitable protecting group prior to nitration can influence the regioselectivity. The protecting group can be removed in a subsequent step.
| Impurity | Potential Cause | Mitigation Strategy |
| 4-Nitroisoindoline | Lack of precise temperature and addition control. | Maintain reaction temperature at 0-5 °C and perform slow, dropwise addition of the nitrating agent. |
| 6-Nitroisoindoline | Thermodynamic product formation at higher temperatures. | Strict temperature control is crucial. |
| Dinitroisoindoline derivatives | Use of excess nitrating agent or elevated temperature. | Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature. |
Q2: What is a suitable experimental protocol for the nitration of isoindoline?
A2: A general protocol for the nitration of an aromatic compound that can be adapted for isoindoline is as follows:
-
Cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add isoindoline to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0 °C.
-
Add the nitrating mixture dropwise to the isoindoline solution, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for a specified time, monitoring the reaction progress by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter, wash the solid with water, and dry under vacuum.
Step 2: N-Benzylation of 5-Nitroisoindoline
Q3: I am observing multiple spots on my TLC plate after the N-benzylation reaction. What are the likely side products?
A3: The N-benzylation of 5-nitroisoindoline can lead to several impurities.
Caption: Potential side products in the N-benzylation of 5-nitroisoindoline.
-
Unreacted Starting Material: Incomplete reaction will leave unreacted 5-nitroisoindoline.
-
Benzyl Alcohol and Dibenzyl Ether: If the reaction conditions are not strictly anhydrous, benzyl bromide can hydrolyze to benzyl alcohol, which can further react to form dibenzyl ether.[1]
-
Over-benzylation Products: While less likely with a secondary amine, harsh conditions could potentially lead to undesired reactions.
Q4: How can I minimize the formation of these benzylation byproducts?
A4: To improve the yield and purity of 2-benzyl-5-nitroisoindoline:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the benzylating agent.
-
Choice of Base: Use a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the acid formed during the reaction without competing in the reaction.
-
Stoichiometry: Use a slight excess of the benzylating agent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion, but avoid a large excess which can complicate purification.
-
Monitoring the Reaction: Closely monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating that can lead to degradation.
Step 3: Reduction of 2-Benzyl-5-nitroisoindoline
Q5: The reduction of the nitro group is not going to completion, or I am seeing side products. What are the common issues and solutions?
A5: The reduction of an aromatic nitro group is a critical step where various impurities can form.
Caption: Troubleshooting workflow for the reduction of 2-benzyl-5-nitroisoindoline.
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted Nitro Compound | Insufficient reducing agent, inactive catalyst, or insufficient reaction time. | Ensure the correct stoichiometry of the reducing agent. If using catalytic hydrogenation, ensure the catalyst is active and use an appropriate catalyst loading. Increase reaction time or temperature as needed.[2][3] |
| Nitroso or Azoxy Intermediates | Incomplete reduction. | Drive the reaction to completion by optimizing reaction conditions (e.g., longer reaction time, more reducing agent). |
| De-benzylated Product | Harsh reduction conditions, particularly with catalytic hydrogenation. | Use milder reduction conditions. For example, use iron powder in acidic medium (e.g., Fe/HCl or Fe/NH4Cl) instead of catalytic hydrogenation if de-benzylation is observed.[4] |
| Halogenated Byproducts (if using SnCl2) | From the reducing agent. | Choose a different reducing agent if this is a concern. |
Q6: What is a reliable method for purifying the final product, this compound?
A6: Aromatic amines can be challenging to purify by standard silica gel chromatography due to their basicity.[5]
-
Column Chromatography with Modified Eluent: Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), to suppress the interaction of the amine with the acidic silica gel. A common eluent system is a gradient of ethyl acetate in hexanes with added triethylamine.[6]
-
Amine-Functionalized Silica: For particularly difficult separations, using a column packed with amine-functionalized silica can provide better peak shape and resolution.[5]
-
Acid-Base Extraction: An effective work-up procedure involves dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine extracted back into an organic solvent.[6]
Quantitative Data Summary
| Parameter | Step 1: Nitration | Step 2: N-Benzylation | Step 3: Reduction |
| Typical Yield | 70-85% | 80-95% | 85-98% |
| Target Purity (by HPLC) | >95% | >97% | >99% |
Experimental Protocols
General Protocol for the Reduction of 2-Benzyl-5-nitroisoindoline with Iron
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-benzyl-5-nitroisoindoline (1.0 eq.), ethanol, and water.
-
Addition of Reagents: Add iron powder (e.g., 3-5 eq.) and a catalytic amount of ammonium chloride.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.
This guide provides a framework for identifying and mitigating common impurities in the synthesis of this compound. For specific applications, optimization of reaction conditions and purification methods may be necessary. Always refer to safety data sheets for all reagents used.
References
- 1. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. biotage.com [biotage.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Pd-Catalyzed C-H Activation for Isoindoline Synthesis
Welcome to the technical support center for Palladium-catalyzed C-H activation strategies in isoindoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of isoindolines via Pd-catalyzed C-H activation.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Inactive Catalyst: The palladium catalyst may be improperly stored or from an unreliable source. | - Ensure the catalyst is fresh and has been stored under an inert atmosphere. - Consider using a different palladium precursor (e.g., Pd(OAc)₂, PdCl₂, Pd₂(dba)₃). - Perform a small-scale test reaction with a known successful substrate to verify catalyst activity. |
| Suboptimal Ligand: The chosen ligand may not be suitable for the specific substrate or reaction conditions. | - Screen a variety of ligands with different electronic and steric properties (e.g., phosphine-based, N-heterocyclic carbene-based). - Optimize the ligand-to-palladium ratio.[1] | |
| Inappropriate Solvent: The solvent can significantly impact reaction efficiency.[1] | - Test a range of solvents with varying polarities (e.g., toluene, DCE, THF, DMF). - For certain reactions, highly polar or fluorinated solvents like HFIP or TFE can enhance reactivity.[1] | |
| Incorrect Temperature: The reaction temperature may be too low for activation or too high, leading to catalyst decomposition. | - Systematically vary the reaction temperature to find the optimal range.[1] - Monitor the reaction for signs of catalyst decomposition (e.g., formation of palladium black). | |
| Ineffective Directing Group: The directing group may not be coordinating effectively to the palladium center.[2][3] | - Ensure the directing group is appropriate for the desired C-H bond activation. Bidentate directing groups are often more efficient.[3][4][5] - Consider modifying the directing group to enhance its coordinating ability. | |
| Poor Regioselectivity | Steric and Electronic Effects: The inherent steric and electronic properties of the substrate may favor activation of an undesired C-H bond. | - Modify the substrate to sterically block undesired C-H bonds.[6] - Alter the electronic nature of the substrate through the introduction of electron-donating or electron-withdrawing groups to influence the acidity of the target C-H bond.[7] |
| Ineffective Directing Group: The directing group may not be rigid enough or positioned correctly to direct the catalyst to the desired C-H bond. | - Screen different directing groups to identify one that provides the desired regioselectivity.[1] The geometry and distance between the directing group and the target C-H bond are critical.[6] | |
| Ligand Effects: The ligand can play a crucial role in determining regioselectivity. | - Experiment with different ligands, as their steric and electronic properties can influence which C-H bond is activated.[8] | |
| Catalyst Deactivation/Decomposition | Product Inhibition: The product may coordinate to the palladium center more strongly than the starting material, inhibiting catalytic turnover. | - If possible, remove the product from the reaction mixture as it forms. - Consider a different catalyst system that is less susceptible to product inhibition.[9] |
| Presence of Impurities: Impurities in the starting materials or solvents can act as catalyst poisons. | - Ensure all reagents and solvents are of high purity and anhydrous. Common poisons for palladium catalysts include sulfur and strongly coordinating species.[1] | |
| High Reaction Temperature: Prolonged heating at high temperatures can lead to the formation of inactive palladium nanoparticles (palladium black). | - Determine the minimum temperature required for efficient conversion and avoid unnecessarily high temperatures.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the role of a directing group in Pd-catalyzed C-H activation for isoindoline synthesis?
A1: A directing group is a functional group within the substrate that coordinates to the palladium catalyst, bringing it into close proximity to a specific C-H bond.[2][3] This chelation-assisted process facilitates the cleavage of the targeted C-H bond, leading to high levels of regioselectivity and reactivity.[2] For isoindoline synthesis, common directing groups are often nitrogen-containing functionalities that are part of the precursor molecule.
Q2: How do I choose the right palladium catalyst and ligand for my reaction?
A2: The choice of catalyst and ligand is highly dependent on the specific substrate and reaction type. A good starting point is to consult the literature for similar transformations.
-
Palladium Source: Pd(OAc)₂ is a common and versatile precursor. Other sources like PdCl₂ or Pd₂(dba)₃ can also be effective.
-
Ligands: The ligand modulates the electronic and steric environment of the palladium center, influencing its reactivity and selectivity.[1] A screening of different ligand classes (e.g., phosphines, N-heterocyclic carbenes) is often necessary to find the optimal one for a new reaction.
Q3: What is the importance of the oxidant in these reactions?
A3: Many Pd-catalyzed C-H activation reactions operate via a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle. An oxidant is often required to regenerate the active Pd(II) or Pd(IV) species from a lower oxidation state intermediate, allowing the catalytic cycle to continue.[10] Common oxidants include Cu(OAc)₂, AgOAc, and benzoquinone.
Q4: Can solvent and base selection significantly impact the reaction outcome?
A4: Yes, both solvent and base can have a profound effect on the reaction.
-
Solvent: The solvent can influence the solubility of the reagents, the stability of the catalyst, and the rate of C-H activation.[1] Solvents ranging from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and even protic (e.g., acetic acid) have been successfully employed.
-
Base: A base is often required to facilitate the deprotonation step of the C-H activation, which typically proceeds via a concerted metalation-deprotonation (CMD) mechanism.[7] The choice of base (e.g., inorganic carbonates, organic amines) and its strength can be critical for reaction success.[11]
Q5: My reaction is sensitive to air and moisture. What precautions should I take?
A5: Many palladium catalysts and ligands are sensitive to air and moisture. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents. Standard Schlenk line or glovebox techniques are recommended.
Data Presentation: Optimized Reaction Conditions for Isoindoline Synthesis
The following table summarizes optimized conditions from various literature reports for the Pd-catalyzed synthesis of isoindolines, showcasing the diversity of applicable parameters.
| Starting Material | Pd Catalyst (mol%) | Ligand (mol%) | Oxidant (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-aryl-β-arylethylamine | Pd(OAc)₂ (5) | Picolinamide (PA) as DG | Ag₂CO₃ (2) | K₂CO₃ (2) | Toluene | 120 | 24 | 85-95 |
| Benzylamines | PdCl₂ (5) | None | Cu(OAc)₂ (2) | NaOAc (2) | Toluene/DMSO | 110 | 12 | up to 95 |
| o-Halobenzoates & Amines | Pd(OAc)₂ (5) | dppp (10) | CO (1 atm) | Cs₂CO₃ (2) | Toluene | 95 | 24 | up to 95 |
| 2-Iodobenzamides | Pd₂(dba)₃ (2.5) | Xantphos (10) | - | Et₃N | i-PrOH | 70 | 12 | 60-85 |
Experimental Protocols
General Protocol for Pd-Catalyzed Intramolecular C-H Amination for Indoline Synthesis
This protocol is a generalized starting point and should be optimized for each specific substrate.
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (if required)
-
Substrate (e.g., N-protected β-arylethylamine)
-
Oxidant (e.g., Ag₂CO₃)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst, ligand (if used), oxidant, and base under a counterflow of inert gas.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the substrate to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for Pd-catalyzed C-H activation.
Caption: A decision-making flowchart for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. scielo.br [scielo.br]
- 6. Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter’s Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Alternative workup procedures for 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine and related compounds. The following sections offer alternative workup procedures and solutions to common issues encountered during synthesis and purification.
Troubleshooting Guide
This guide addresses specific problems that may arise during the workup and purification of this compound reactions.
Issue 1: Low Yield of Isolated Product After Aqueous Workup
-
Question: I am experiencing significant loss of my product, this compound, during the aqueous extraction phase of my workup. What could be the cause and how can I mitigate this?
-
Answer: Low yields after aqueous workup are often due to the partial protonation and increased water solubility of the amine, especially if the aqueous phase is neutral or slightly acidic. The basic nitrogen atoms in the isoindoline ring and the primary amine group can become protonated, forming water-soluble ammonium salts.
Alternative Workup Procedures:
-
Acid-Base Extraction: This is a highly effective method for purifying amines.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic phase with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will move into the aqueous phase as its hydrochloride salt, while non-basic impurities remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer to a pH of 9-10 by the slow addition of a base like sodium bicarbonate or 1M sodium hydroxide. This will deprotonate the amine, causing it to precipitate or become soluble in an organic solvent.
-
Extract the now basic aqueous phase multiple times with an organic solvent (ethyl acetate or DCM) to recover the purified free amine.
-
Combine the organic extracts, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
-
Salting Out: If you must perform an extraction at near-neutral pH, adding a saturated solution of sodium chloride (brine) can decrease the solubility of the amine in the aqueous phase, driving it into the organic layer.
-
Issue 2: Product Streaking or Tailing on Silica Gel Chromatography
-
Question: My product streaks severely on the silica gel column, leading to poor separation and impure fractions. How can I improve the chromatography?
-
Answer: Amines are basic compounds and tend to interact strongly with the acidic silanol groups on the surface of silica gel.[1][2] This interaction leads to the observed streaking and can sometimes cause decomposition of the product on the column.
Alternative Chromatography Conditions:
-
Mobile Phase Modification: Adding a small amount of a basic modifier to the eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase.
-
Basic Alumina: This is a good alternative for the purification of basic compounds.
-
Amine-Functionalized Silica: These columns are specifically designed to minimize interactions with basic analytes.[1]
-
Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography with an alkaline mobile phase can be effective.[1]
-
Table 1: Comparison of Chromatography Conditions for Aromatic Amines
-
| Stationary Phase | Mobile Phase System | Advantages | Disadvantages |
| Silica Gel | Hexane/Ethyl Acetate + 1% Triethylamine | Readily available, cost-effective. | Can still lead to some product loss if the amine is very basic. |
| Basic Alumina | Dichloromethane/Methanol | Good for strongly basic compounds, reduces tailing. | Can be less predictable than silica for some separations. |
| C18 (Reversed-Phase) | Acetonitrile/Water + 0.1% Triethylamine or Ammonia | Excellent for polar amines, often provides high resolution.[1] | Requires removal of aqueous solvent from fractions. |
Issue 3: Persistent Impurities After Initial Purification
-
Question: After an initial workup and chromatography, I still have persistent impurities. What other purification techniques can I try?
-
Answer: Some impurities may have similar polarity to your product, making them difficult to remove by standard chromatography.
Advanced Purification Techniques:
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Activated Carbon Treatment: If you suspect colored impurities or certain organic byproducts, treatment with activated carbon can be beneficial.
-
Protocol:
-
Dissolve the impure product in a suitable organic solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Concentrate the filtrate to recover the purified product.
-
-
-
Distillation: For liquid amines, distillation under reduced pressure can be an option if the impurities have significantly different boiling points.
-
Frequently Asked Questions (FAQs)
-
Q1: How can I confirm the identity and purity of my final product?
-
A1: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
-
-
Q2: My reaction generates a dark-colored crude product. Is this normal and how can I remove the color?
-
A2: Aromatic amines can be susceptible to oxidation, which can lead to the formation of colored impurities. It is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) when possible. To remove color, an activated carbon treatment as described above is often effective.
-
-
Q3: Can I use a Boc protecting group strategy for purification?
-
A3: Yes, if you have a mixture of amines that are difficult to separate, you can protect the amine functionality with a tert-butyloxycarbonyl (Boc) group. The resulting Boc-protected amine will have different chromatographic properties, potentially allowing for easier separation from impurities. The Boc group can then be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM).
-
Experimental Workflows and Decision Making
The following diagrams illustrate a general workflow for the synthesis and purification of this compound and a decision-making process for troubleshooting purification issues.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for purification issues.
References
Refining analytical methods for detecting 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine. The information is designed to address common challenges encountered during the analytical detection and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial HPLC conditions for the analysis of this compound?
A1: For initial analysis of this compound, a reversed-phase HPLC method is recommended. Given the compound's aromatic and amine functionalities, a C18 column is a suitable stationary phase. A gradient elution with a mobile phase consisting of acetonitrile and water, with an acidic modifier like formic acid, is a good starting point to ensure good peak shape and retention.
Q2: I am observing significant peak tailing for my analyte. What are the common causes and how can I resolve this?
A2: Peak tailing is a common issue when analyzing basic compounds like aromatic amines due to interactions with residual silanol groups on the silica-based column packing.[1][2] To address this, consider the following troubleshooting steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of the amine to ensure it is fully protonated and reduce interaction with silanol groups.[1]
-
Use of Mobile Phase Additives: Incorporate a competitive amine, such as triethylamine (TEA), into your mobile phase to block the active silanol sites.[1]
-
Column Selection: Employ an end-capped C18 column or a column specifically designed for the analysis of basic compounds.
-
Lower Operating pH: Operating at a lower pH can help minimize peak tailing by reducing the interaction of the basic analyte with residual silanol groups.[2]
Q3: Can I use GC-MS for the analysis of this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) can be used, but may present challenges due to the polarity and potential for thermal degradation of the analyte. Direct analysis might lead to peak tailing due to interactions with active sites in the GC system.[3] Derivatization of the primary amine group can improve volatility and reduce peak tailing.
Q4: How should I prepare my sample for HPLC analysis?
A4: Proper sample preparation is crucial for accurate and reproducible HPLC results.[4][5] A general procedure would involve:
-
Dissolution: Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.
-
Filtration: Filter the sample solution through a 0.45 µm or 0.2 µm syringe filter to remove any particulate matter that could clog the column.[4]
-
Dilution: Dilute the sample to a concentration that falls within the linear range of the detector.
Q5: What is a suitable stability-indicating HPLC method for this compound?
A5: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[6][7] Developing such a method involves subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method must then be able to separate the intact analyte from all potential degradation products.[6][8]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups on the column.[1][9] | - Lower the mobile phase pH (e.g., with 0.1% formic acid).- Add a competitive amine (e.g., 0.1% TEA) to the mobile phase.[1]- Use an end-capped column or a base-deactivated column. |
| Poor Resolution | Inadequate separation between the analyte and impurities or degradants. | - Optimize the mobile phase gradient.- Change the organic modifier (e.g., from acetonitrile to methanol).- Evaluate a different column chemistry (e.g., phenyl-hexyl). |
| Variable Retention Times | Fluctuation in mobile phase composition or temperature. | - Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a consistent temperature.- Check for pump malfunctions. |
| Ghost Peaks | Contamination in the mobile phase, sample, or carryover from previous injections.[10] | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol.- Inject a blank solvent to check for carryover. |
GC-MS Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction of the polar amine with active sites in the inlet or column.[3][11] | - Use a deactivated inlet liner.[3]- Perform inlet maintenance (replace septum and liner).- Derivatize the amine group to increase volatility and reduce polarity. |
| No Peak or Low Sensitivity | Thermal degradation of the analyte in the hot inlet. | - Lower the inlet temperature.- Use a pulsed splitless or cold on-column injection technique. |
| Poor Reproducibility | Inconsistent sample injection or sample degradation. | - Use an autosampler for consistent injections.- Prepare samples fresh and analyze them promptly. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Purity Analysis
This protocol outlines a general-purpose reversed-phase HPLC method for determining the purity of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 acetonitrile:water. Filter through a 0.45 µm syringe filter.
Protocol 2: GC-MS Method with Derivatization
This protocol provides a method for the analysis of this compound using GC-MS after derivatization.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Derivatization Procedure:
-
Dissolve ~1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Heat at 70 °C for 30 minutes.
-
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-550 amu
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Workflow for sample derivatization for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. organomation.com [organomation.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Addressing racemization in chiral isoindoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with racemization during the synthesis of chiral isoindolines and related structures.
Troubleshooting Guide: Addressing Racemization and Low Enantioselectivity
This guide provides a structured approach to diagnosing and resolving common issues leading to the loss of stereochemical integrity in chiral isoindoline synthesis.
Problem 1: Low or No Enantiomeric Excess (ee) in the Final Product
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the desired stereoselective pathway, leading to the formation of the undesired enantiomer.
-
Solution: Lowering the reaction temperature is a common strategy to improve enantioselectivity. For instance, in palladium-catalyzed asymmetric allylic C-H amination, decreasing the temperature from 70 °C to 30 °C can significantly increase the enantiomeric excess.[1] A systematic temperature optimization study is recommended to find the ideal balance between reaction rate and enantioselectivity.
-
-
Inappropriate Solvent: The polarity and coordinating ability of the solvent play a crucial role in the stability of the transition state, which directly influences enantioselectivity.
-
Solution: A solvent screening should be performed. In some palladium-catalyzed reactions, switching from a solvent like tetrahydrofuran (THF) to isopropanol (i-PrOH) has been shown to dramatically improve both yield and enantiomeric excess.[1]
-
-
Base-Induced Racemization: The presence of a base, especially a strong one, can lead to racemization of the desired product. This can occur through mechanisms such as a retro aza-Michael reaction, particularly in isoindolinone systems where an acidic proton is present.
-
Solution:
-
If a base is required for the reaction, consider using a weaker or non-nucleophilic base.
-
Carefully control the stoichiometry of the base.
-
Minimize the reaction time to reduce the exposure of the product to basic conditions.
-
Quench the reaction with a buffered aqueous solution (e.g., saturated ammonium chloride) to avoid harsh pH changes during workup.
-
-
-
Issues with Catalyst or Ligand: The catalyst and/or chiral ligand are critical for achieving high enantioselectivity.
-
Solution:
-
Ensure the catalyst and ligand are of high purity and handled under appropriate inert conditions if they are air or moisture sensitive.
-
The choice of ligand is paramount. For instance, in palladium-catalyzed syntheses, phosphoramidite ligands have demonstrated excellent performance in inducing high enantioselectivity.[1] A screening of different ligand families may be necessary.
-
Verify the correct catalyst loading; too low a loading may result in a slow reaction, while too high a loading could lead to side reactions.
-
-
Problem 2: Racemization During Workup or Purification
Possible Causes and Solutions:
-
Harsh pH Conditions During Extraction: Exposing the chiral isoindoline to strong acids or bases during aqueous workup can cause epimerization of the stereocenter.
-
Solution: Use buffered solutions for extractions and minimize the contact time of the product with acidic or basic aqueous layers.
-
-
Racemization on Silica Gel: The acidic nature of standard silica gel can lead to racemization of sensitive chiral compounds during column chromatography.
-
Solution:
-
Neutralize the silica gel by pre-treating it with a solution of a non-nucleophilic base, such as triethylamine, in the eluent.
-
Consider using an alternative stationary phase like neutral or basic alumina.
-
-
-
Elevated Temperatures During Solvent Removal: Prolonged heating during solvent evaporation can induce racemization.
-
Solution: Use a rotary evaporator at reduced pressure and a moderate temperature to remove the solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common mechanism of racemization in the synthesis of 3-substituted isoindolinones?
A1: A common mechanism is a base-catalyzed retro aza-Michael reaction. If the 3-substituent has an acidic proton, a base can deprotonate it, leading to the formation of a planar, achiral enolate or equivalent intermediate. Subsequent reprotonation can occur from either face, resulting in a racemic or near-racemic mixture.
Q2: How can I accurately determine the enantiomeric excess (ee) of my chiral isoindoline?
A2: The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification. Common CSPs for isoindoline analysis include those based on cyclodextrins or cellulose derivatives.
Q3: Can the choice of metal catalyst in a reaction influence the enantioselectivity?
A3: Absolutely. The metal itself and its oxidation state are central to the catalytic cycle. For example, in palladium-catalyzed reactions, both Pd(dba)₂ and Pd(OAc)₂ can be effective, but one may provide superior yield and enantioselectivity over the other for a specific transformation.[1]
Q4: Are there any specific additives that can help suppress racemization?
A4: While not extensively documented specifically for isoindoline synthesis, in related fields like peptide synthesis, additives such as 1-hydroxybenzotriazole (HOBt) are known to suppress racemization during coupling reactions. The utility of such additives in isoindoline synthesis would need to be investigated on a case-by-case basis.
Data Presentation
The following table summarizes the optimization of a palladium-catalyzed asymmetric intramolecular allylic C-H amination for the synthesis of a chiral isoindoline, demonstrating the impact of various reaction parameters on yield and enantiomeric excess (ee).
| Entry | Pd Catalyst (10 mol%) | Ligand (12 mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Pd(dba)₂ | L1 (a phosphine) | THF | 70 | 56 | 7 |
| 2 | Pd(dba)₂ | L7 (a phosphoramidite) | THF | 70 | ~100 | modest |
| 3 | Pd(dba)₂ | L7 | THF | 30 | - | 83 |
| 4 | Pd(OAc)₂ | L7 | THF | 30 | 90 | 88 |
| 5 | Pd(OAc)₂ | L7 | i-PrOH | 30 | 99 | 98 |
Data adapted from a study on palladium-catalyzed enantioselective C-H amination.[1]
Experimental Protocols
General Procedure for Palladium-Catalyzed Asymmetric Intramolecular Allylic C-H Amination
This protocol is a generalized representation based on successful enantioselective isoindoline syntheses.[1]
-
Preparation of the Reaction Mixture: To a flame-dried Schlenk tube under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), the chiral ligand (e.g., a phosphoramidite ligand, 12 mol%), and the oxidant (e.g., 2,5-DTBQ, 1.0 equivalent).
-
Addition of Substrate and Solvent: Add the solvent (e.g., i-PrOH, 0.1 M) followed by the o-allylbenzylamine substrate (1.0 equivalent).
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 30 °C) for the required time (e.g., 24 hours).
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the chiral isoindoline product.
-
Determination of Enantiomeric Excess: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Protocol for Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the purified isoindoline in the mobile phase.
-
Chromatographic Conditions:
-
Chiral Stationary Phase: Select an appropriate chiral column (e.g., ChiraDex® or a cellulose-based column).
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol. The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: A standard flow rate is typically 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the isoindoline absorbs strongly.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Mechanism of base-catalyzed racemization.
References
Validation & Comparative
2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine vs other kinase inhibitors
A Comparative Guide to Kinase Inhibitors for Researchers
Disclaimer: Initial searches for the kinase inhibitory activity of "2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine" did not yield any publicly available data to suggest its function as a kinase inhibitor. Therefore, this guide provides a comparative analysis of four well-characterized and clinically significant kinase inhibitors: Imatinib, Dasatinib, Vemurafenib, and Trametinib. This information is intended for researchers, scientists, and drug development professionals to illustrate how such compounds are evaluated and compared.
Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. Kinase inhibitors have revolutionized the treatment of various malignancies by targeting the specific kinases that drive tumor growth and survival.
This guide offers a comparative overview of two major classes of kinase inhibitors: tyrosine kinase inhibitors (TKIs) targeting BCR-ABL and serine/threonine kinase inhibitors targeting the MAPK/ERK pathway.
Quantitative Performance Comparison
The following table summarizes the in vitro potency (IC50) of Imatinib, Dasatinib, Vemurafenib, and Trametinib against their primary kinase targets. Lower IC50 values indicate greater potency.
| Inhibitor | Primary Target(s) | IC50 (nM) | Other Notable Targets (IC50 in nM) |
| Imatinib | BCR-ABL, c-Kit, PDGFR | 100-600 | PDGFRα (71), PDGFRβ (607)[1] |
| Dasatinib | BCR-ABL, SRC family | <1 | c-Kit (<30), PDGFR (<30), Src (0.5)[2] |
| Vemurafenib | BRAF V600E | 13-31 | C-Raf (6.7-48), WT B-Raf (100-160), SRMS (18), ACK1 (19)[3] |
| Trametinib | MEK1, MEK2 | 0.92, 1.8 | - |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Clinical Indications
| Inhibitor | Primary Indications |
| Imatinib | Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML), Kit-positive gastrointestinal stromal tumors (GIST).[4] |
| Dasatinib | Ph+ CML (newly diagnosed or resistant/intolerant to prior therapy including imatinib), Ph+ acute lymphoblastic leukemia (Ph+ ALL).[5] |
| Vemurafenib | Unresectable or metastatic melanoma with BRAF V600E mutation. |
| Trametinib | Unresectable or metastatic melanoma with BRAF V600E or V600K mutations (often in combination with a BRAF inhibitor). |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by the compared inhibitors.
Experimental Protocols
Standardized in vitro assays are essential for determining the potency and selectivity of kinase inhibitors. Below are outlines of two key experimental protocols.
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol is designed to determine the IC50 value of a test compound against a purified kinase in a cell-free system by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., Imatinib) and control inhibitor (e.g., Staurosporine)
-
ATP (Adenosine Triphosphate)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted in 10 steps with a 1:3 dilution factor.
-
Assay Setup: Add a small volume (e.g., 1-5 µL) of the diluted inhibitor solutions to the wells of a 384-well plate. Include wells for a positive control (no enzyme) and a negative control (DMSO vehicle).
-
Kinase Reaction Initiation: Prepare a master mix of the kinase enzyme in kinase buffer. Add the kinase solution to all wells except the positive control. Pre-incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Substrate Addition: Prepare a master mix of the substrate and ATP in kinase buffer. Initiate the kinase reaction by adding this mix to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated to ATP and simultaneously catalyze a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (e.g., MTT Assay)
This protocol measures the effect of a kinase inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line expressing the target kinase (e.g., K562 cells for BCR-ABL, A375 cells for BRAF V600E)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare a serial dilution of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include wells with medium and vehicle (DMSO) as a negative control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) in a CO₂ incubator at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from the experimental wells. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Visualization
The following diagram outlines a general workflow for the discovery and evaluation of kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
Multi-Target Bioactivity of Isoindoline Derivatives in the Context of Alzheimer's Disease: A Comparative Analysis
For Immediate Release
A recent study has shed light on the potential of a series of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives as multi-target agents for Alzheimer's disease. This comparative guide provides a detailed analysis of their bioactivity, offering researchers, scientists, and drug development professionals a comprehensive overview of the supporting experimental data and methodologies. The findings present a promising avenue for the development of multifunctional therapies for this complex neurodegenerative disorder.
Comparative Bioactivity of 2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione Derivatives
The synthesized compounds were evaluated for their inhibitory effects on key enzymes implicated in the pathology of Alzheimer's disease: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). The quantitative data from these evaluations are summarized in the table below.
| Compound ID | Linker Length (n) | Substituent (R) | eeAChE IC50 (µM) | eqBuChE IC50 (µM) | hBACE-1 % Inhibition @ 50 µM |
| 1 | 1 | H | > 100 | > 100 | 2.5 ± 0.2 |
| 2 | 1 | 2-F | > 100 | > 100 | 12.0 ± 1.5 |
| 3 | 1 | 2-CF3 | 19.33 ± 1.25 | > 100 | 10.5 ± 1.1 |
| 4 | 1 | 3-OCH3 | > 100 | > 100 | 15.0 ± 1.8 |
| 5 | 1 | 4-OCH3 | > 100 | > 100 | 11.3 ± 0.9 |
| 6 | 1 | 4-CH3 | > 100 | > 100 | 1.8 ± 0.3 |
| 7 | 1 | 4-Cl | 43.30 ± 2.80 | > 100 | 14.8 ± 1.2 |
| 8 | 1 | 2,4-diCl | 10.17 ± 0.65 | > 100 | 18.2 ± 2.1 |
| 9 | 2 | H | 18.67 ± 1.10 | 19.17 ± 1.30 | 20.1 ± 2.5 |
| 10 | 2 | 4-OCH3 | 25.67 ± 1.80 | 31.33 ± 2.10 | 23.4 ± 1.9 |
| 11 | 2 | 2-OH | 11.33 ± 0.90 | 15.67 ± 1.20 | 19.7 ± 2.3 |
| 12 | 3 | H | 3.33 ± 0.25 | 4.33 ± 0.30 | 43.7 ± 3.5 |
| 13 | 3 | 4-OCH3 | 5.67 ± 0.40 | 7.33 ± 0.50 | 35.2 ± 2.8 |
| 14 | 3 | 2-OH | 4.17 ± 0.30 | 5.67 ± 0.40 | 39.8 ± 3.1 |
| 15 | 3 | 2,4-diCl | 2.17 ± 0.15 | 3.17 ± 0.20 | 48.9 ± 4.0 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cholinesterase Inhibition Assay
The inhibitory activity of the compounds against acetylcholinesterase from electric eel (eeAChE) and butyrylcholinesterase from equine serum (eqBuChE) was determined using a spectrophotometric method developed by Ellman.
-
Preparation of Reagents:
-
Phosphate buffer (0.1 M, pH 8.0).
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution.
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates.
-
Solutions of the test compounds in a suitable solvent.
-
eeAChE or eqBuChE enzyme solutions.
-
-
Assay Procedure:
-
In a 96-well plate, 140 µL of phosphate buffer, 20 µL of DTNB, 20 µL of the test compound solution at various concentrations, and 20 µL of the respective enzyme solution were added.
-
The plate was incubated for 15 minutes at 37 °C.
-
The reaction was initiated by adding 20 µL of the substrate solution (ATCI or BTCI).
-
The absorbance was measured at 412 nm every 2 minutes for 10 minutes using a microplate reader.
-
The percentage of inhibition was calculated by comparing the reaction rates of the sample to a blank.
-
IC50 values were determined from the concentration-inhibition curves.
-
β-Secretase (BACE-1) Inhibition Assay
A fluorescence resonance energy transfer (FRET) assay was employed to measure the inhibition of human β-secretase.
-
Preparation of Reagents:
-
BACE-1 enzyme solution.
-
A specific FRET substrate for BACE-1.
-
Assay buffer.
-
Solutions of the test compounds.
-
-
Assay Procedure:
-
The test compounds were pre-incubated with the BACE-1 enzyme in the assay buffer in a 96-well plate.
-
The reaction was initiated by the addition of the FRET substrate.
-
The fluorescence was monitored over time using a fluorescence plate reader.
-
The percentage of inhibition was calculated by comparing the fluorescence of the wells containing the test compounds to the control wells.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways in Alzheimer's disease targeted by the isoindoline derivatives and the general workflow for their biological evaluation.
Caption: Dual inhibition of amyloid and cholinergic pathways by isoindoline derivatives.
Caption: General workflow for the synthesis and biological evaluation of isoindoline derivatives.
Validating the Synthesis of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine: A Comparative Guide to Its Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the synthesis of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine through detailed spectral analysis. Due to the limited availability of published experimental data for this specific compound, this guide presents a plausible synthetic route and predicted spectral data. For comparative purposes, this information is contrasted with the known data for the structurally related compound, 2-Benzylisoindoline. This approach offers a robust methodology for researchers to characterize and validate the successful synthesis of the target molecule.
Proposed Synthesis and Alternative Methodologies
A plausible and efficient synthesis of this compound can be envisioned through a two-step process involving the reduction of a nitro-intermediate followed by N-benzylation. An alternative approach involves the direct benzylation of 5-aminoisoindoline.
Method 1: Reductive Amination followed by Benzylation (Proposed)
This method involves the initial synthesis of 5-nitroisoindoline, which is then reduced to 5-aminoisoindoline. The final step is the N-benzylation of the resulting amine to yield the target compound.
Method 2: Direct Benzylation of 5-Amino-2,3-dihydro-1H-isoindole
An alternative strategy involves the direct reaction of commercially available 5-amino-2,3-dihydro-1H-isoindole with benzyl bromide in the presence of a suitable base. This method offers a more direct route, although optimization of reaction conditions to prevent side reactions may be necessary.
Experimental Protocol: Proposed Synthesis of this compound (Method 1)
Step 1: Synthesis of 5-Nitroisoindoline Phthalic anhydride is nitrated to yield 4-nitrophthalic acid, which is then converted to 5-nitroisoindoline-1,3-dione. Subsequent reduction of the dione with a reducing agent like tin(II) chloride or catalytic hydrogenation yields 5-nitroisoindoline.
Step 2: Reduction of 5-Nitroisoindoline to 5-Amino-2,3-dihydro-1H-isoindole 5-Nitroisoindoline is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalyst, for instance, 10% Palladium on carbon, is added to the solution. The mixture is then subjected to hydrogenation under a hydrogen atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC). The catalyst is filtered off, and the solvent is removed under reduced pressure to yield 5-amino-2,3-dihydro-1H-isoindole.
Step 3: N-Benzylation of 5-Amino-2,3-dihydro-1H-isoindole 5-Amino-2,3-dihydro-1H-isoindole is dissolved in a polar aprotic solvent like acetonitrile or dimethylformamide. A base, such as potassium carbonate, is added to the mixture. Benzyl bromide is then added dropwise at room temperature. The reaction mixture is stirred until completion, monitored by TLC. The solvent is then evaporated, and the residue is purified by column chromatography to obtain this compound.
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Spectral Data Comparison
The following tables present the predicted spectral data for this compound alongside the available data for the reference compound, 2-Benzylisoindoline. These predictions are based on established principles of NMR, IR, and mass spectrometry.
Table 1: ¹H NMR Spectral Data (Predicted vs. Known)
| Proton Assignment | This compound (Predicted Chemical Shift, δ ppm) | 2-Benzylisoindoline (Known Chemical Shift, δ ppm) |
| Aromatic-H (Benzyl) | 7.25-7.40 (m, 5H) | 7.20-7.35 (m, 5H) |
| Aromatic-H (Isoindoline) | 6.5-7.1 (m, 3H) | 7.10-7.20 (m, 4H) |
| CH₂ (Benzyl) | ~3.80 (s, 2H) | ~3.75 (s, 2H) |
| CH₂ (Isoindoline) | ~3.90 (s, 4H) | ~3.85 (s, 4H) |
| NH₂ | ~3.50 (br s, 2H) | - |
Table 2: ¹³C NMR Spectral Data (Predicted vs. Known)
| Carbon Assignment | This compound (Predicted Chemical Shift, δ ppm) | 2-Benzylisoindoline (Known Chemical Shift, δ ppm) |
| Quaternary-C (Benzyl) | ~139 | ~139 |
| Aromatic-CH (Benzyl) | ~129, ~128, ~127 | ~129, ~128, ~127 |
| Quaternary-C (Isoindoline) | ~145, ~130, ~125 | ~140, ~122 |
| Aromatic-CH (Isoindoline) | ~115, ~114, ~120 | ~127, ~122 |
| CH₂ (Benzyl) | ~60 | ~60 |
| CH₂ (Isoindoline) | ~55 | ~55 |
Table 3: IR Spectral Data (Predicted Characteristic Peaks)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretch | 3400-3200 (two bands) |
| C-H (Aromatic) | Stretch | 3100-3000 |
| C-H (Aliphatic) | Stretch | 3000-2850 |
| C=C (Aromatic) | Stretch | 1600-1450 |
| C-N | Stretch | 1350-1250 |
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| Ion | Predicted m/z | Description |
| [M]⁺ | 224 | Molecular Ion |
| [M-1]⁺ | 223 | Loss of H radical |
| [M-C₇H₇]⁺ | 133 | Loss of benzyl radical |
| [C₇H₇]⁺ | 91 | Benzyl cation (Tropylium ion) |
Experimental Workflow for Spectral Validation
The successful synthesis of this compound requires rigorous spectral analysis to confirm its structure and purity. The following workflow outlines the key analytical techniques.
Diagram of Analytical Workflow
Caption: Workflow for the spectral validation of synthesized compounds.
Detailed Methodologies for Key Experiments
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters to record include chemical shifts (δ), multiplicity, coupling constants (J), and integration values.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. This will help in identifying all unique carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Analysis: Record the IR spectrum over the range of 4000-400 cm⁻¹. Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Technique: Utilize a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: Determine the molecular weight of the compound from the molecular ion peak. Analyze the fragmentation pattern to further confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Disclaimer: The spectral data for this compound presented in this guide is predicted and not experimentally verified. This information is intended to serve as a reference for researchers to validate their own experimental findings. The synthesis protocol is a proposed route and may require optimization.
A Comparative Guide to the Structure-Activity Relationship of Isoindoline-Based Compounds
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoindoline-based compounds across different therapeutic areas, supported by quantitative data and detailed experimental protocols.
Anticancer Activity
Isoindoline derivatives, particularly those based on the isoindoline-1,3-dione (phthalimide) scaffold, have shown significant potential as anticancer agents.[3] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
A key aspect of the SAR for anticancer activity revolves around the substituents on the nitrogen atom of the isoindoline ring and modifications on the aromatic ring. For instance, the introduction of a bromoacetylphenyl group at the nitrogen atom of the isoindoline-1,3-dione core has been shown to exhibit potent cytotoxic effects against blood cancer cell lines.[6]
Table 1: SAR of Isoindoline-1,3-dione Derivatives as Anticancer Agents
| Compound ID | R-Group (at N-position) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-(2-Bromoacetyl)phenyl | Raji | 0.26 µg/mL | [6] |
| 2 | 4-(2-Bromoacetyl)phenyl | K562 | 3.81 µg/mL | [6] |
| 3 | Phenyl | A549 | >100 | [1] |
| 4 | 2-Azido-3-(tert-butyldimethylsilyloxy)-4-methylcyclohexyl | A549 | 19.41 | [1] |
| 5 | 2,3-Epoxy-4-methylcyclohexyl | HeLa | >100 | [1] |
| 6 | 2-Hydroxy-3-azido-4-methylcyclohexyl | HeLa | 25.32 | [1] |
Experimental Protocol: Cytotoxicity Assay (BrdU Assay) [1]
This assay determines the antiproliferative activity of compounds by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of replicating cells.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, C6, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the isoindoline derivatives (e.g., 5, 25, 50, 100 µM) for a specified period (e.g., 24 hours). 5-Fluorouracil can be used as a positive control.
-
BrdU Labeling: After treatment, BrdU is added to the wells, and the cells are incubated for an additional period to allow for its incorporation into the DNA.
-
Detection: The cells are fixed, and the DNA is denatured. A peroxidase-labeled anti-BrdU antibody is added, which binds to the incorporated BrdU.
-
Signal Generation: A substrate solution is added, which is converted by the peroxidase into a colored product. The absorbance of the solution is measured using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow of the BrdU assay for determining the anticancer activity of isoindoline compounds.
Acetylcholinesterase (AChE) Inhibition
Isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease.[5] The SAR studies in this area focus on modifications of the substituent attached to the nitrogen of the phthalimide ring, aiming to enhance binding to the active site of the AChE enzyme.
Table 2: SAR of Isoindoline-1,3-dione Derivatives as AChE Inhibitors
| Compound ID | R-Group (at N-position) | Linker | Target | IC50 (µM) | Reference |
| 7a | 4-Fluorobenzyl | Pyridinium | AChE | 2.1 | [5] |
| 7f | 4-Fluorobenzyl | Pyridinium | AChE | 2.1 | [5] |
| 7b | 4-Methylbenzyl | Pyridinium | AChE | 5.4 | [5] |
| 7g | 4-Methylbenzyl | Pyridinium | AChE | 4.8 | [5] |
| I | Phenyl | Piperazine | AChE | 1.12 | [2] |
| III | Diphenylmethyl | Piperazine | BuChE | 21.24 | [2] |
| Rivastigmine | (Standard Drug) | - | AChE | 11.07 | [5] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [2][7]
This spectrophotometric method is widely used to measure AChE activity.
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme solution are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: The test compound (isoindoline derivative) at various concentrations is pre-incubated with the AChE enzyme solution.
-
Initiation of Reaction: The reaction is initiated by adding ATCI and DTNB to the enzyme-inhibitor mixture.
-
Measurement: AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is monitored by measuring the absorbance at 412 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is then determined.
AChE Inhibition Signaling Pathway
Caption: Mechanism of action of isoindoline-based AChE inhibitors.
Anti-inflammatory Activity
Certain isoindoline derivatives have been designed as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[8] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
The SAR of these compounds often involves the incorporation of pharmacophores known to interact with the COX-2 active site, such as chalcone and aminosulfonyl moieties, onto the isoindoline scaffold.[4]
Table 3: SAR of Isoindoline Hybrids as COX-2 Inhibitors
| Compound ID | Hybrid Moiety | COX-2 IC50 (µM) | Reference |
| 10b | Hydrazone | 0.11 | [8] |
| 10c | Hydrazone | 0.17 | [4] |
| 11a | Chalcone | 0.11 | [8] |
| 11d | Dimethoxychalcone | 0.11 | [4] |
| 13 | Pyrazole | 0.18 | [4] |
| 14 | Aminosulfonyl | 0.18 | [4] |
| Celecoxib | (Standard Drug) | 0.09 | [8] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay [8]
This assay evaluates the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Substrate: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are used.
-
Incubation: The test compound is pre-incubated with the COX-2 enzyme in a reaction buffer.
-
Reaction Initiation: The reaction is started by the addition of arachidonic acid.
-
Measurement of Prostaglandin E2 (PGE2): The amount of PGE2 produced, a primary product of the COX-2 reaction, is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX-2 inhibition is determined by comparing the PGE2 levels in the presence and absence of the inhibitor. The IC50 value is calculated from the resulting dose-response curve.
COX-2 Inhibition Pathway
Caption: Role of isoindoline-based compounds in the inhibition of the COX-2 inflammatory pathway.
References
- 1. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for isoindoline synthesis
For Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. The efficient synthesis of these N-heterocycles is a topic of significant interest in organic chemistry. This guide provides a comparative overview of the efficacy of various catalytic systems for the synthesis of isoindolines, with a focus on transition metal catalysts and organocatalysts. The performance of these catalysts is evaluated based on reaction yields, enantioselectivity (where applicable), and reaction conditions, supported by experimental data from recent literature.
Performance Comparison of Catalytic Systems
The choice of catalyst is paramount in determining the efficiency and selectivity of isoindoline synthesis. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have been extensively explored. In parallel, organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral isoindolines. Below is a summary of the performance of representative catalysts in a common transformation: the intramolecular cyclization to form the isoindoline core.
| Catalyst System | Substrate | Reaction Type | Yield (%) | ee (%) | Ref. |
| Transition Metal Catalysts | |||||
| Pd(OAc)₂ / Ligand | N-(2-allylbenzyl)aniline | Intramolecular Allylic C-H Amination | 98 | 98 | [1] |
| [{RhCl₂Cp*}₂] | N-Benzoylsulfonamide & Olefin | C-H Activation/Annulation | 75-95 | N/A | [2] |
| CuI / Pd(OAc)₂ | o-Alkynyl-N-arylbenzamide | Intramolecular Hydroamidation/C-H Coupling | 66-92 | N/A | [3] |
| Organocatalysts | |||||
| Bifunctional Thiourea-Cinchona Catalyst | 2-Formylbenzonitrile & Malonate | Aldol-Cyclization-Rearrangement | up to 87 | up to 95 | [1] |
| Takemoto's Bifunctional Catalyst | α-Amido Sulfone & Acetylacetone | Asymmetric Mannich/Lactamization | ~70 (overall) | 89 | [4] |
Note: Yields and enantiomeric excess (ee) are highly substrate and reaction condition dependent. The data presented here are for representative examples to illustrate the general efficacy of the catalyst type. N/A = Not Applicable.
Experimental Workflow for Catalyst Comparison
The following diagram illustrates a general workflow for the comparative evaluation of different catalysts for a specific isoindoline synthesis.
Caption: General workflow for comparing catalyst efficacy.
Detailed Experimental Protocols
Below are representative experimental protocols for the synthesis of isoindolines using different catalytic systems.
Palladium-Catalyzed Enantioselective Intramolecular Allylic C-H Amination[1][5]
This protocol describes the synthesis of a chiral isoindoline from an N-(2-allylbenzyl)aniline derivative.
Materials:
-
N-(2-allylbenzyl)aniline substrate (1.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Chiral Phosphoramidite Ligand (e.g., (S)-L*) (12 mol%)
-
2,5-Di-tert-butyl-1,4-benzoquinone (DTBQ) (1.0 equiv)
-
Anhydrous isopropanol (i-PrOH) as solvent
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂ (10 mol%), the chiral phosphoramidite ligand (12 mol%), and 2,5-di-tert-butyl-1,4-benzoquinone (1.0 equiv).
-
Add anhydrous isopropanol to achieve a 0.1 M concentration of the substrate.
-
Add the N-(2-allylbenzyl)aniline substrate (1.0 equiv) to the mixture.
-
Stir the reaction mixture at 30 °C for 24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral isoindoline.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Rhodium-Catalyzed C-H Activation/Annulation[2]
This protocol describes the synthesis of a 3,3-disubstituted isoindolinone from an N-benzoylsulfonamide and an olefin.
Materials:
-
N-Benzoylsulfonamide (1.0 equiv)
-
Olefin (2.0-3.0 equiv)
-
[{RhCl₂Cp*}₂] (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
NaOAc (1.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) as solvent
Procedure:
-
To a sealed tube, add the N-benzoylsulfonamide (1.0 equiv), [{RhCl₂Cp*}₂] (2.5 mol%), AgSbF₆ (10 mol%), and NaOAc (1.0 equiv).
-
Evacuate and backfill the tube with argon.
-
Add the olefin (2.0-3.0 equiv) and anhydrous 1,2-dichloroethane via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired isoindolinone.
Organocatalytic Asymmetric Synthesis of 3-Substituted Isoindolinones[1]
This protocol outlines the synthesis of a chiral 3-substituted isoindolinone from a 2-formylbenzonitrile and a malonate ester using a bifunctional organocatalyst.
Materials:
-
2-Formylbenzonitrile (1.0 equiv)
-
Dimethyl malonate (1.1 equiv)
-
Bifunctional thiourea-cinchona organocatalyst (10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) as solvent
Procedure:
-
To a dried reaction tube, add the 2-formylbenzonitrile (1.0 equiv), dimethyl malonate (1.1 equiv), and the bifunctional organocatalyst (10 mol%).
-
Add anhydrous dichloromethane to the mixture.
-
Stir the reaction at room temperature for 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 3-substituted isoindolinone.
-
Determine the enantiomeric excess by chiral HPLC.
Conclusion
The synthesis of isoindolines can be achieved through a variety of catalytic methods, each with its own set of advantages and limitations. Transition metal catalysts, particularly palladium and rhodium, offer high efficiency for a broad range of substrates. Palladium catalysts have shown exceptional performance in enantioselective C-H amination, delivering high yields and excellent enantioselectivities.[1][5] Rhodium catalysts are highly effective for C-H activation and annulation reactions.[2] Copper, often used in conjunction with palladium, facilitates key bond-forming steps.[3]
Organocatalysis provides a powerful metal-free alternative, especially for the asymmetric synthesis of isoindolines.[1][4] Bifunctional catalysts, such as those based on cinchona alkaloids, can promote cascade reactions to build complex chiral isoindolinone structures with high enantioselectivity.[1] The choice of the optimal catalyst will depend on the specific target molecule, the desired level of stereocontrol, and considerations of cost and environmental impact. The experimental protocols provided herein serve as a starting point for the development of efficient and selective isoindoline syntheses.
References
- 1. Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. research.abo.fi [research.abo.fi]
- 5. researchgate.net [researchgate.net]
Comparative Bioactivity Analysis of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine and Structurally Related Known Drugs
Introduction
While direct experimental bioactivity data for 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine is not extensively available in the public domain, its core isoindoline structure is a key pharmacophore in a variety of clinically significant drugs. This guide provides a comparative analysis of the potential bioactivities of this compound by examining the performance of known drugs that share the isoindoline scaffold or exhibit related mechanisms of action. The comparison focuses on several key areas of bioactivity where isoindoline derivatives have shown promise: dopamine receptor modulation, serotonin receptor interaction, monoamine oxidase (MAO) inhibition, anticancer activity, carbonic anhydrase inhibition, and acetylcholinesterase inhibition.
This document is intended for researchers, scientists, and drug development professionals to provide a baseline understanding of the potential therapeutic applications and biological targets of novel isoindoline derivatives.
Data Presentation: Comparative Bioactivity of Known Drugs
The following tables summarize the quantitative bioactivity data for selected known drugs, categorized by their primary mechanism of action. These drugs have been chosen as representative examples for comparison due to their well-characterized interactions with their respective targets.
Table 1: Dopamine and Serotonin Receptor Binding Affinities
| Compound | Primary Target | Receptor Subtype | Ki (nM) | Organism/System |
| Ropinirole | Dopamine Agonist | D2 | 29 | Human Caudate |
| D3 | 1.27 | Human | ||
| Buspirone | 5-HT1A Partial Agonist | 5-HT1A | 4 - 78 | Human Recombinant |
| D2 | 484 | Human |
Table 2: Enzyme Inhibition Activities
| Compound | Primary Target | IC50 | Organism/System |
| Selegiline | MAO-B Inhibitor | 51 nM (MAO-B) | Recombinant Human |
| 23,000 nM (MAO-A) | Recombinant Human | ||
| Acetazolamide | Carbonic Anhydrase Inhibitor | 5.86 µM (CA II) | Human |
| Donepezil | Acetylcholinesterase Inhibitor | 6.7 nM (AChE) | In vitro |
| 7400 nM (BuChE) | In vitro |
Table 3: Antiproliferative Activity
| Compound | Primary Target | Cell Line | IC50 |
| Lenalidomide | Cereblon (E3 Ubiquitin Ligase) | Multiple Myeloma Cell Lines | 0.15 - 7 µM |
| HT-29 (Colon Cancer) | > 2000 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Protocol 1: Dopamine and Serotonin Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for dopamine (e.g., D2, D3) or serotonin (e.g., 5-HT1A) receptors.
Materials:
-
Membrane preparations from cells expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand specific for the receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A).
-
Test compound (e.g., Ropinirole, Buspirone) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: MAO-B Inhibition Assay (Fluorometric)
Objective: To determine the IC50 of a test compound for Monoamine Oxidase B (MAO-B).
Materials:
-
Recombinant human MAO-B enzyme.
-
MAO-B substrate (e.g., kynuramine or a proprietary fluorogenic substrate).
-
Test compound (e.g., Selegiline) at various concentrations.
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Horseradish peroxidase (HRP).
-
Amplex Red reagent (or similar H2O2-detecting probe).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Add the test compound at various concentrations to the wells of the 96-well plate.
-
Add the MAO-B enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MAO-B substrate, HRP, and Amplex Red mixture to each well.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Normalize the rates to the control (no inhibitor) and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 of a test compound for Acetylcholinesterase (AChE).
Materials:
-
Purified AChE (e.g., from electric eel or recombinant human).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Test compound (e.g., Donepezil) at various concentrations.
-
Phosphate buffer (e.g., 100 mM, pH 8.0).
-
96-well microplate.
-
Spectrophotometric microplate reader.
Procedure:
-
Add the test compound at various concentrations to the wells of the 96-well plate.
-
Add the AChE enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored product.
-
Measure the absorbance of TNB at 412 nm kinetically for a set period (e.g., 5-10 minutes).
-
Calculate the reaction rate for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value.
Protocol 4: Antiproliferative Assay (MTT Assay)
Objective: To determine the IC50 of a test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., multiple myeloma cell lines, HT-29).
-
Complete cell culture medium.
-
Test compound (e.g., Lenalidomide) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plate.
-
Spectrophotometric microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the bioactivities discussed.
Caption: Dopamine D3 Receptor Signaling Pathway.
Comparative Cross-Reactivity Profiling of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the potential cross-reactivity profile of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine. Due to the limited publicly available data for this specific molecule, this guide leverages cross-reactivity data from structurally related isoindoline-containing drugs to infer a potential off-target profile and to highlight key considerations for its development. The isoindoline scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities and, consequently, varied cross-reactivity profiles.[1][2]
Introduction to this compound
This compound belongs to the isoindoline class of heterocyclic compounds.[1] While specific biological targets and cross-reactivity data for this compound are not extensively documented in peer-reviewed literature, the isoindoline core is known to be a privileged scaffold in medicinal chemistry, often associated with interactions with a variety of protein targets, including kinases and receptors.[1][3] This guide will therefore draw comparisons with well-characterized isoindoline-containing drugs to provide a predictive overview of potential cross-reactivity.
Comparative Analysis with Clinically Relevant Isoindoline Derivatives
To understand the potential cross-reactivity of this compound, it is instructive to examine the profiles of established drugs sharing the isoindoline core. The following table summarizes the primary targets and known off-target interactions of selected isoindoline-containing drugs. This data provides a framework for anticipating the potential target families for the title compound.
| Compound | Primary Target(s) | Known Cross-Reactivity/Off-Targets | Therapeutic Area |
| Lenalidomide | Cereblon (CRBN) E3 ubiquitin ligase | TNF-α production inhibitor | Multiple Myeloma |
| Pomalidomide | Cereblon (CRBN) E3 ubiquitin ligase | TNF-α production inhibitor | Multiple Myeloma |
| Apremilast | Phosphodiesterase 4 (PDE4) | - | Psoriasis, Psoriatic Arthritis |
| Midostaurin | FLT3, KIT, PDGFR, VEGFR2, PKC | Multiple other kinases | Acute Myeloid Leukemia |
| Ibrutinib | Bruton's tyrosine kinase (BTK) | EGFR, TEC family kinases | B-cell malignancies |
This table is a summary of information from various sources and is intended for comparative purposes.
The diverse range of primary targets for these compounds, from ubiquitin ligases to kinases and phosphodiesterases, highlights the versatility of the isoindoline scaffold.[1][2] The cross-reactivity of kinase inhibitors like Midostaurin and Ibrutinib underscores the potential for this compound to interact with multiple kinases.[4]
Predictive Cross-Reactivity Profile
Based on the analysis of related compounds, a hypothetical cross-reactivity profiling campaign for this compound should prioritize the following target families:
-
Protein Kinases: Given that many isoindoline derivatives exhibit kinase inhibitory activity, a broad panel kinase screen is highly recommended.
-
G-Protein Coupled Receptors (GPCRs): The structural motifs of the title compound suggest potential interactions with aminergic GPCRs.
-
Ion Channels: Certain heterocyclic compounds are known to interact with various ion channels.
-
Nuclear Receptors: Depending on the overall lipophilicity and shape, interactions with nuclear receptors cannot be ruled out.
Experimental Protocols for Cross-Reactivity Profiling
To experimentally determine the cross-reactivity profile of this compound, a tiered approach employing well-established assays is recommended.
Kinase Inhibitor Profiling
Objective: To assess the inhibitory activity of the compound against a broad panel of protein kinases.
Methodology: A widely used method is a competition binding assay, such as the KINOMEscan™ platform, or an activity-based assay like those offered by various contract research organizations.[5][6][7][8][9]
Protocol Outline (Competition Binding Assay):
-
Compound Preparation: The test compound is serially diluted to a range of concentrations.
-
Assay Plate Preparation: Kinase-tagged phage and the test compound are added to the wells of a microtiter plate.
-
Ligand Addition: A known, immobilized ligand for the kinases is added to the wells.
-
Equilibration: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound phage is removed by washing.
-
Quantification: The amount of kinase-tagged phage bound to the immobilized ligand is quantified using qPCR. The signal is inversely proportional to the affinity of the test compound for the kinase.
-
Data Analysis: The results are typically expressed as the percentage of remaining kinase activity or binding at a given compound concentration. IC50 or Kd values are then calculated.
Receptor Binding Assays
Objective: To determine the binding affinity of the compound for a panel of GPCRs, ion channels, and other receptors.
Methodology: Radioligand binding assays are a standard method for determining the affinity of a compound for a receptor.[10][11][12][13][14]
Protocol Outline (Radioligand Competition Binding Assay):
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.
-
Assay Buffer Preparation: A suitable buffer is prepared to maintain the stability and activity of the receptor.
-
Reaction Mixture Preparation: The reaction mixture contains the cell membranes, a fixed concentration of a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the Ki (inhibitory constant) of the test compound can be calculated.
Visualizing Cellular and Experimental Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative signaling pathway potentially modulated by isoindoline derivatives and a typical experimental workflow for cross-reactivity profiling.
Caption: A representative signaling pathway (MAPK/ERK) often targeted by kinase inhibitors.
Caption: A typical experimental workflow for assessing compound cross-reactivity.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently unavailable, a comparative analysis of structurally related isoindoline-containing drugs provides valuable insights into its potential off-target profile. The isoindoline scaffold is associated with a wide range of biological activities, and therefore, a thorough in-vitro pharmacological profiling campaign is essential to characterize the selectivity of this compound. The experimental protocols and workflows outlined in this guide provide a robust framework for such an investigation, enabling a comprehensive understanding of its therapeutic potential and potential for adverse effects.
References
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. Kinase Inhibitor Profiling [kinexus.ca]
- 6. キナーゼ選択性プロファイリングサービス [promega.jp]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. assayquant.com [assayquant.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 14. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
A Head-to-Head Comparison of Isoindoline Synthesis Methods for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of the isoindoline scaffold is a critical step in the creation of novel therapeutics. This guide provides an objective, data-driven comparison of key methods for isoindoline synthesis, complete with experimental protocols and mechanistic diagrams to inform your synthetic strategy.
The isoindoline core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The choice of synthetic route to this valuable heterocyclic system can significantly impact yield, purity, and scalability. This comparison guide examines four prominent methods: the Pictet-Spengler reaction, reductive amination of 2-formylbenzoic acid derivatives, transition metal-catalyzed C-H activation, and synthesis from phthalic anhydrides.
At a Glance: Key Performance Metrics of Isoindoline Synthesis Methods
To facilitate a rapid and effective comparison, the following table summarizes the key quantitative data for each of the discussed synthetic methodologies. The data presented represents typical experimental outcomes and may vary based on specific substrates and reaction conditions.
| Synthesis Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Reagents & Catalysts |
| Pictet-Spengler Reaction | 60-98% | 1-24 | 25-110 | β-arylethylamine, aldehyde/ketone, acid catalyst (e.g., TFA, HCl) |
| Reductive Amination | 70-95% | 0.5-2 | 80-120 (Microwave) | 2-Formylbenzoic acid, primary amine, reducing agent (e.g., formic acid) |
| Pd-Catalyzed C-H Amination | up to 98% | 24 | 30 | o-allylbenzylamine, Pd(OAc)₂, chiral phosphoramidite ligand, 2,5-DTBQ |
| Rh-Catalyzed C-H Activation | Good to Excellent | 12-24 | 100-120 | N-benzoylsulfonamide, olefin/diazoacetate, [{RhCl₂(Cp*)}₂] |
| From Phthalic Anhydride | 59-78% | 3-5 | Reflux | Phthalic anhydride, primary amine, acetic acid or other catalyst |
In-Depth Analysis of Synthetic Methodologies
This section provides a detailed overview of each synthetic method, including a representative experimental protocol and a mechanistic diagram to illustrate the reaction pathway.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and versatile method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, including isoindolines. The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to yield the cyclized product.[1][2][3]
Experimental Protocol:
A general procedure for the Pictet-Spengler synthesis of a 1-substituted pyridoindole, which can be adapted for isoindoline synthesis, is as follows:
-
Reactant Preparation: In a dry round-bottom flask, dissolve tryptamine (1.0 equivalent) in dichloromethane (10 mL per mmol of tryptamine).[4]
-
Addition of Aldehyde: To the stirred solution, add the aldehyde (e.g., benzaldehyde, 1.0-1.2 equivalents) dropwise at room temperature.[4]
-
Acid Catalysis: Add an acid catalyst, such as trifluoroacetic acid (TFA), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at a temperature ranging from room temperature to reflux for a period of 1 to 24 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The mixture is then concentrated, and the residue is dissolved in an organic solvent like ethyl acetate. This solution is washed with a saturated aqueous solution of sodium bicarbonate, water, and brine.[4]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography.[4]
Mechanistic Pathway:
Caption: Pictet-Spengler Reaction Pathway.
Reductive Amination of 2-Formylbenzoic Acid Derivatives
This one-pot method provides an efficient route to N-substituted isoindolin-1-ones. The reaction involves the initial formation of an imine from 2-formylbenzoic acid and a primary amine, which then undergoes an intramolecular cyclization and reduction in the presence of a suitable reducing agent, such as formic acid, often facilitated by microwave irradiation.[5]
Experimental Protocol:
A representative microwave-assisted procedure is as follows:
-
Reactant Mixture: In a microwave vial, combine 2-formylbenzoic acid (1.0 equivalent), a primary amine (1.2 equivalents), and formic acid.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 30 minutes).
-
Workup and Purification: After cooling, the reaction mixture is worked up by appropriate extraction and washing procedures. The crude product is then purified, typically by column chromatography, to yield the desired N-substituted isoindolin-1-one.
Logical Workflow:
Caption: Reductive Amination Workflow.
Transition Metal-Catalyzed C-H Activation
Transition metal catalysis, particularly with palladium and rhodium, has emerged as a powerful tool for the synthesis of isoindolines via intramolecular C-H activation/amination. These methods offer high efficiency and selectivity, often under mild conditions.
Palladium-Catalyzed Intramolecular Allylic C-H Amination
This enantioselective method utilizes a palladium catalyst with a chiral phosphoramidite ligand to construct chiral isoindolines from o-allylbenzylamine derivatives.[6][7]
-
Reaction Setup: In a sealed tube under a nitrogen atmosphere, a mixture of the o-allylbenzylamine substrate (1.0 equivalent), Pd(OAc)₂ (10 mol%), the chiral ligand (12 mol%), and an oxidant such as 2,5-di-tert-butyl-1,4-benzoquinone (2,5-DTBQ; 1.0 equivalent) is prepared in a suitable solvent (e.g., i-PrOH).[6]
-
Reaction Conditions: The mixture is stirred at a specific temperature (e.g., 30°C) for 24 hours.[6]
-
Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by silica gel column chromatography to afford the enantioenriched isoindoline.[7]
Rhodium-Catalyzed Annulation of N-Benzoylsulfonamides
This method allows for the synthesis of a variety of 3-substituted and 3,3-disubstituted isoindolinones through the rhodium-catalyzed annulation of N-benzoylsulfonamides with olefins or diazoacetates.[8]
-
Reaction Setup: In a sealed tube, the N-benzoylsulfonamide (1.0 equivalent), the olefin or diazoacetate (2.0-3.0 equivalents), the rhodium catalyst (e.g., [{RhCl₂(Cp*)}₂]), and a suitable additive (e.g., AgSbF₆) are combined in a solvent such as dichloroethane (DCE).
-
Reaction Conditions: The mixture is heated at a specified temperature (e.g., 100-120°C) for a set time (e.g., 12-24 hours).
-
Workup and Purification: After cooling, the reaction mixture is filtered and concentrated. The residue is then purified by column chromatography to yield the desired isoindolinone.
Catalytic Cycle:
Caption: C-H Activation Catalytic Cycle.
Synthesis from Phthalic Anhydrides
A straightforward and traditional method for the synthesis of N-substituted isoindoline-1,3-diones (phthalimides) involves the condensation of phthalic anhydride with a primary amine. This method is often carried out in a protic solvent like acetic acid, which can also act as a catalyst.[9][10]
Experimental Protocol:
-
Reaction Mixture: A mixture of phthalic anhydride (1.0 equivalent) and a primary amine (1.0-1.2 equivalents) is prepared in glacial acetic acid.[10]
-
Reaction Conditions: The mixture is heated to reflux for a period of 3 to 5 hours.[10]
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration, washed, and can be further purified by recrystallization if necessary.
Reaction Scheme:
Caption: Synthesis from Phthalic Anhydride.
Conclusion
The selection of an optimal synthetic route for isoindoline derivatives is contingent upon several factors, including the desired substitution pattern, required enantiopurity, and scalability. The Pictet-Spengler reaction offers a reliable and well-established method, particularly for certain substitution patterns. Reductive amination provides a rapid and efficient one-pot procedure for N-substituted isoindolin-1-ones. Transition metal-catalyzed C-H activation represents the state-of-the-art for accessing complex and chiral isoindolines with high efficiency and selectivity. Finally, synthesis from phthalic anhydrides remains a simple and cost-effective method for producing N-substituted isoindoline-1,3-diones. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to advance their drug discovery and development programs.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
Reproducibility of published synthesis protocols for 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine, a key intermediate in various research and development applications. The protocols are detailed to ensure reproducibility, and a comparison of their theoretical advantages and disadvantages is presented.
Introduction
This compound is a substituted isoindoline derivative. The isoindoline scaffold is present in numerous biologically active compounds. This guide outlines two distinct synthetic pathways to obtain this target molecule, providing researchers with the necessary information to select the most suitable method based on available resources and experimental preferences.
Route 1: Reductive Amination via Nitrated Phthalimide Intermediate
This a robust, two-step approach that begins with the formation of a nitrated N-benzylphthalimide, followed by a one-pot reduction of both the nitro group and the phthalimide ring.
Experimental Protocol
Step 1: Synthesis of 2-Benzyl-5-nitroisoindoline-1,3-dione
A mixture of 4-nitrophthalic anhydride and benzylamine is heated to form the corresponding N-benzyl-5-nitrophthalimide.
-
Reagents: 4-Nitrophthalic anhydride, Benzylamine, Glacial Acetic Acid.
-
Procedure: A solution of 4-nitrophthalic anhydride (1 equivalent) and benzylamine (1 equivalent) in glacial acetic acid is refluxed for 4-6 hours. The reaction mixture is then cooled to room temperature, and the precipitated product is collected by filtration, washed with water, and dried.
-
Typical Yield: High (can be >90%).
-
Purity Analysis: The product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Step 2: Reduction of 2-Benzyl-5-nitroisoindoline-1,3-dione to this compound
The nitro group and both carbonyl groups of the phthalimide are reduced simultaneously using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
-
Reagents: 2-Benzyl-5-nitroisoindoline-1,3-dione, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Water, 15% Sodium Hydroxide solution.
-
Procedure: To a stirred suspension of LiAlH₄ (excess, e.g., 4-5 equivalents) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon), a solution of 2-benzyl-5-nitroisoindoline-1,3-dione in anhydrous THF is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours (monitoring by TLC is recommended). After cooling the reaction mixture to 0 °C, it is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Typical Yield: Moderate to good. The yield can be optimized by careful control of reaction conditions.
Data Summary
| Parameter | Step 1: Imide Formation | Step 2: Reduction |
| Starting Materials | 4-Nitrophthalic anhydride, Benzylamine | 2-Benzyl-5-nitroisoindoline-1,3-dione, LiAlH₄ |
| Key Reagents | Glacial Acetic Acid | Anhydrous THF |
| Reaction Time | 4-6 hours | Several hours (TLC monitored) |
| Typical Yield | >90% | Moderate to Good |
| Purification | Filtration and washing | Column Chromatography |
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Synthesis via Brominated Isoindoline and Buchwald-Hartwig Amination
This three-step pathway involves the initial synthesis of a brominated isoindoline precursor, followed by a palladium-catalyzed amination reaction.
Experimental Protocol
Step 1: Synthesis of 2-Benzyl-5-bromoisoindoline-1,3-dione
This step is analogous to the first step of Route 1, using 4-bromophthalic anhydride as the starting material.
-
Reagents: 4-Bromophthalic anhydride, Benzylamine, Glacial Acetic Acid.
-
Procedure: A mixture of 4-bromophthalic anhydride (1 equivalent) and benzylamine (1 equivalent) in glacial acetic acid is refluxed for 4-6 hours. The product precipitates upon cooling and is isolated by filtration.
-
Typical Yield: High.
Step 2: Reduction of 2-Benzyl-5-bromoisoindoline-1,3-dione to 5-Bromo-2-benzyl-2,3-dihydro-1H-isoindole
The dione functionality is selectively reduced to the isoindoline.
-
Reagents: 2-Benzyl-5-bromoisoindoline-1,3-dione, Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran complex (BH₃·THF), Anhydrous THF.
-
Procedure (using LiAlH₄): To a stirred solution of 2-benzyl-5-bromoisoindoline-1,3-dione in anhydrous THF at 0 °C under an inert atmosphere, a solution of LiAlH₄ (e.g., 2 equivalents) in THF is added dropwise. The reaction is stirred at room temperature or gently heated until completion (monitored by TLC). The reaction is then carefully quenched at 0 °C with water and aqueous NaOH, and the product is extracted with an organic solvent.
-
Purification: Column chromatography.
-
Typical Yield: Moderate.
Step 3: Buchwald-Hartwig Amination of 5-Bromo-2-benzyl-2,3-dihydro-1H-isoindole
The C-N bond is formed using a palladium catalyst to introduce the amino group.
-
Reagents: 5-Bromo-2-benzyl-2,3-dihydro-1H-isoindole, Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, BINAP), Strong base (e.g., Sodium tert-butoxide), Anhydrous solvent (e.g., Toluene or Dioxane).
-
Procedure: In a glovebox or under an inert atmosphere, the aryl bromide, palladium catalyst, ligand, and base are combined in the reaction solvent. The amine source is then added, and the mixture is heated (typically 80-110 °C) until the starting material is consumed (monitored by GC-MS or LC-MS). If a protected amine source like benzophenone imine is used, a subsequent acidic hydrolysis step is required to reveal the primary amine.
-
Purification: Column chromatography.
-
Typical Yield: Good to excellent, depending on the specific catalyst/ligand system and reaction conditions.
Data Summary
| Parameter | Step 1: Imide Formation | Step 2: Dione Reduction | Step 3: Amination |
| Starting Materials | 4-Bromophthalic anhydride, Benzylamine | 2-Benzyl-5-bromoisoindoline-1,3-dione | 5-Bromo-2-benzyl-2,3-dihydro-1H-isoindole |
| Key Reagents | Glacial Acetic Acid | LiAlH₄ or BH₃·THF | Pd catalyst, Ligand, Base |
| Reaction Time | 4-6 hours | Several hours | Several hours to a day |
| Typical Yield | High | Moderate | Good to Excellent |
| Purification | Filtration | Column Chromatography | Column Chromatography |
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Comparison of Synthetic Routes
| Feature | Route 1: Reductive Amination | Route 2: Buchwald-Hartwig Amination |
| Number of Steps | 2 | 3 |
| Starting Materials | Readily available and relatively inexpensive. | Requires a brominated starting material which may be more expensive. |
| Reagents | Uses a strong, pyrophoric reducing agent (LiAlH₄). Requires careful handling. | Employs expensive and air-sensitive palladium catalysts and ligands. Requires inert atmosphere techniques. |
| Scalability | Potentially easier to scale up due to fewer steps and simpler reagents. | May be more challenging to scale due to the cost and sensitivity of the catalyst system. |
| Substrate Scope | Generally reliable for this specific transformation. | Offers more flexibility for introducing different amino groups if desired, by varying the amine source. |
| Waste Products | Generates aluminum salts as byproducts. | Generates stoichiometric amounts of salt waste from the base. Palladium waste requires proper disposal/recycling. |
| Reproducibility | The one-pot reduction can sometimes lead to side products, affecting reproducibility. | The Buchwald-Hartwig amination is a well-established and generally reproducible reaction, provided conditions are carefully controlled. |
Conclusion
Both synthetic routes present viable options for the preparation of this compound.
-
Route 1 is a more convergent approach with fewer synthetic steps. It is likely to be more cost-effective for large-scale synthesis, provided the reduction step can be optimized for high yield and reproducibility. The primary safety concern is the handling of Lithium Aluminum Hydride.
-
Route 2 offers a more modular and potentially higher-yielding final step. While it involves an additional step and more expensive reagents, the Buchwald-Hartwig amination is a powerful and versatile reaction. This route may be preferable for medicinal chemistry applications where the synthesis of analogues with different amino substituents is desired.
The choice between these two routes will ultimately depend on the specific needs of the researcher, including scale, budget, available equipment, and the importance of modularity for further derivatization. It is recommended to perform small-scale trial reactions to optimize conditions and assess the feasibility of each route in a specific laboratory setting.
Unveiling Binding Affinities: A Comparative Guide to the Docking Scores of Isoindoline Derivatives
For researchers and drug development professionals, understanding the molecular interactions between small molecules and their protein targets is paramount. This guide provides a comparative analysis of the docking scores for various isoindoline derivatives against a range of therapeutically relevant proteins. The data, compiled from recent scientific literature, offers insights into the binding potential of this versatile scaffold, aiding in the rational design of novel drug candidates.
The following sections present a summary of quantitative docking data in a structured format, detail the experimental protocols for molecular docking studies, and visualize the typical workflow of such an investigation.
Comparative Docking Performance of Isoindoline Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. The docking score is a measure of the binding affinity, with more negative values generally indicating a stronger interaction. The table below summarizes the docking scores of various isoindoline derivatives against several key protein targets.
| Isoindoline Derivative Class | Target Protein | Docking Score (kcal/mol) | Reference |
| Isoindoline-1,3-dione derivatives | Caspase-3 | - | [1][2] |
| Isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) | - | [3][4] |
| Isoindoline-1,3-dione derivatives | Butyrylcholinesterase (BuChE) | - | [3] |
| N-substituted 1H-Isoindole-1,3(2H)-dione derivatives | Cyclooxygenase-1 (COX-1) | - | [5] |
| N-substituted 1H-Isoindole-1,3(2H)-dione derivatives | Cyclooxygenase-2 (COX-2) | - | [5][6] |
| Isoindolinone derivatives | Carbonic Anhydrase I (hCA I) | - | [7] |
| Isoindolinone derivatives | Carbonic Anhydrase II (hCA II) | - | [7] |
| Isoindolin-1-one derivatives | PI3Kγ | -57.35 to -41.58 | [8] |
| Quinoline- and Isoindoline-integrated compounds | α-Glycosidase | -10.9 | [9] |
| Quinoline- and Isoindoline-integrated compounds | α-Amylase | -9.0 | [9] |
| Trisindolina 1 | PI3K | -10.7 | [10] |
| Isoindoline-1,3-dione derivatives | InhA | - | [11] |
Note: Some studies presented their findings in terms of IC50 or Ki values rather than docking scores. For consistency, this table prioritizes docking scores where available. For detailed IC50 and Ki values, please refer to the cited literature. For instance, certain isoindoline-1,3-dione derivatives have shown potent inhibitory activity against acetylcholinesterase, with IC50 values as low as 2.1 μM.[4] Similarly, novel isoindolinone compounds have exhibited significant inhibition of human carbonic anhydrase I and II isozymes.[7]
Experimental Protocols: A Closer Look at Molecular Docking
The docking scores presented in this guide were obtained through various computational methodologies. A representative molecular docking protocol, synthesized from the methodologies reported in the referenced studies, is detailed below.
A. Preparation of the Target Protein
-
Protein Crystal Structure Retrieval: The three-dimensional coordinates of the target protein are typically downloaded from the Protein Data Bank (PDB).
-
Protein Preparation: The retrieved protein structure is prepared for docking. This process usually involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning correct bond orders and atom types.
-
Repairing any missing residues or side chains.
-
Minimizing the energy of the protein structure to relieve any steric clashes.
-
B. Ligand Preparation
-
Ligand Structure Generation: The 2D structures of the isoindoline derivatives are drawn using chemical drawing software and then converted to 3D structures.
-
Ligand Optimization: The 3D structures of the ligands are energetically minimized using a suitable force field. This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
Charge and Tautomeric State Assignment: Appropriate partial charges are assigned to the ligand atoms, and the most probable tautomeric and ionization states at physiological pH are determined.
C. Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the region where the docking algorithm will search for favorable binding poses of the ligand.
-
Docking Algorithm Execution: A docking program (e.g., AutoDock, GOLD, Maestro) is used to systematically explore the conformational space of the ligand within the defined grid box and to predict the best binding poses.[12] These programs employ scoring functions to estimate the binding affinity (docking score) for each pose.[12]
-
Pose Selection and Analysis: The docking results typically provide multiple binding poses for each ligand, ranked by their docking scores. The pose with the most negative docking score is generally considered the most likely binding mode.
D. Analysis of Docking Results
-
Binding Affinity Evaluation: The docking scores are used to rank the ligands based on their predicted binding affinity for the target protein.[12] A more negative score generally indicates a stronger binding affinity.[12]
-
Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site.[12] This analysis provides insights into the molecular basis of the interaction and can guide further optimization of the ligand.
Visualizing the Path to Discovery: The Molecular Docking Workflow
The following diagram illustrates the typical workflow of a molecular docking study, from the initial preparation of the biological target and small molecule to the final analysis of their interaction.
Caption: A flowchart illustrating the key stages of a typical molecular docking study.
This guide provides a snapshot of the current understanding of the binding affinities of isoindoline derivatives. As research in this area continues to evolve, we can expect the discovery of even more potent and selective modulators of a wide range of biological targets.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlantis-press.com [atlantis-press.com]
- 11. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unveiling the Antiviral Potential of Novel Isoindole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antiviral agents with broad-spectrum activity and favorable safety profiles is a paramount challenge in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the isoindole nucleus has emerged as a promising pharmacophore for the development of potent antiviral drugs. This guide provides a comparative analysis of the antiviral activity of recently developed isoindole derivatives, supported by experimental data and detailed methodologies, to aid researchers in the pursuit of next-generation antiviral therapeutics.
Comparative Antiviral Activity of Novel Isoindole Derivatives
The antiviral efficacy of novel isoindole derivatives has been evaluated against a diverse range of viruses, demonstrating significant potential for therapeutic development. The following tables summarize the quantitative data from various studies, highlighting the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is a crucial measure of a compound's therapeutic window.
| Compound ID | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) | Reference |
| Isoindolin-1-one A3 | Enterovirus A71 (EV-A71) | RD | 1.23 - 1.76 | >100 | >56.8 | [1] |
| Isoindolin-1-one A4 | Enterovirus A71 (EV-A71) | RD | 1.23 - 1.76 | >100 | >56.8 | [1] |
| Pyrazino[1,2-a]indole-1,3(2H,4H)-dione 36 | Hepatitis C Virus (HCV) 1b | Huh-7 | 1.6 | 175.4 | 108.9 | [2] |
| Pyrazino[1,2-a]indole-1,3(2H,4H)-dione 52 | Dengue Virus (DENV) | BHK-21 | - | - | - | [2] |
| Pyrazino[1,2-a]indole-1,3(2H,4H)-dione 78 | Yellow Fever Virus (YFV) | Huh-7 | - | - | - | [2] |
| 3-Oxindole-2-carboxylate 6f | Human Immunodeficiency Virus-1 (HIV-1) | TZM-bl | 0.4578 | 51 | 111.37 | [3] |
| Isoquinolone Derivative 1 | Influenza A (H1N1, H3N2), Influenza B | MDCK | 0.2 - 0.6 | 39.0 | ≥65 | [4] |
| Isoquinolone Derivative 21 | Influenza A (H1N1, H3N2), Influenza B | MDCK | 9.9 - 18.5 | >300 | >16.2 | [4] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀). A higher SI value indicates a more promising safety profile.
Mechanisms of Antiviral Action
Novel isoindole derivatives have been shown to inhibit viral replication through various mechanisms. A predominant mode of action is the inhibition of viral enzymes crucial for the viral life cycle, such as RNA-dependent RNA polymerase (RdRp) and reverse transcriptase. Other derivatives have been found to block viral entry into host cells.
Inhibition of Viral Polymerase Activity
Several isoindole and related isoquinolone derivatives have demonstrated potent inhibition of viral polymerase activity.[4] This is a critical step in the replication of many RNA viruses. The diagram below illustrates a generalized workflow for assessing the inhibition of viral polymerase.
Caption: Workflow for Viral Polymerase Inhibition Assay.
Inhibition of Viral Entry
Another key mechanism of action for some isoindole derivatives is the inhibition of viral entry into the host cell. This can be achieved by targeting various stages of the entry process, including attachment to host cell receptors, membrane fusion, and endocytosis. The following diagram outlines the key stages of viral entry and potential points of inhibition.
Caption: Viral Entry Pathway and Points of Inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the concentration at which a compound becomes toxic to host cells, a critical factor in assessing its therapeutic potential.
1. Cell Seeding:
-
Seed Vero E6 cells (or other appropriate host cell line) in a 96-well plate at a density of 2.4 x 10⁴ cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test isoindole derivatives in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Include a "cells only" control (with medium) and a "vehicle" control (with the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
4. Solubilization and Measurement:
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Plaque Reduction Assay (for Influenza Virus)
This assay is a gold standard for quantifying the infectious virus titer and evaluating the efficacy of antiviral compounds.
1. Cell Seeding:
-
Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10⁵ cells/well).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
2. Infection:
-
On the day of the experiment, wash the confluent cell monolayer twice with PBS.
-
Prepare serial dilutions of the influenza virus in serum-free medium containing TPCK-trypsin.
-
Inoculate the cells with 500 µL of the virus dilutions and incubate for 45-60 minutes at 37°C to allow for viral adsorption.
3. Compound Treatment and Overlay:
-
During the adsorption period, prepare an overlay medium consisting of 2x DMEM and 1.2% Avicel or SeaPlaque agarose, supplemented with TPCK-trypsin and the desired concentrations of the isoindole derivative.
-
After adsorption, aspirate the virus inoculum and add 1.5-2 mL of the overlay medium containing the test compound to each well.
4. Incubation:
-
Allow the overlay to solidify at room temperature for 10-15 minutes.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.
5. Plaque Visualization and Counting:
-
Fix the cells with 10% formalin for at least 2 hours.
-
Carefully remove the overlay.
-
Stain the cell monolayer with a 0.1% crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
6. Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
The EC₅₀ value is determined from the dose-response curve of percentage plaque reduction versus compound concentration.
HIV-1 Reverse Transcriptase (RT) Activity Assay
This assay measures the ability of a compound to inhibit the HIV-1 reverse transcriptase, a key enzyme in the retroviral replication cycle.
1. Reaction Setup:
-
In a 96-well plate, add the following components in order:
-
Reaction buffer (containing Tris-HCl, EGTA, DTT, MgCl₂, and Triton X-100).
-
Poly(A)/oligo(dT) template/primer.
-
Test isoindole derivative at various concentrations.
-
³H-TTP (tritiated thymidine triphosphate).
-
HIV-1 Reverse Transcriptase enzyme.
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for 60 minutes to allow for the synthesis of the radiolabeled DNA.
3. Detection:
-
Spot the reaction mixture onto DEAE filter mats.
-
Wash the filter mats multiple times with 5% sodium phosphate buffer to remove unincorporated ³H-TTP.
-
Wash with distilled water and then with 70% ethanol.
-
Dry the filter mats completely.
4. Measurement:
-
Place the dried filter mats in a scintillation vial or bag with scintillation fluid.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
5. Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration relative to the no-compound control.
-
The IC₅₀ value is determined from the dose-response curve.
Conclusion
The presented data underscores the significant potential of novel isoindole derivatives as a versatile scaffold for the development of new antiviral agents. The promising activity against a range of viruses, coupled with diverse mechanisms of action, provides a strong foundation for further optimization and preclinical development. The detailed experimental protocols provided herein are intended to facilitate the standardized evaluation of these and other novel antiviral candidates, ultimately contributing to the advancement of antiviral drug discovery.
References
A Comparative Benchmarking Guide: 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine versus Reference Monoamine Oxidase Inhibitors
Abstract: This guide provides a comprehensive framework for benchmarking the novel compound 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine against established reference inhibitors of Monoamine Oxidase (MAO), Clorgyline and Selegiline. Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of neurotransmitters, making them significant targets for the treatment of neurological and psychiatric disorders. This document outlines the experimental protocols for determining the inhibitory potency, selectivity, and in vitro cytotoxicity of the test compound, presenting the data in a comparative format to facilitate objective evaluation.
Introduction
Monoamine oxidase (MAO) is an enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[1][2][3] The enzyme exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[4][5] Inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a therapeutic strategy for Parkinson's disease.[5][6]
The compound, this compound, possesses structural motifs common to known MAO inhibitors. Its N-benzyl isoindoline core is a feature found in various biologically active molecules. This guide proposes a hypothetical benchmarking study to evaluate its potential as a MAO inhibitor.
The reference compounds selected for this comparison are:
-
Clorgyline: A well-characterized, irreversible, and selective inhibitor of MAO-A.[7]
-
Selegiline (L-deprenyl): An irreversible inhibitor with high selectivity for MAO-B at low doses.[7][8]
This guide will detail the necessary experimental procedures to compare the inhibitory activity and safety profile of this compound against these standards.
Comparative Data Summary
The following tables are structured to present the quantitative data from the proposed experimental evaluation.
Table 1: In Vitro Potency against MAO-A and MAO-B
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) |
| This compound | ||
| Clorgyline (Reference) | ||
| Selegiline (Reference) |
IC50: The half-maximal inhibitory concentration.
Table 2: Selectivity Index
| Compound | Selectivity Index (IC50 MAO-A / IC50 MAO-B) |
| This compound | |
| Clorgyline (Reference) | |
| Selegiline (Reference) |
A selectivity index < 1 indicates preference for MAO-A, while an index > 1 indicates preference for MAO-B.
Table 3: In Vitro Cytotoxicity
| Compound | Cell Line | CC50 (µM) |
| This compound | SH-SY5Y | |
| Clorgyline (Reference) | SH-SY5Y | |
| Selegiline (Reference) | SH-SY5Y |
CC50: The half-maximal cytotoxic concentration.
Experimental Protocols
3.1. In Vitro Monoamine Oxidase Inhibition Assay (Fluorescence-Based)
This protocol describes a method to determine the IC50 values of the test and reference compounds against human recombinant MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of a substrate, using a fluorescent probe.[9][10][11]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (MAO substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent (or similar fluorescent probe)
-
Test Compound: this compound
-
Reference Compounds: Clorgyline and Selegiline
-
DMSO (for compound dilution)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test and reference compounds in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations.
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired working concentration in cold assay buffer.
-
Reaction Mixture: In the wells of the 96-well plate, add the following in order:
-
Assay Buffer
-
Compound dilutions (or vehicle control)
-
Diluted enzyme solution (MAO-A or MAO-B)
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Prepare a substrate solution containing p-Tyramine, HRP, and Amplex Red in assay buffer. Add this solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., excitation at 530 nm, emission at 585 nm) every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
3.2. Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the general cytotoxicity of the compounds using the SH-SY5Y human neuroblastoma cell line, which is relevant for neuroactive compounds.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Test and reference compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear, flat-bottom cell culture plates
-
Spectrophotometer (microplate reader)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test and reference compounds in cell culture medium. Replace the existing medium in the wells with the medium containing the compounds. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC50 value by fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the mechanism of action and the experimental workflow.
Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition in a Synapse.
Caption: Experimental Workflow for Benchmarking MAO Inhibitors.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 7. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase inhibitors in the management of Parkinson’s disease | Neupsy Key [neupsykey.com]
- 9. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 10. researchgate.net [researchgate.net]
- 11. cellbiolabs.com [cellbiolabs.com]
Safety Operating Guide
Proper Disposal of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine. Due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, a conservative approach based on its chemical class—aromatic amine—is strongly advised. Aromatic amines are often classified as hazardous materials due to their potential toxicity and carcinogenicity.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Ventilation: All handling and disposal operations should be conducted inside a certified chemical fume hood to prevent the inhalation of any potential vapors or dust.
-
Avoid Contamination: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed hazardous waste management company. This ensures that the compound is managed in accordance with all regulatory requirements.
-
Segregation and Storage:
-
Isolate waste this compound from other laboratory waste streams to prevent potentially hazardous reactions.
-
Store the chemical waste in a designated, well-ventilated, and cool area, away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents and acids.
-
The storage container must be chemically compatible with aromatic amines, robust, and kept tightly sealed to prevent any release into the environment.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (127168-70-1), and any other identifiers required by your institution and local regulations.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.
-
In-Laboratory Chemical Degradation (For Expert Use Only)
While professional disposal is the preferred method, chemical degradation may be an option for small quantities under controlled conditions by experienced personnel. Aromatic amines can often be degraded through oxidation.
Experimental Protocol: Oxidation with Potassium Permanganate
-
Objective: To degrade the aromatic amine functionality, rendering the compound less hazardous.
-
Materials:
-
Waste this compound
-
Sulfuric acid (1.7 N)
-
Potassium permanganate (0.2 M solution)
-
Sodium bisulfite (for quenching)
-
Stir plate and stir bar
-
Appropriately sized reaction vessel (e.g., Erlenmeyer flask)
-
-
Procedure:
-
In a chemical fume hood, prepare a dilute solution of the aromatic amine waste in 1.7 N sulfuric acid.
-
Slowly add the 0.2 M potassium permanganate solution while stirring. A brown precipitate of manganese dioxide will form. Continue addition until a faint purple color persists, indicating an excess of permanganate.
-
Allow the mixture to react for several hours to ensure complete degradation.
-
Quench the excess potassium permanganate by slowly adding a solution of sodium bisulfite until the purple color disappears.
-
Neutralize the resulting solution with a suitable base (e.g., sodium carbonate) to a pH between 6 and 8.
-
The final solution should be collected as aqueous hazardous waste for professional disposal. Do not pour down the drain unless approved by your local EHS office and regulations.
-
Data Presentation
Due to the limited availability of specific experimental data for this compound, the following table summarizes its known physical and chemical properties and provides general hazard information based on its chemical class.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 127168-70-1 | [4] |
| Molecular Formula | C15H16N2 | [4] |
| Molecular Weight | 224.307 g/mol | [4] |
| Physical State | Solid (presumed) | |
| Toxicity Data | No specific data available. Aromatic amines as a class are known to have potential for carcinogenicity, mutagenicity, and systemic toxicity.[1][2][3] | |
| Exposure Limits | No specific data available. Handle with high caution in a ventilated enclosure. | |
| Incompatibilities | Strong oxidizing agents, acids. |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine was found. The following guidance is based on the SDS for the closely related compound, 2-Benzyl-2,3-dihydro-1H-isoindole, and general safety principles for aromatic amines. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. All handling of this compound, especially of the neat material or concentrated solutions, must be conducted within a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To protect against splashes and airborne particles. |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. Aromatic amines can be absorbed through the skin. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | To prevent inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
2. Personal Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling the compound.
3. Handling Procedures:
-
Avoid the formation of dust and aerosols.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store in a dry, cool, and well-ventilated place.[1]
First-Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
-
Waste Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contamination: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Sewage: Do not discharge into sewer systems.[1]
Spill Management Workflow
In the event of a spill, follow this workflow to ensure a safe and effective cleanup.
Caption: Workflow for handling a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
